molecular formula C8H7O3- B1228975 Mandelate CAS No. 769-61-9

Mandelate

Cat. No.: B1228975
CAS No.: 769-61-9
M. Wt: 151.14 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mandelate refers to the salt or anion form of mandelic acid, an alpha-hydroxy acid with a chiral center that makes it a compound of significant interest in biochemical and pharmaceutical research. The this compound anion is central to the function of enzymes like this compound racemase (EC 5.1.2.2), which serves as a model system for understanding enzyme-catalyzed proton abstraction. This Mg2+-dependent enzyme interconverts (R)- and (S)-mandelate using a two-base mechanism, making it a paradigm for studying the enolase superfamily and overcoming kinetic barriers in carbon acid reactions . Beyond fundamental enzymology, this compound racemase is crucial for Dynamic Kinetic Resolution (DKR) processes. These chemoenzymatic cascades overcome the 50% yield limitation of traditional kinetic resolution by combining continuous racemization of the undesired enantiomer with an enantioselective reaction, enabling theoretical yields of up to 100% for enantiopure mandelic acid and its derivatives . This application is vital for producing chiral building blocks for pharmaceuticals and fine chemicals. In a pharmaceutical context, mandelic acid forms salts like methenamine this compound, which is used as a urinary tract antiseptic . In an acidic environment, methenamine decomposes to formaldehyde, while the this compound salt helps acidify the urine to facilitate this antibacterial action . Our this compound products are supplied as high-purity salts for research applications exclusively. They are essential reagents for exploring enzyme mechanisms, developing green biocatalytic synthesis routes, and studying the properties of chiral compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769-61-9

Molecular Formula

C8H7O3-

Molecular Weight

151.14 g/mol

IUPAC Name

2-hydroxy-2-phenylacetate

InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1

InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

The Mandelate Degradation Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The bacterial degradation of mandelate, a key catabolic route for this aromatic α-hydroxy acid, presents a fascinating case study in microbial metabolism with significant implications for bioremediation, biocatalysis, and drug development. This technical guide provides an in-depth exploration of the core this compound degradation pathway, focusing on the well-characterized system in Pseudomonas putida. It details the enzymatic cascade, the kinetics of the key enzymes, the intricate genetic regulatory network, and comprehensive experimental protocols for studying this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound catabolism.

Introduction

Mandelic acid and its derivatives are important chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][3] In the microbial world, the ability to utilize this compound as a sole carbon and energy source is a key metabolic capability for several bacterial species, most notably Pseudomonas putida.[1][2] The degradation of this compound proceeds through a specialized enzymatic pathway that converts it to central metabolic intermediates.[2][3] Understanding this pathway is not only crucial for fundamental microbiology but also opens avenues for engineering novel biocatalytic processes and developing antimicrobial strategies. This guide will dissect the core components of the this compound degradation pathway, from the initial racemization of this compound enantiomers to the final production of benzoate, which then enters the β-ketoadipate pathway.

The Core this compound Degradation Pathway

The catabolism of this compound to benzoate is a five-step enzymatic process. The pathway is initiated by the conversion of both (R)- and (S)-mandelate to a common intermediate, which is then sequentially oxidized and decarboxylated.

Enzymatic Steps

The pathway, as predominantly studied in Pseudomonas putida, consists of the following sequential enzymatic reactions:[1][2][3]

  • This compound Racemase (MdlA): This enzyme catalyzes the interconversion of (R)- and (S)-mandelate, ensuring that both enantiomers can be funneled into the subsequent steps of the pathway.[4]

  • (S)-Mandelate Dehydrogenase (MdlB): This flavin mononucleotide (FMN)-dependent enzyme specifically oxidizes (S)-mandelate to benzoylformate.[1][4]

  • Benzoylformate Decarboxylase (MdlC): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide.[5][6][7]

  • Benzaldehyde Dehydrogenase (MdlD): This NAD(P)+-dependent enzyme oxidizes benzaldehyde to benzoate.[5]

  • Benzoate Metabolism: The resulting benzoate is then further catabolized via the β-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[8]

Signaling Pathway Diagram

Mandelate_Degradation_Pathway cluster_enzymes Enzymes R_this compound (R)-Mandelate S_this compound (S)-Mandelate R_this compound->S_this compound MdlA Benzoylformate Benzoylformate S_this compound->Benzoylformate MdlB Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde MdlC + CO2 Benzoate Benzoate Benzaldehyde->Benzoate MdlD Beta_Ketoadipate β-Ketoadipate Pathway Benzoate->Beta_Ketoadipate MdlA This compound Racemase (MdlA) MdlB (S)-Mandelate Dehydrogenase (MdlB) MdlC Benzoylformate Decarboxylase (MdlC) MdlD Benzaldehyde Dehydrogenase (MdlD)

Caption: The enzymatic cascade of the this compound degradation pathway.

Quantitative Analysis of Enzyme Kinetics

The efficiency of the this compound degradation pathway is determined by the kinetic properties of its constituent enzymes. A summary of the key kinetic parameters for the enzymes from Pseudomonas putida is presented below.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound Racemase (MdlA) (R)-Mandelate0.5 - 20.0654 ± 58~10⁶[2][9][10]
(S)-Mandelate0.25 - 10.0--[10]
(S)-Mandelate Dehydrogenase (MdlB) (S)-Mandelate---[1][4][11]
Benzoylformate Decarboxylase (MdlC) Benzoylformate0.76 ± 0.09--[8][12]
Benzaldehyde Dehydrogenase (MdlD) Benzaldehyde---[5]

Note: Comprehensive kinetic data for all enzymes is not consistently available in the literature. The provided values represent a compilation from various studies and may vary based on experimental conditions.

Genetic Regulation of the this compound Pathway

The expression of the enzymes involved in this compound degradation is tightly regulated to ensure their synthesis only when the substrate is present. In Pseudomonas putida and Pseudomonas aeruginosa, the genes encoding these enzymes are typically organized in an inducible operon, often referred to as the mdl operon.[13][14][15][16]

The mdl Operon

The genes mdlA, mdlB, mdlC, and mdlD are often found clustered together and are co-transcribed. The synthesis of the this compound pathway enzymes is induced by the initial substrates of the pathway, namely (R)- and (S)-mandelate, as well as the intermediate benzoylformate.[13] This induction is mediated by a regulatory protein that binds to an operator region upstream of the structural genes.

Regulatory Network Diagram

Mandelate_Regulation cluster_gene mdl Operon Inducer This compound or Benzoylformate Regulator_Inactive Inactive Regulator Protein Inducer->Regulator_Inactive binds to Regulator_Active Active Regulator Protein Regulator_Inactive->Regulator_Active conformational change Operator Operator Regulator_Active->Operator binds to mdl_Operon mdlA  mdlB  mdlC  mdlD Promoter Promoter Enzymes This compound Pathway Enzymes mdl_Operon->Enzymes transcription & translation

Caption: A simplified model of the genetic regulation of the this compound operon.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Enzyme Assays

This assay measures the interconversion of this compound enantiomers.

  • Principle: The change in the concentration of (R)- or (S)-mandelate is monitored over time using chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy.[10][17]

  • Reagents:

    • 0.1 M Na⁺-HEPES buffer, pH 7.5

    • 3.3 mM MgCl₂

    • 0.005% Bovine Serum Albumin (BSA)

    • (R)- or (S)-Mandelate (substrate, concentrations typically range from 0.25 to 20.0 mM)

    • Purified this compound Racemase enzyme

  • Procedure:

    • Prepare the reaction mixture containing buffer, MgCl₂, BSA, and substrate in a microcentrifuge tube or cuvette.

    • Pre-incubate the mixture at 25 °C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • At specific time points, quench the reaction (e.g., by adding acid or heat).

    • Analyze the substrate and product concentrations using a suitable method:

      • HPLC: Use a chiral column (e.g., Sumichiral OA-6100) with isocratic elution and UV detection.[17]

      • CD Spectroscopy: Monitor the change in ellipticity at 262 nm.[10]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the substrate depletion or product formation curve. Determine Km and kcat by fitting the data to the Michaelis-Menten equation.

This assay measures the oxidation of (S)-mandelate.

  • Principle: The reduction of an artificial electron acceptor or the native electron acceptor (a component of the electron transport chain) is monitored spectrophotometrically.[1][4]

  • Reagents:

    • Buffer (e.g., potassium phosphate, pH 7.0)

    • (S)-Mandelate (substrate)

    • Electron acceptor (e.g., 2,6-dichloroindophenol (DCPIP) or ferricyanide)

    • Purified (S)-Mandelate Dehydrogenase enzyme

  • Procedure:

    • Combine the buffer, substrate, and electron acceptor in a cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance of the electron acceptor at its λmax (e.g., 600 nm for DCPIP).

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

This assay measures the production of benzaldehyde.

  • Principle: The decarboxylation of benzoylformate is coupled to the reduction of NAD⁺ by horse liver alcohol dehydrogenase (HLADH), which converts the product benzaldehyde to benzyl alcohol. The accompanying oxidation of NADH to NAD⁺ is monitored spectrophotometrically.[7][8]

  • Reagents:

    • 50 mM Potassium phosphate buffer, pH 6.0

    • 3.5 mM Benzoylformate

    • 2.5 mM MgSO₄

    • 0.5 mM Thiamine pyrophosphate (ThDP)

    • 0.28 mM NADH

    • Horse Liver Alcohol Dehydrogenase (HLADH) (e.g., 10 units)

    • Purified Benzoylformate Decarboxylase enzyme

  • Procedure:

    • Prepare a reaction mixture containing buffer, benzoylformate, MgSO₄, ThDP, NADH, and HLADH in a cuvette.

    • Incubate the mixture at 30 °C for 3 minutes.

    • Initiate the reaction by adding the Benzoylformate Decarboxylase.

    • Monitor the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the enzyme activity from the rate of NADH disappearance using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Gene Expression Analysis

Gene_Expression_Workflow Start Bacterial Culture (e.g., P. putida) Induction Induce with this compound (or control) Start->Induction Harvest Harvest Cells Induction->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with mdl gene-specific primers cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Gene Expression) qPCR->Analysis

Caption: A typical workflow for studying the transcriptional regulation of the this compound pathway.

Conclusion

The bacterial this compound degradation pathway is a highly efficient and well-regulated metabolic system. This guide has provided a comprehensive overview of its core components, including the enzymatic reactions, enzyme kinetics, and genetic regulation. The detailed experimental protocols offer a practical resource for researchers investigating this pathway. Further research into the structural biology of the pathway's enzymes and the intricate details of its regulatory network will undoubtedly continue to provide valuable insights for applications in biotechnology and medicine. The principles governing the this compound pathway serve as a powerful model for understanding microbial catabolism of aromatic compounds and its potential for exploitation in various industrial and environmental contexts.

References

Mandelate Racemase: A Comprehensive Technical Guide on Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelate racemase (MR) is an enzyme belonging to the enolase superfamily that catalyzes the stereoinversion of this compound, a crucial step in the this compound metabolic pathway in bacteria such as Pseudomonas putida.[1][2] This enzyme has been a subject of extensive research due to its remarkable catalytic efficiency and its role as a model system for understanding enzyme-catalyzed proton abstraction from a carbon acid. This technical guide provides an in-depth overview of the structure, function, and catalytic mechanism of this compound racemase, along with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Structure and Active Site

This compound racemase from Pseudomonas putida is a homooctameric protein, with each subunit adopting a TIM-barrel fold.[1][3] The active site is situated at the C-terminal end of the β-strands of the barrel and contains a divalent metal ion, typically Mg²⁺, which is essential for catalysis.[1][3]

The active site can be conceptually divided into two distinct hydrophobic pockets, the R-specific and S-specific pockets, which accommodate the phenyl group of the (R)- and (S)-mandelate enantiomers, respectively.[3][4] This structural arrangement is key to the enzyme's ability to recognize and process both enantiomers of its substrate.

Several key amino acid residues are critical for substrate binding and catalysis. These include:

  • Lys 166 and His 297: These two residues act as general acid-base catalysts in a two-base mechanism.[5][6][7] Lys 166 is responsible for abstracting the α-proton from (S)-mandelate, while His 297 abstracts the α-proton from (R)-mandelate.[3][5][7]

  • Asp 270: This residue forms a hydrogen bond with His 297, modulating its pKa to a near-neutral value, which is crucial for its catalytic function.[5][6]

  • Lys 164: This residue is in close proximity to the catalytic dyad and the Mg²⁺ ion, contributing to the electrostatic environment of the active site.[5][6]

  • Hydrophobic Pocket Residues: Residues lining the R- and S-pockets are responsible for the specific recognition of the this compound enantiomers.[3][4]

Catalytic Mechanism

This compound racemase catalyzes the interconversion of (R)- and (S)-mandelate through a two-base, 1,1-proton transfer mechanism. The catalytic cycle can be summarized as follows:

  • Substrate Binding: The this compound enantiomer binds to the active site, with its carboxylate and α-hydroxyl groups coordinating with the Mg²⁺ ion. The phenyl group occupies either the R- or S-specific hydrophobic pocket.[4]

  • Proton Abstraction: For (R)-mandelate, the protonated His 297 acts as a general base to abstract the α-proton, leading to the formation of a planar enolate intermediate.[7] For (S)-mandelate, the protonated Lys 166 performs the same function.[7]

  • Intermediate Stabilization: The enolate intermediate is stabilized by the Mg²⁺ ion and other active site residues.

  • Protonation: The conjugate acid of the other catalytic residue (Lys 166 for the R to S conversion, and His 297 for the S to R conversion) then donates a proton to the opposite face of the enolate intermediate, resulting in the formation of the other this compound enantiomer.[7]

  • Product Release: The newly formed enantiomer is released from the active site.

The following diagram illustrates the catalytic cycle of this compound racemase for the conversion of (R)-mandelate to (S)-mandelate.

MandelateRacemase_CatalyticCycle cluster_0 Catalytic Cycle of this compound Racemase ((R) to (S)) E_RM Enzyme-(R)-Mandelate Complex E_Intermediate Enzyme-Enolate Intermediate Complex E_RM->E_Intermediate His297 abstracts α-proton E_SM Enzyme-(S)-Mandelate Complex E_Intermediate->E_SM Lys166 donates α-proton E_Free Free Enzyme E_SM->E_Free (S)-Mandelate released E_Free->E_RM (R)-Mandelate binds

Catalytic cycle of this compound racemase.

Quantitative Data

Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for wild-type and various mutant forms of this compound racemase from Pseudomonas putida.

Enzyme VariantSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Wild-type(R)-Mandelate1.2889 ± 407.4 x 10⁵[6]
Wild-type(S)-Mandelate1.2654 ± 585.5 x 10⁵[6]
D270N(R)-Mandelate-~10⁻⁴ fold reduction-[5]
D270N(S)-Mandelate-~10⁻⁴ fold reduction-[5]
Y54L(R)-Mandelate~2-fold increase-3.5-fold decrease[8]
Y54L(S)-Mandelate~2-fold increase-3.5-fold decrease[8]
Inhibition Constants

Several compounds have been identified as inhibitors of this compound racemase. The inhibition constants (Ki) for some of these are presented below.

InhibitorInhibition TypeKi (μM)Reference
2-Formylphenylboronic acid (2-FPBA)Reversible, Slow-onset5.1 ± 1.8 (Ki), 0.26 ± 0.08 (Ki*)[9]
1,1-Diphenyl-1-hydroxymethylphosphonateCompetitive1410 ± 90[4]
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP)Competitive27 ± 4[5]
BenzilateCompetitive700[5]
TartronateCompetitive1800 ± 100[5]
BenzohydroxamateCompetitive-[8]

Experimental Protocols

Enzyme Activity Assay using Circular Dichroism

A continuous and direct kinetic assay for this compound racemase can be performed using circular dichroism (CD) spectroscopy. This method monitors the change in ellipticity as one enantiomer is converted to the other.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 1 cm pathlength quartz cuvette containing:

    • 100 mM Sodium HEPES buffer, pH 7.5

    • 3.3 mM MgCl₂

    • A specific concentration of (R)- or (S)-mandelate (e.g., 0.25 to 15.0 mM).

  • Temperature Equilibration: Equilibrate the reaction mixture to 25°C in the CD spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding a small volume of this compound racemase solution (e.g., 3.0 nM final concentration for wild-type).

  • Data Acquisition: Monitor the change in ellipticity at 262 nm over time.

  • Initial Velocity Calculation: Determine the initial velocity from the linear portion of the progress curve. The rate of change in ellipticity is directly proportional to the rate of the enzymatic reaction.

The following diagram illustrates the general workflow for the CD-based enzyme assay.

CDAssay_Workflow cluster_1 Workflow for CD-Based this compound Racemase Assay Prep Prepare Reaction Mixture (Buffer, MgCl₂, Substrate) Equil Equilibrate to 25°C in CD Spectrophotometer Prep->Equil Init Initiate Reaction with This compound Racemase Equil->Init Monitor Monitor Ellipticity Change at 262 nm Init->Monitor Calc Calculate Initial Velocity Monitor->Calc

Workflow for CD-based enzyme assay.
Site-Directed Mutagenesis of this compound Racemase

Site-directed mutagenesis is a key technique to probe the function of specific amino acid residues. A typical workflow based on the QuikChange™ method is described below.

Protocol:

  • Primer Design:

    • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥ 78°C and a minimum GC content of 40%.

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo or KOD Xtreme™) with the plasmid containing the wild-type this compound racemase gene as the template.

    • Use a thermocycling program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • Template DNA Digestion:

    • Digest the parental, methylated template DNA by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for at least 1 hour.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into highly competent E. coli cells (e.g., DH5α).

  • Selection and Sequencing:

    • Plate the transformed cells on a selective medium (e.g., LB agar with the appropriate antibiotic).

    • Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Crystallization of this compound Racemase

Obtaining high-quality crystals is essential for determining the three-dimensional structure of this compound racemase by X-ray crystallography.

Protocol (Hanging-Drop Vapor Diffusion):

  • Protein Preparation: Purify this compound racemase to homogeneity and concentrate it to approximately 10 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 3.3 mM MgCl₂ and 50 mM NaCl).

  • Crystallization Screen:

    • Prepare a reservoir solution. For example, for the MR-benzohydroxamate complex, the reservoir solution can consist of 14% PEG 1500, 200 mM glycine, 50 mM NaI, and 100 mM triethanolamine, pH 8.0.[8]

    • Mix the protein solution with the reservoir solution in a 1:1 ratio on a siliconized coverslip.

    • Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

  • Crystal Growth: Incubate the plates at a constant temperature (e.g., 21°C). Crystals typically appear within 5-10 days.

  • Crystal Harvesting and Cryoprotection:

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution (e.g., the reservoir solution with an increased concentration of the precipitant) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.

Conclusion

This compound racemase is a well-characterized enzyme that serves as an excellent model for studying enzyme catalysis and evolution. The detailed structural and functional data, along with established experimental protocols, provide a solid foundation for further investigations. This guide offers a comprehensive resource for researchers aiming to explore the intricacies of this compound racemase, develop novel inhibitors for potential therapeutic applications, or engineer this enzyme for biocatalytic purposes. The provided quantitative data and methodologies are intended to facilitate the design and execution of future studies in this exciting field.

References

The Core Mechanism of Mandelate Racemase Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelate racemase (MR) from Pseudomonas putida is a proficient enzyme that catalyzes the stereochemical inversion of this compound, a crucial step in the this compound metabolic pathway.[1][2] This enzyme is a member of the enolase superfamily and has been a paradigm for understanding enzyme-catalyzed proton abstraction from carbon acids.[2][3] MR achieves a remarkable rate enhancement of over 15 orders of magnitude compared to the uncatalyzed reaction, stabilizing the transition state by approximately 26 kcal/mol.[4][5] This guide provides a detailed exploration of the catalytic mechanism of this compound racemase, summarizing key quantitative data, outlining experimental protocols, and visualizing the catalytic and experimental workflows.

Introduction to this compound Racemase

This compound racemase (EC 5.1.2.2) facilitates the interconversion of (R)- and (S)-mandelate via a mechanism involving the abstraction and subsequent reprotonation of the α-proton.[1][2] The enzyme is a metalloenzyme, requiring a divalent metal ion, typically Mg2+, for its catalytic activity.[4] Structurally, MR is an octamer of identical subunits, with each active site located at the C-terminal ends of the β-strands of a TIM-barrel domain.[3][6] The active site is characterized by a hydrophobic pocket that accommodates the phenyl ring of the substrate and key catalytic residues that orchestrate the racemization reaction.[3]

The Catalytic Mechanism: A Two-Base Acid/Base Approach

Extensive research, including kinetic studies, isotope exchange experiments, site-directed mutagenesis, and X-ray crystallography, has established that this compound racemase employs a two-base acid/base mechanism.[1][4][7] This mechanism involves two key amino acid residues acting as general base catalysts for the abstraction of the α-proton from each enantiomer of this compound.

The catalytic cycle can be summarized as follows:

  • For (S)-mandelate: The ε-amino group of Lysine 166 (Lys-166) acts as the general base, abstracting the α-proton from (S)-mandelate to form a resonance-stabilized aci-carboxylate intermediate.[1][8]

  • For (R)-mandelate: The imidazole group of Histidine 297 (His-297) serves as the general base, abstracting the α-proton from (R)-mandelate to form the same intermediate.[1][8]

  • Reprotonation: The conjugate acids of these residues then act as general acids to donate a proton to the opposite face of the planar intermediate, resulting in the formation of the other enantiomer.[1]

The catalytic proficiency of MR is not solely dependent on these two residues. A divalent metal ion, Mg2+, is essential for catalysis, coordinating to the carboxylate and α-hydroxyl groups of the substrate. This interaction helps to correctly position the substrate, increase the acidity of the α-proton, and stabilize the negative charge of the aci-carboxylate intermediate.[3][4]

Quantitative Data on this compound Racemase Catalysis

The following tables summarize key quantitative data gathered from various studies on wild-type and mutant this compound racemase.

Table 1: Steady-State Kinetic Parameters for Wild-Type this compound Racemase

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
(R)-Mandelate654 ± 58--[5]
(S)-Mandelate---
(R)-Mandelate--208-fold reduction in N197A mutant[9]
(S)-Mandelate--556-fold reduction in N197A mutant[9]

Table 2: Thermodynamic Parameters for (R)-Mandelate Racemization at 25°C

ParameterValue (kcal/mol)Reference
ΔH (Substrate Binding)-8.9 ± 0.8[5]
TΔS (Substrate Binding)-4.8 ± 0.8[5]
ΔH‡ (Bound Substrate to Product)+15.4 ± 0.4[5]
TΔS‡ (Bound Substrate to Product)+2.0 ± 0.1[5]
ΔHtx (Transition State Stabilization)-22.9 ± 0.8[5]
TΔStx (Transition State Stabilization)+1.8 ± 0.8[5]

Table 3: pKa Values of Catalytic Residues

ResiduepKaMethodReference
Lys 166 (conjugate acid)~6.4pH dependence of kcat[10]
His 297 (conjugate acid)~6.4pH dependence of kcat[10]

Table 4: Dissociation and Inhibition Constants

LigandEnzymeConstantValueReference
Mn²⁺Wild-typeKd8 µM[11]
(S)-AtrolactateWild-type--[3]
BenzohydroxamateWild-typeKi-[3]
CupferronWild-typeKi-[3]
α-HydroxybenzylphosphonateWild-typeKi~100-fold greater affinity than substrate[9]
BenzohydroxamateWild-typeKi~100-fold greater affinity than substrate[9]
(S)-α-HydroxybenzylphosphonateWild-typeKi35-fold higher affinity than (R)-enantiomer[9]

Experimental Protocols

The elucidation of the this compound racemase mechanism has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to probe the function of specific amino acid residues in the active site.

Methodology:

  • Plasmid Preparation: A plasmid containing the gene for this compound racemase is isolated and purified.

  • Mutagenesis: The desired mutation (e.g., D270N) is introduced into the gene using a commercially available site-directed mutagenesis kit. This typically involves PCR with primers containing the desired nucleotide change.[10]

  • Transformation and Expression: The mutated plasmid is transformed into a suitable expression host, such as E. coli. The expression of the mutant protein is induced.

  • Purification: The mutant protein is purified from the cell lysate using standard chromatography techniques, such as affinity and ion-exchange chromatography.

  • Characterization: The purified mutant protein is characterized to confirm the mutation and assess its structural and functional integrity. This includes techniques like DNA sequencing, mass spectrometry, and circular dichroism spectroscopy.

Kinetic Assays

Kinetic assays are used to determine the steady-state kinetic parameters (kcat and Km) of the enzyme.

Circular Dichroism (CD)-Based Assay:

This continuous assay monitors the change in ellipticity of the reaction mixture as one enantiomer is converted to the other.[12]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a buffered solution (e.g., 0.1 M Na+-HEPES, pH 7.5), MgCl₂ (e.g., 3.3 mM), and a specific concentration of the substrate (e.g., (R)- or (S)-mandelate).[3]

  • Temperature Equilibration: The reaction mixture is equilibrated to the desired temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by the addition of a small volume of a concentrated enzyme solution.

  • Data Acquisition: The change in ellipticity at a wavelength where the two enantiomers have different molar ellipticities is monitored over time using a CD spectrometer.

  • Data Analysis: The initial velocity of the reaction is determined from the linear portion of the progress curve. The kinetic parameters are determined by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.[3]

High-Performance Liquid Chromatography (HPLC)-Based Assay:

This fixed-time assay separates and quantifies the substrate and product enantiomers.[13]

Methodology:

  • Enzymatic Reaction: The enzymatic reaction is carried out as described for the CD-based assay for a fixed period.

  • Reaction Quenching: The reaction is stopped at a specific time point by adding a quenching agent (e.g., acid).

  • Sample Preparation: The quenched reaction mixture is prepared for HPLC analysis, which may involve centrifugation to remove precipitated protein.

  • HPLC Analysis: The substrate and product are separated and quantified using a chiral stationary phase column (e.g., Sumichiral OA-6100) and an isocratic mobile phase. Detection is typically performed using a UV detector.[13]

  • Data Analysis: The amount of product formed is used to calculate the reaction rate.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of the enzyme, both in its apo form and in complex with substrates, inhibitors, or transition-state analogs.

Methodology:

  • Crystallization: The purified enzyme is crystallized, often in the presence of a precipitant such as polyethylene glycol, a buffer, and the required metal ion.[14]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The three-dimensional structure of the enzyme is determined from the diffraction data using computational methods.[6] For complexes, the ligand is soaked into the crystals or co-crystallized with the enzyme.[3]

  • Structure Refinement and Analysis: The determined structure is refined to improve its quality and analyzed to identify key active site residues and their interactions with the ligand.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the interactions between the enzyme, the metal ion, and the substrate in solution.

Methodology:

  • Sample Preparation: A sample of the enzyme, often isotopically labeled (e.g., with ¹³C), is prepared in a suitable buffer containing the metal ion (e.g., Mn²⁺, which is paramagnetic) and the substrate.[11]

  • NMR Data Acquisition: NMR spectra are acquired to measure parameters such as the longitudinal (T₁) and transverse (T₂) relaxation rates of the substrate's nuclei.[11]

  • Data Analysis: The paramagnetic effects of the Mn²⁺ on the relaxation rates of the substrate's nuclei are used to calculate the distances between the metal ion and specific atoms of the substrate. This information provides insights into the geometry of the enzyme-metal-substrate complex.[11]

Visualizing the Catalytic and Experimental Workflows

Catalytic Mechanism of this compound Racemase

Mandelate_Racemase_Mechanism cluster_S_to_R (S)-Mandelate to (R)-Mandelate cluster_R_to_S (R)-Mandelate to (S)-Mandelate S_this compound (S)-Mandelate Intermediate_S Aci-carboxylate Intermediate S_this compound->Intermediate_S Lys-166 (Base) abstracts α-H⁺ R_Mandelate_from_S (R)-Mandelate Intermediate_S->R_Mandelate_from_S His-297-H⁺ (Acid) donates H⁺ R_this compound (R)-Mandelate Intermediate_R Aci-carboxylate Intermediate R_this compound->Intermediate_R His-297 (Base) abstracts α-H⁺ S_Mandelate_from_R (S)-Mandelate Intermediate_R->S_Mandelate_from_R Lys-166-H⁺ (Acid) donates H⁺ Mg_ion Mg²⁺ Mg_ion->Intermediate_S Stabilizes negative charge Mg_ion->Intermediate_R

Caption: The two-base acid/base catalytic mechanism of this compound racemase.

Experimental Workflow for Studying this compound Racemase

Experimental_Workflow cluster_protein_production Protein Production & Modification cluster_analysis Structural & Functional Analysis cluster_outcomes Outcomes gene This compound Racemase Gene mutagenesis Site-Directed Mutagenesis gene->mutagenesis expression Protein Expression (e.g., E. coli) gene->expression mutagenesis->expression purification Protein Purification (Chromatography) expression->purification xray X-ray Crystallography (3D Structure) purification->xray kinetics Kinetic Assays (CD, HPLC) purification->kinetics nmr NMR Spectroscopy (Enzyme-Substrate Interactions) purification->nmr structure_function Structure-Function Relationships xray->structure_function kinetics->structure_function nmr->structure_function mechanism Elucidation of Catalytic Mechanism structure_function->mechanism

Caption: A generalized experimental workflow for investigating this compound racemase.

Conclusion

The catalytic mechanism of this compound racemase is a well-defined example of a two-base acid/base catalysis, exquisitely tuned for efficient stereochemical inversion. The synergistic action of two catalytic residues, a divalent metal ion, and a precisely organized active site environment allows the enzyme to achieve a massive rate acceleration. The detailed understanding of this mechanism, facilitated by a combination of structural, kinetic, and spectroscopic techniques, not only provides fundamental insights into enzyme catalysis but also serves as a foundation for the rational design of inhibitors and the engineering of novel biocatalysts for applications in drug development and biotechnology.

References

Stereospecificity of Mandelate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecificity of mandelate dehydrogenase, a crucial enzyme in the metabolism of mandelic acid. Understanding the precise stereochemical requirements of this enzyme is paramount for applications in biocatalysis, chiral synthesis, and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to this compound Dehydrogenase Stereospecificity

This compound dehydrogenase (MDH) is an oxidoreductase that catalyzes the conversion of this compound to benzoylformate. This enzyme exists in two primary forms, each exhibiting strict stereospecificity for one of the two enantiomers of mandelic acid: (S)-mandelate (also known as L-(+)-mandelate) or (R)-mandelate (also known as D-(-)-mandelate). This stereoselectivity is a fundamental aspect of its biological function and is dictated by the specific three-dimensional architecture of the enzyme's active site.

In microorganisms, these stereospecific dehydrogenases are key components of the this compound pathway, which allows organisms like Pseudomonas putida and the yeast Rhodotorula graminis to utilize this compound as a sole carbon and energy source.[1][2] The pathway typically involves the oxidation of a specific this compound enantiomer to benzoylformate, which is then further metabolized.[1] Some organisms possess both (S)- and (R)-specific dehydrogenases, enabling them to metabolize a racemic mixture of this compound.[3]

The study of this compound dehydrogenase stereospecificity is critical for several reasons. In biotechnology, these enzymes are valuable biocatalysts for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds, which are essential building blocks in the pharmaceutical industry. For drug development professionals, understanding the active site and the determinants of stereospecificity can inform the design of potent and selective inhibitors for therapeutic applications.

Quantitative Analysis of Stereospecificity

The stereospecificity of this compound dehydrogenase can be quantified by comparing the kinetic parameters of the enzyme with its preferred substrate and its enantiomeric counterpart. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The inhibition constant (Ki) quantifies the potency of an inhibitor; a lower Ki indicates a more potent inhibitor.

The following tables summarize the kinetic parameters for (S)-Mandelate Dehydrogenase and (R)-Mandelate Dehydrogenase from various microbial sources.

Table 1: Kinetic Parameters of (S)-Mandelate Dehydrogenase

OrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)InhibitorKi (mM)Reference
Pseudomonas putida(S)-Mandelate0.25130180(R)-Mandelate0.3[2][4]
Rhodotorula graminisL-(+)-Mandelate0.14550 (with ferricyanide)-D-(-)-Mandelate0.25[1][5][6]
Acinetobacter calcoaceticusL-(+)-Mandelate0.451.2 (with DCIP)---[7]

Table 2: Kinetic Parameters of (R)-Mandelate Dehydrogenase

OrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)InhibitorKi (mM)Reference
Rhodotorula graminisD-(-)-Mandelate0.32123-L-(+)-Mandelate-[3]

Note: The Vmax values can vary depending on the electron acceptor used in the assay. DCIP (2,6-dichlorophenolindophenol) and ferricyanide are common artificial electron acceptors.

Experimental Protocols

The determination of this compound dehydrogenase stereospecificity involves several key experimental procedures, from enzyme purification to kinetic analysis.

Purification of this compound Dehydrogenase

A general protocol for the purification of this compound dehydrogenase from microbial sources is outlined below. This procedure may require optimization depending on the specific enzyme and source organism.

  • Cell Lysis: Microbial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol).[3] The cells are then disrupted using methods such as French press, sonication, or enzymatic lysis.

  • Fractionation: The cell lysate is subjected to ultracentrifugation to separate the soluble and membrane fractions. This compound dehydrogenases can be either soluble or membrane-bound.[7] For membrane-bound enzymes, solubilization with detergents like Triton X-100 is necessary.[7]

  • Chromatography: The crude enzyme extract is purified using a series of chromatographic techniques.

    • Ion-Exchange Chromatography: The extract is loaded onto an anion-exchange column (e.g., DEAE-Sephacel) and eluted with a salt gradient (e.g., NaCl).[5][7]

    • Hydrophobic Interaction Chromatography: This technique separates proteins based on their hydrophobicity and can be an effective step in the purification process.[5]

    • Gel Filtration Chromatography: This method separates proteins based on their size and is often used as a final polishing step.[5][7]

  • Purity Assessment: The purity of the enzyme preparation is assessed at each stage using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). A single band on the gel indicates a high degree of purity.

Enzyme Activity Assay and Kinetic Analysis

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of an electron acceptor.

  • Reaction Mixture: The standard assay mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.5-9.0), the substrate (either (S)- or (R)-mandelate), the purified enzyme, and an electron acceptor.[3][7] Common electron acceptors include:

    • NAD+: For NAD+-dependent enzymes, the increase in absorbance at 340 nm due to the formation of NADH is monitored.[8]

    • DCIP (2,6-dichlorophenolindophenol): The reduction of this dye leads to a decrease in absorbance at 600 nm.[7]

    • Ferricyanide: The reduction of ferricyanide to ferrocyanide can be followed by the decrease in absorbance at 420 nm.[5]

  • Kinetic Measurements:

    • To determine Km and Vmax, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

    • To determine the inhibition constant (Ki) for the non-preferred enantiomer, initial rates are measured at different concentrations of the preferred substrate in the presence of various fixed concentrations of the inhibitor (the non-preferred enantiomer). The data can be analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the central role of stereospecific this compound dehydrogenases in the microbial degradation of mandelic acid.

Mandelate_Pathway cluster_this compound This compound Isomers cluster_enzymes Dehydrogenases cluster_product Common Product S_this compound (S)-Mandelate S_MDH (S)-Mandelate Dehydrogenase S_this compound->S_MDH R_this compound (R)-Mandelate R_MDH (R)-Mandelate Dehydrogenase R_this compound->R_MDH Benzoylformate Benzoylformate S_MDH->Benzoylformate R_MDH->Benzoylformate Downstream_Metabolism Downstream Metabolism Benzoylformate->Downstream_Metabolism

Caption: The this compound metabolic pathway showcasing the stereospecific conversion of this compound isomers.

Experimental Workflow for Stereospecificity Determination

This diagram outlines the logical flow of experiments to characterize the stereospecificity of a this compound dehydrogenase.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_kinetics Kinetic Analysis Cell_Culture Microbial Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Purification Enzyme Purification (Chromatography) Cell_Lysis->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Assay_S Activity Assay with (S)-Mandelate Purity_Check->Assay_S Assay_R Activity Assay with (R)-Mandelate Purity_Check->Assay_R Inhibition_Assay Inhibition Assays with Non-preferred Isomer Assay_S->Inhibition_Assay Assay_R->Inhibition_Assay Data_Analysis Data Analysis (Km, Vmax, Ki) Inhibition_Assay->Data_Analysis

Caption: Experimental workflow for determining the stereospecificity of this compound dehydrogenase.

References

The Central Role of Mandelate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelate, a simple α-hydroxy carboxylic acid, serves as a crucial metabolic intermediate for a variety of microorganisms, enabling them to utilize aromatic compounds as a sole source of carbon and energy. The microbial metabolism of this compound is a well-studied model system for understanding the enzymatic and regulatory strategies employed in the degradation of aromatic molecules. This technical guide provides an in-depth exploration of the core metabolic pathways, enzymatic mechanisms, and regulatory networks governing this compound catabolism. A thorough understanding of these processes is not only fundamental to microbial physiology and evolution but also holds significant potential for applications in biocatalysis, bioremediation, and drug development.

The Canonical this compound Pathway in Pseudomonas putida

The most extensively characterized this compound metabolic pathway is found in the soil bacterium Pseudomonas putida. This pathway facilitates the conversion of both enantiomers of this compound to benzoate, which then enters the β-ketoadipate pathway for further degradation into central metabolic intermediates.[1][2][3] The key enzymatic steps are outlined below.

Diagram of the this compound Pathway

Mandelate_Pathway Rthis compound (R)-Mandelate Sthis compound (S)-Mandelate Rthis compound->Sthis compound this compound Racemase (MdlA) Benzoylformate Benzoylformate Sthis compound->Benzoylformate (S)-Mandelate Dehydrogenase (MdlB) Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase (MdlC) Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase (MdlD) BetaKetoadipate β-Ketoadipate Pathway Benzoate->BetaKetoadipate

Caption: The canonical this compound metabolic pathway in Pseudomonas putida.

Core Enzymes of the this compound Pathway

The catabolism of this compound is orchestrated by a series of specialized enzymes, each with unique catalytic mechanisms and substrate specificities.

This compound Racemase (EC 5.1.2.2)

This compound racemase (MR) catalyzes the interconversion of (R)- and (S)-mandelate, allowing for the complete degradation of racemic this compound.[4] The enzyme from Pseudomonas putida is a well-studied member of the enolase superfamily and utilizes a two-base catalytic mechanism involving Lys 166 and His 297.[5]

(S)-Mandelate Dehydrogenase (EC 1.1.99.31)

This flavin-dependent enzyme, also known as L-mandelate dehydrogenase (L-MDH), specifically oxidizes (S)-mandelate to benzoylformate.[2][6] In Rhodotorula graminis, L-MDH is a flavocytochrome b2 that couples the oxidation of this compound to the reduction of cytochrome c.[2][7]

Benzoylformate Decarboxylase (EC 4.1.1.7)

Benzoylformate decarboxylase (BFD) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and carbon dioxide.[1][8] This enzyme has garnered significant interest for its potential in biocatalytic carbon-carbon bond formation.[9]

Benzaldehyde Dehydrogenase (EC 1.2.1.28)

The final dedicated step of the pathway is the NAD(P)+-dependent oxidation of benzaldehyde to benzoate, catalyzed by benzaldehyde dehydrogenase (BADH).[10] This enzyme exhibits broad substrate specificity, acting on a variety of aromatic and aliphatic aldehydes.[10][11]

Quantitative Analysis of Enzyme Kinetics

The efficiency and specificity of the this compound pathway enzymes have been extensively characterized. The following tables summarize key kinetic parameters for these enzymes from various microbial sources.

Table 1: Kinetic Parameters of this compound Racemase from Pseudomonas putida

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
(R)-Mandelate0.456541.45 x 106[4]
(S)-Mandelate0.458891.98 x 106[4]

Table 2: Kinetic Parameters of L-Mandelate Dehydrogenase from Rhodotorula graminis

SubstrateKm (mM)kcat (s-1)Electron AcceptorReference
L-Mandelate0.14225Cytochrome c[2]
L-Mandelate0.17550Ferricyanide[2]

Table 3: Kinetic Parameters of Benzoylformate Decarboxylase from Pseudomonas putida

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Benzoylformate0.23502.17 x 105[1][8]

Table 4: Kinetic Parameters of Benzaldehyde Dehydrogenase from Pseudomonas putida

SubstrateKm (µM)Relative Vmax (%)Reference
Benzaldehyde1.2100[10]
Hexanal0.4200[10]
Acetaldehyde-<0.1[10]

Regulation of the this compound Pathway

The expression of the this compound pathway genes is tightly regulated to ensure efficient carbon utilization and prevent the accumulation of toxic intermediates. In Pseudomonas species, the mdl genes are often clustered in an operon.[3][12]

Diagram of this compound Pathway Regulation

Mandelate_Regulation cluster_operon mdl Operon mdlA mdlA mdlB mdlB mdlC mdlC mdlD mdlD Transcription Transcription Inducer This compound or Benzoylformate Repressor Repressor Protein Inducer->Repressor binds and inactivates Operator Operator Repressor->Operator binds and represses

Caption: A simplified model for the regulation of the mdl operon.

In Pseudomonas aeruginosa, L(+)-mandelate induces the expression of L(+)-mandelate dehydrogenase, while benzoylformate induces the synthesis of benzoylformate decarboxylase and benzaldehyde dehydrogenase.[13] Studies with constitutive mutants of P. putida have revealed that the first five enzymes of the pathway are coordinately regulated.[12] The presence of early pathway intermediates, such as this compound and benzoylformate, serves as the primary inductive signal.[14][15]

Experimental Protocols

A variety of experimental techniques are employed to study the enzymes and regulatory mechanisms of the this compound pathway.

Enzyme Assays
  • This compound Racemase Assay: The activity of this compound racemase can be monitored by circular dichroism (CD) spectroscopy, following the change in ellipticity as one enantiomer is converted to the other.[16] Alternatively, a coupled spectrophotometric assay can be used where the product of the racemase is a substrate for a dehydrogenase, and the reaction is monitored by the change in absorbance of NAD(P)H.

  • (S)-Mandelate Dehydrogenase Assay: The oxidation of (S)-mandelate can be followed spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCPIP) or ferricyanide, or the physiological acceptor, cytochrome c.[2][7]

  • Benzoylformate Decarboxylase Assay: The activity of BFD can be measured by monitoring the decrease in absorbance at 300 nm due to the disappearance of benzoylformate.[8] A coupled assay with benzaldehyde dehydrogenase can also be employed, measuring the production of NADH.

  • Benzaldehyde Dehydrogenase Assay: The activity is determined by monitoring the increase in absorbance at 340 nm corresponding to the formation of NAD(P)H.[10]

Protein Purification and Crystallization

A standard protocol for the purification of a this compound pathway enzyme, such as benzoylformate decarboxylase from Pseudomonas putida, involves several chromatographic steps.[17][18][19]

Protein_Purification CellCulture Bacterial Cell Culture (e.g., P. putida) CellLysis Cell Lysis (e.g., Sonication) CellCulture->CellLysis Centrifugation Centrifugation to remove cell debris CellLysis->Centrifugation AnionExchange Anion Exchange Chromatography Centrifugation->AnionExchange HydrophobicInteraction Hydrophobic Interaction Chromatography AnionExchange->HydrophobicInteraction GelFiltration Gel Filtration Chromatography HydrophobicInteraction->GelFiltration PurityAnalysis Purity Analysis (SDS-PAGE) GelFiltration->PurityAnalysis Crystallization Crystallization for Structural Studies PurityAnalysis->Crystallization

Caption: A general workflow for the purification of a this compound pathway enzyme.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in enzyme catalysis and substrate binding.[20][21] This technique involves introducing specific nucleotide changes into the gene encoding the enzyme of interest, followed by expression of the mutant protein and characterization of its kinetic and structural properties.

Broader Significance and Applications

The study of this compound metabolism extends beyond fundamental microbiology.

  • Biocatalysis: Enzymes from the this compound pathway, particularly benzoylformate decarboxylase, are valuable biocatalysts for the stereoselective synthesis of chiral 2-hydroxy ketones, which are important building blocks in the pharmaceutical industry.[9]

  • Bioremediation: Understanding the microbial degradation of aromatic compounds is crucial for developing effective bioremediation strategies for environments contaminated with pollutants such as styrene, which is metabolized via this compound.

  • Drug Development: The enzymes of the this compound pathway can serve as targets for the development of novel antimicrobial agents. Furthermore, the structural and mechanistic insights gained from these enzymes can inform the design of inhibitors for homologous enzymes in pathogenic organisms.

Conclusion

The microbial metabolism of this compound represents a paradigm for the bacterial degradation of aromatic compounds. The detailed characterization of the enzymes, their catalytic mechanisms, and the intricate regulatory networks that control their expression has provided a wealth of knowledge with far-reaching implications. For researchers in academia and industry, the this compound pathway continues to be a fertile ground for discovery, offering opportunities for the development of novel biocatalysts, bioremediation strategies, and therapeutic interventions.

References

Engineering Escherichia coli for De Novo Biosynthesis of Mandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid, is a valuable chiral building block in the pharmaceutical and fine chemical industries.[1][2][3] Its enantiomers, (S)-mandelic acid and (R)-mandelic acid, are crucial precursors for the synthesis of various active pharmaceutical ingredients, including antibiotics and anti-inflammatory drugs.[4] Traditionally, mandelic acid is produced through chemical synthesis, which often involves hazardous reagents and can result in racemic mixtures requiring costly resolution.[1][5] As the demand for sustainable and enantiomerically pure compounds grows, microbial biosynthesis using engineered microorganisms like Escherichia coli presents a promising alternative.[2][6] This technical guide provides an in-depth overview of the core strategies, quantitative achievements, and experimental methodologies for the biosynthesis of mandelic acid in E. coli.

Metabolic Pathway Design for Mandelic Acid Biosynthesis

The de novo biosynthesis of mandelic acid in E. coli from simple carbon sources like glucose is primarily achieved by diverting intermediates from the native aromatic amino acid pathway.[2][7] The central strategy involves the introduction of a key heterologous enzyme, hydroxymandelate synthase (HmaS), which converts the L-phenylalanine precursor, phenylpyruvate, into (S)-mandelic acid.[2][7][8] Further enzymatic steps can be introduced to produce the (R)-enantiomer.

Core Biosynthetic Pathway from Glucose to (S)-Mandelic Acid

The foundational pathway leverages the shikimate pathway to produce chorismate, which is then converted to phenylpyruvate. The introduction of HmaS creates the final step to (S)-mandelic acid. Key genetic modifications to enhance production include:

  • Enhancing Precursor Supply: Overexpression of key genes in the shikimate pathway, such as feedback-resistant versions of aroG and pheA (aroGfbr and pheAfbr), increases the metabolic flux towards phenylpyruvate.[9]

  • Introducing Hydroxythis compound Synthase (HmaS): Expression of a heterologous hmaS gene is essential for the conversion of phenylpyruvate to (S)-mandelic acid.[2][7] Enzymes from sources like Amycolatopsis orientalis and Actinosynnema mirum have been successfully used.[1][2][7]

  • Blocking Competing Pathways: Deletion or repression of genes that divert phenylpyruvate or other precursors away from the desired pathway can significantly improve mandelic acid titers. For instance, CRISPR interference (CRISPRi) has been used to repress genes involved in competing metabolic pathways.[1][9]

Mandelic_Acid_Biosynthesis cluster_native Native E. coli Pathway cluster_engineered Engineered Pathway glucose Glucose pep PEP glucose->pep e4p E4P glucose->e4p dahp DAHP pep->dahp aroG e4p->dahp aroG chorismate Chorismate dahp->chorismate Shikimate Pathway prephenate Prephenate chorismate->prephenate pheA phenylpyruvate Phenylpyruvate prephenate->phenylpyruvate s_ma (S)-Mandelic Acid phenylpyruvate->s_ma HmaS (e.g., from A. orientalis) phenylglyoxylate Phenylglyoxylate s_ma->phenylglyoxylate Hmo (from S. coelicolor) r_ma (R)-Mandelic Acid phenylglyoxylate->r_ma DMD (from R. graminis)

Caption: Biosynthetic pathway for (S)- and (R)-mandelic acid in engineered E. coli.

Production of (R)-Mandelic Acid

To produce (R)-mandelic acid, a multi-enzyme cascade is typically introduced downstream of (S)-mandelic acid.[2][7] This involves:

  • Hydroxythis compound oxidase (Hmo): An enzyme, for example from Streptomyces coelicolor, that oxidizes (S)-mandelic acid to phenylglyoxylate.[2][7]

  • D-mandelate dehydrogenase (DMD): An enzyme, such as from Rhodotorula graminis, that reduces phenylglyoxylate to (R)-mandelic acid.[2][7]

By co-expressing hmaS, hmo, and dmd, engineered E. coli strains can produce (R)-mandelic acid directly from glucose.[2][7]

Quantitative Data on Mandelic Acid Production

Metabolic engineering efforts have led to significant improvements in mandelic acid titers in E. coli. The following tables summarize the quantitative data from various studies.

Strain Engineering StrategyTiter (g/L)Yield (g/g glucose)Fermentation ScaleReference
(S)-Mandelic Acid Production
Introduction of HmaS from Amycolatopsis orientalis in E. coli.0.092Not ReportedShake Flask[2][7]
Combined deletion of competing pathways with HmaS expression.0.74Not ReportedShake Flask[2][6]
Screening of HMAS homolog, enhancement of shikimate pathway, CRISPRi repression of competing pathways, and high-cell-density cultivation.9.58Not Reported5 L Bioreactor[1][9]
(R)-Mandelic Acid Production
Co-expression of HmaS, Hmo from Streptomyces coelicolor, and DMD from Rhodotorula graminis.0.68Not ReportedShake Flask[2][6]
Expression of a five-enzyme cascade in an L-phenylalanine-overproducing E. coli NST74 strain.0.152Not ReportedNot Specified[10]
Coupling of E. coli cells expressing the L-phenylalanine biosynthesis pathway with E. coli cells expressing an artificial enzyme cascade.0.455Not ReportedNot Specified[10]
4-Hydroxymandelic Acid (a derivative)
Expression of synthetic HmaS in an L-tyrosine overproducing E. coli strain, with deletion of competing pathways (aspC, tyrB) and fed-batch fermentation using a glucose-xylose mixture.15.8Not ReportedFed-batch[8]

Experimental Protocols

This section provides a generalized experimental workflow and detailed methodologies for the key experiments involved in engineering E. coli for mandelic acid production.

Experimental Workflow

Experimental_Workflow start Start strain_eng Strain Engineering (Plasmid Construction, Transformation) start->strain_eng shake_flask Shake Flask Cultivation (Initial Screening) strain_eng->shake_flask induction Induction of Gene Expression (e.g., IPTG, Arabinose) shake_flask->induction sampling Time-Course Sampling shake_flask->sampling bioreactor Bioreactor Fermentation (High-Cell-Density Cultivation) induction->bioreactor bioreactor->sampling Periodic analysis Analysis (OD600, HPLC for Mandelic Acid) sampling->analysis end End analysis->end

Caption: General experimental workflow for mandelic acid production in E. coli.

Methodology for Strain and Plasmid Construction
  • Host Strains: E. coli DH5α is commonly used for plasmid construction and cloning, while strains like E. coli BW25113 are often used as the chassis for metabolic engineering and production.[1]

  • Gene Sourcing and Codon Optimization: Genes encoding key enzymes (e.g., hmaS, hmo, dmd) are typically sourced from organisms like Amycolatopsis orientalis, Actinosynnema mirum, Streptomyces coelicolor, and Rhodotorula graminis.[1][2][7] Codon optimization for expression in E. coli is a common practice, especially for genes with high GC content.[8]

  • Plasmid Assembly: Plasmids are constructed using standard molecular biology techniques, with Gibson Assembly being a frequently mentioned method for seamless cloning.[1] Genes are often placed under the control of inducible promoters like PBAD or PT7 to allow for controlled expression.

  • Transformation: Plasmids are introduced into competent E. coli cells via heat shock transformation.[1]

Methodology for Shake Flask Cultivation
  • Media: Luria-Bertani (LB) medium is typically used for seed cultures. For production, a defined mineral medium such as M9 medium supplemented with glucose (e.g., 10-20 g/L) as the carbon source is common.[1] Appropriate antibiotics are added to maintain plasmids.

  • Inoculation and Growth: A single colony is used to inoculate a seed culture, which is grown overnight at 37°C. The production culture is then inoculated with the seed culture to a starting OD600 of approximately 0.1.

  • Induction: Cultures are grown at 37°C to an OD600 of 0.6-0.8. Gene expression is then induced by adding the appropriate inducer (e.g., L-arabinose, IPTG) to a final concentration (e.g., 0.2% arabinose, 1 mM IPTG).[1]

  • Production Phase: After induction, the temperature is often lowered to 30°C to improve protein folding and stability, and the cultivation is continued for 24-72 hours.[1]

Methodology for High-Cell-Density Fed-Batch Fermentation
  • Bioreactor Setup: Fermentations are carried out in bioreactors (e.g., 5 L) with control over pH, temperature, and dissolved oxygen (DO).[1]

  • Initial Batch Phase: The fermentation is initiated at 37°C in a batch mode with a defined medium containing glucose (e.g., 20 g/L). The pH is maintained at 7.0 using ammonia water, which also serves as a nitrogen source.[1]

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), a feeding solution (e.g., concentrated glucose) is supplied to maintain a constant low level of glucose.

  • Induction and Production: When the cell density reaches a high level (e.g., OD600 > 30), the temperature is reduced to 30°C, and gene expression is induced.[1] The DO is maintained above 30% by cascading the agitation speed and aeration rate.[1]

  • Sampling: Samples are taken periodically to measure cell density (OD600) and the concentration of mandelic acid and other metabolites.

Methodology for Product Analysis
  • Sample Preparation: Culture samples are centrifuged to pellet the cells. The supernatant is collected, filtered, and used for analysis.

  • Quantification by HPLC: Mandelic acid concentration is quantified using High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.

    • Detection: Detection is commonly performed using a UV detector at a wavelength of around 220-230 nm.

    • Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of mandelic acid.

Conclusion

The biosynthesis of mandelic acid in E. coli has evolved from initial proof-of-concept studies to a highly efficient production system capable of generating industrially relevant titers.[1][2] The key to this success lies in a systematic metabolic engineering approach that combines the screening and expression of efficient heterologous enzymes, optimization of precursor supply through host pathway engineering, and the elimination of competing metabolic routes.[1] The development of high-cell-density cultivation processes has further demonstrated the potential for large-scale, sustainable production of this important chiral building block.[1] Future work will likely focus on further pathway optimization, improving the catalytic efficiency of key enzymes, and enhancing the robustness of production strains to achieve even higher yields and productivity, paving the way for the commercialization of bio-based mandelic acid.

References

A Technical Guide to the Natural Sources of Mandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelic acid, a valuable alpha-hydroxy acid with a chiral center, exists as (R)- and (S)-enantiomers, each possessing distinct biological activities. This technical guide provides a comprehensive overview of the natural sources of mandelic acid enantiomers, focusing on their occurrence, biosynthesis, and the methodologies for their extraction and chiral analysis. While chemical synthesis often yields a racemic mixture, nature exhibits a preference for specific stereoisomers. This guide consolidates the available quantitative and qualitative data on the enantiomeric distribution of mandelic acid in plant and microbial sources, details the biosynthetic pathways, and provides robust experimental protocols for isolation and enantioselective analysis.

Introduction

Mandelic acid (2-hydroxy-2-phenylacetic acid) is a key chiral building block in the pharmaceutical industry, particularly in the synthesis of antibiotics, anti-inflammatory agents, and other therapeutic compounds. The stereochemistry of mandelic acid is of paramount importance, as the biological and pharmacological activities of its enantiomers can differ significantly. (S)-Mandelic acid, for instance, is a crucial intermediate in the production of various pharmaceuticals. Understanding the natural sources and biosynthetic routes of these enantiomers is essential for the development of sustainable and stereoselective production methods. This guide aims to provide a detailed technical resource on the natural occurrence of mandelic acid enantiomers.

Natural Sources and Enantiomeric Distribution

Mandelic acid is found in several natural sources, primarily in plants as a component of cyanogenic glycosides, and also as a metabolic product in microorganisms and animals.

Plant Sources

The most well-documented plant sources of mandelic acid are bitter almonds (Prunus dulcis, syn. Prunus amygdalus var. amara) and the Indian Horse Chestnut (Aesculus indica).

  • Bitter Almonds (Prunus dulcis) : In bitter almonds, mandelic acid does not exist in its free form but rather as a constituent of the cyanogenic diglucoside, amygdalin.[1][2] Natural amygdalin possesses the (R)-configuration at the chiral phenyl center, meaning the mandelonitrile moiety is (R)-mandelonitrile.[1][3] Upon enzymatic or acidic hydrolysis, amygdalin releases (R)-mandelonitrile, which is then converted to (R)-mandelic acid. However, the chiral center of (R)-mandelonitrile is susceptible to epimerization under basic conditions or during processing, leading to the formation of its (S)-epimer, neoamygdalin.[3][4] Consequently, while the biosynthetic pathway in the plant is stereospecific for the (R)-enantiomer, processed bitter almond products may contain a mixture of both enantiomers.[4][5] Simple acid hydrolysis of bitter almond extract typically yields a racemic mixture of DL-mandelic acid.[6]

  • Indian Horse Chestnut (Aesculus indica) : Mandelic acid has been isolated from the fruit of the Indian Horse Chestnut.[6][7][8][9] However, to date, the literature does not specify the enantiomeric composition of mandelic acid found in this plant. Further chiral analysis of extracts from Aesculus indica is required to determine the naturally occurring enantiomeric ratio.

Microbial and Metabolic Sources
  • Human Metabolism : Mandelic acid is a known metabolite of styrene and ethylbenzene in humans.[10] Studies on the urinary metabolites of individuals exposed to ethylbenzene have shown a significant enantiomeric excess of the (R)-enantiomer, with a reported R/S ratio of 19:1.[11]

Data Presentation

The following tables summarize the available data on the natural sources and enantiomeric distribution of mandelic acid.

Table 1: Mandelic Acid in Plant Sources

Natural SourceOrganismForm of OccurrenceEnantiomeric CompositionReferences
Bitter AlmondPrunus dulcis(R)-Mandelonitrile moiety in AmygdalinPredominantly (R)-form biosynthesized. Can racemize during processing.[1][3][4]
Indian Horse ChestnutAesculus indicaFree Mandelic AcidNot Determined[7][8][9]

Table 2: Mandelic Acid in Microbial and Metabolic Sources

Natural SourceOrganism/ContextForm of OccurrenceEnantiomeric CompositionReferences
FungusPisolithus tinctoriusFree Mandelic Acid(R)-enantiomer reported; quantitative data unavailable.
Human MetabolismMetabolite of styrene and ethylbenzeneFree Mandelic Acid(R)-enantiomer is the major metabolite (R/S ratio = 19:1).[10][11]

Biosynthesis of Mandelic Acid Precursors in Prunus dulcis

The biosynthesis of amygdalin in bitter almonds begins with the amino acid L-phenylalanine. The pathway involves several enzymatic steps, leading to the formation of (R)-mandelonitrile, which is subsequently glycosylated.

The key steps in the biosynthesis of the (R)-mandelonitrile core of amygdalin are:

  • Conversion of L-Phenylalanine to Mandelonitrile : This conversion is catalyzed by two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[2][12]

  • Glycosylation to Prunasin : The resulting (R)-mandelonitrile is then glucosylated by a UDP-glucosyltransferase (UGT), UGT85A19, to form prunasin.[2]

  • Further Glycosylation to Amygdalin : Prunasin is further glycosylated by two additional UGTs, PdUGT94AF1 and PdUGT94AF2, to yield amygdalin.[2][12]

Biosynthesis_of_Amygdalin_Precursor L-Phenylalanine L-Phenylalanine Mandelonitrile (R)-Mandelonitrile L-Phenylalanine->Mandelonitrile PdCYP79D16 PdCYP71AN24 Prunasin Prunasin Mandelonitrile->Prunasin UGT85A19 PdUGT94AF3 Amygdalin Amygdalin Prunasin->Amygdalin PdUGT94AF1 PdUGT94AF2

Biosynthesis of Amygdalin from L-Phenylalanine.

Experimental Protocols

Extraction of Mandelic Acid from Bitter Almonds (as Amygdalin Hydrolysate)

This protocol describes the extraction and hydrolysis of amygdalin from bitter almonds to yield mandelic acid. Note that this acid hydrolysis method typically results in a racemic mixture.

Materials:

  • Bitter almond kernels

  • Soxhlet apparatus

  • Ethyl acetate

  • 10% (v/v) Hydrochloric acid

  • Sodium carbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

Methodology:

  • Defatting : Grind bitter almond kernels into a fine powder. Defat the powder by continuous extraction with ethyl acetate in a Soxhlet apparatus for 8 hours. Air-dry the defatted powder.

  • Acid Hydrolysis : Suspend the defatted almond powder in 10% hydrochloric acid. Heat the mixture under reflux for 4-6 hours. This process hydrolyzes amygdalin to mandelic acid, glucose, and ammonium chloride.

  • Neutralization and Extraction : Cool the reaction mixture to room temperature and neutralize it to pH 7.0 with sodium carbonate. Extract the aqueous solution three times with diethyl ether.

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain crude mandelic acid.

  • Purification : The crude product can be further purified by recrystallization from water or a suitable organic solvent.

Extraction_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction and Purification Grind Grind Bitter Almonds Defat Defat with Ethyl Acetate Grind->Defat Hydrolyze Acid Hydrolysis with HCl Defat->Hydrolyze Neutralize Neutralize to pH 7.0 Hydrolyze->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Mandelic_Acid Mandelic Acid Purify->Mandelic_Acid Final Product

Workflow for Mandelic Acid Extraction from Bitter Almonds.
Chiral HPLC Analysis of Mandelic Acid Enantiomers

This protocol provides a standard method for the separation and quantification of (R)- and (S)-mandelic acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm)

  • (R)-mandelic acid and (S)-mandelic acid standards

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol or ethanol

  • Trifluoroacetic acid (TFA)

Methodology:

  • Mobile Phase Preparation : Prepare the mobile phase by mixing n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). Add 0.1% TFA to the mobile phase to improve peak shape for the acidic analytes. Degas the mobile phase before use.[13]

  • System Equilibration : Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25 °C).

  • Detector Wavelength : Set the UV detector to a wavelength where mandelic acid exhibits strong absorbance, typically around 230 nm.[13]

  • Standard and Sample Preparation : Prepare standard solutions of (R)- and (S)-mandelic acid in the mobile phase. Dissolve the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Analysis : Inject the standard solutions to determine the retention times for each enantiomer and to establish a calibration curve for quantification. Inject the prepared sample solution.

  • Data Analysis : Identify the peaks corresponding to (R)- and (S)-mandelic acid in the sample chromatogram based on their retention times. Calculate the concentration of each enantiomer using the calibration curve. The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ |(R) - (S)| / ((R) + (S)) ] x 100 where (R) and (S) are the peak areas or concentrations of the respective enantiomers.

Chiral_HPLC_Analysis Sample Sample HPLC Chiral HPLC System Sample->HPLC Detector UV Detector (230 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Enantiomeric Ratio & Enantiomeric Excess Chromatogram->Quantification

Logical Flow of Chiral HPLC Analysis.

Conclusion

The natural occurrence of mandelic acid is predominantly in the form of its (R)-enantiomer, biosynthesized as the glycoside amygdalin in bitter almonds. While other plant and microbial sources exist, quantitative data on their enantiomeric composition is limited, highlighting an area for future research. The stereospecificity of biosynthetic pathways in nature offers a blueprint for the development of biocatalytic processes for the production of enantiomerically pure mandelic acid. The experimental protocols detailed in this guide provide a foundation for the extraction, separation, and analysis of mandelic acid enantiomers from natural sources, enabling further investigation into their distribution and biosynthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mandelate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of mandelate esters, compounds of significant interest in the pharmaceutical industry and synthetic chemistry. Valued as versatile chiral building blocks and intermediates, a thorough understanding of their characteristics is crucial for their effective application in drug design, development, and synthesis.[1] This document details their physical constants, chemical reactivity, and relevant experimental protocols, tailored for a scientific audience.

Physical Properties

The physical properties of this compound esters, such as melting and boiling points, are fundamental for their purification, handling, and characterization.[1] These properties can vary based on the specific ester (e.g., methyl, ethyl) and its stereochemical form (racemic vs. enantiopure).[1]

Methyl this compound

Methyl this compound is the methyl ester of mandelic acid.[2] It serves as a key intermediate in various chemical syntheses.[3]

Table 1: Physical Properties of Methyl this compound

PropertyFormValueConditionsSource(s)
Molecular Formula -C₉H₁₀O₃-[2][3]
Molecular Weight -166.17 g/mol -[2][4]
Melting Point (S)-(+)-56-58 °C-[3]
Boiling Point (S)-(+)-138 °C16 mmHg[3]
Racemic (DL)-123.5 - 124 °C13.4 mbar[5]
pKa (S)-(+)-12.19 ± 0.20Predicted[3]
Solubility (S)-(+)-Soluble in alcohol and ether, sparingly soluble in chloroform and methanol.-[3]
Appearance (S)-(+)-White to Off-White solid; prismatic crystal.-[3]
Ethyl this compound

Ethyl this compound, the ethyl ester of mandelic acid, is a widely used chiral building block in the synthesis of pharmaceuticals.[1][6]

Table 2: Physical Properties of Ethyl this compound

PropertyFormValueConditionsSource(s)
Molecular Formula -C₁₀H₁₂O₃-[6]
Molecular Weight -180.20 g/mol -[6]
Melting Point Racemic (DL)-35-37 °C-[1][6]
(R)-(-)-32-34 °C-[7][8][9]
(S)-(+)-27-30 °C / 32-34 °C-[1][10]
Boiling Point Racemic (DL)-253 - 255 °CAtmospheric[1]
(R)-(-)-103 - 105 °C2 mmHg[8][9]
(S)-(+)-106 - 107 °C4 mmHg[10]
Density (R)-(-)-1.1 ± 0.1 g/cm³-[7]
Vapor Pressure Racemic (DL)-0.00026 mmHg-[6]
pKa (S)-(+)-12.33 ± 0.20Predicted[10]
Optical Rotation (R)-(-)-[α]21/D -134°c=3 in chloroform[8]
(S)-(+)-[α]21/D +134°c=3 in chloroform[10]

Chemical Properties and Reactivity

The chemical behavior of this compound esters is primarily defined by the ester functional group and the α-hydroxyl group.

Hydrolysis

Ester hydrolysis is a fundamental reaction where the ester is cleaved back to a carboxylic acid and an alcohol.[11] This reaction can be catalyzed by either acid or base.[11][12]

  • Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester's carbonyl group is protonated, increasing its electrophilicity for nucleophilic attack by water.[11][13] The mechanism is the exact reverse of Fischer esterification.[12]

  • Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[11] The reaction is generally faster than acid-catalyzed hydrolysis.[11] The term saponification is used because this reaction is the basis for soap making from fats.[12]

Enzymatic Reactions

This compound esters are substrates for certain enzymes, a property relevant to both drug metabolism and biocatalysis. For instance, (S)-Mandelate Dehydrogenase (MDH) from Pseudomonas putida, which oxidizes (S)-mandelate, can also oxidize methyl and ethyl esters of (S)-mandelic acid.[14] Although the binding affinity for these neutral esters is lower compared to the negatively charged this compound, they are oxidized with comparable catalytic rates (kcat).[14] This indicates that the negative charge of the carboxylate is not essential for catalysis, but the carbonyl group is required.[14]

Applications in Drug Development

The ester functional group can be used to create prodrugs, which can improve a drug's pharmacokinetic properties, such as bioavailability.[15][16] Ester prodrugs are designed to be hydrolyzed in the body by esterase enzymes to release the active parent drug.[16][17] While specific pharmacokinetic data for this compound ester drugs is proprietary, the general principle is that esterification can increase lipophilicity, potentially enhancing membrane permeability and oral absorption.[16][18] However, these prodrugs are susceptible to hydrolysis in the gastrointestinal tract before absorption can occur.[18]

Experimental Protocols

Accurate determination of physical and chemical properties relies on standardized experimental procedures.

Synthesis: Fischer Esterification of Mandelic Acid

This protocol describes a standard method for synthesizing ethyl this compound.[19]

  • Reaction Setup : To a round-bottom flask, add mandelic acid (1.0 eq) and an excess of absolute ethanol (10-20 eq).[19]

  • Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq).[19]

  • Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-8 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[19]

  • Work-up : After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.[19]

  • Extraction : Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[19]

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl this compound.[19]

  • Purification : Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., 103-105 °C at 2 mmHg).[19]

G Fischer Esterification Workflow start Mandelic Acid + Ethanol + H₂SO₄ reflux Heat to Reflux (4-8 hours) start->reflux workup Cool & Evaporate Excess Ethanol reflux->workup extract Extraction (Ether/EtOAc) workup->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash isolate Dry & Concentrate wash->isolate purify Vacuum Distillation isolate->purify product Pure Ethyl This compound purify->product

A simplified workflow for the synthesis of ethyl this compound.
Physical Property Determination: Melting Point (Capillary Method)

This is a standard laboratory method for determining the melting point of a solid compound like an enantiopure this compound ester.[1]

  • Apparatus : A melting point apparatus (e.g., Thiele tube or a digital device), capillary tubes (sealed at one end), and a thermometer are required.[1]

  • Sample Preparation : A small amount of the dry, crystalline sample is packed into the bottom of a capillary tube.

  • Heating : The capillary tube is placed in the heating block of the apparatus. The sample is heated at a steady, slow rate.[1]

  • Observation : Two temperatures are recorded: T1, when the first drop of liquid appears, and T2, when the entire sample has liquefied. The melting point is reported as the range T1-T2.[1] For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

G Melting Point Determination Workflow prep Pack Sample into Capillary Tube place Place in Apparatus prep->place heat Heat Slowly & Steadily place->heat observe Observe Sample heat->observe record_t1 Record T1: First Liquid Drop observe->record_t1 record_t2 Record T2: Fully Liquid record_t1->record_t2 report Report Range T1 - T2 record_t2->report

Workflow for determining melting point via the capillary method.
Chemical Property Determination: Hydrolysis Kinetics

This protocol can be used to measure the rate of base-catalyzed hydrolysis.[11]

  • Reaction Setup : Add a known volume of the this compound ester to a thermostated solution of sodium hydroxide (NaOH) in a flask. Start a stopwatch upon mixing.[11]

  • Sampling : At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.[11]

  • Quenching : Immediately transfer the aliquot to a flask containing ice-cold water to stop the reaction.[11]

  • Titration : Titrate the unreacted NaOH in the quenched sample against a standardized acid solution (e.g., HCl) using a suitable indicator like phenolphthalein.[11]

  • Calculation : The decrease in NaOH concentration over time allows for the calculation of the reaction rate constant.

Signaling Pathways and Mechanisms

Visualizing reaction mechanisms provides a clearer understanding of the chemical transformations involved.

Mechanism of Base-Catalyzed Ester Hydrolysis

This mechanism involves a nucleophilic acyl substitution.[11]

G Base-Catalyzed Hydrolysis (Saponification) ester Ester (R-CO-OR') tetrahedral Tetrahedral Intermediate [R-CO(O⁻)-OR'] ester->tetrahedral + OH⁻ acid Carboxylic Acid (R-COOH) tetrahedral->acid Collapse alkoxide Alkoxide (R'O⁻) tetrahedral->alkoxide Loss of Leaving Group carboxylate Carboxylate Anion (R-COO⁻) acid->carboxylate Deprotonation alcohol Alcohol (R'OH) alkoxide->alcohol Protonation from Acid

Mechanism of base-catalyzed ester hydrolysis.
Mechanism of Acid-Catalyzed Ester Hydrolysis

This mechanism is a reversible equilibrium process.[12][13]

G Acid-Catalyzed Hydrolysis Mechanism ester Ester (R-CO-OR') protonated_ester Protonated Ester [R-C(OH)⁺-OR'] ester->protonated_ester + H⁺ tetrahedral1 Tetrahedral Intermediate 1 [R-C(OH)(OH₂⁺)-OR'] protonated_ester->tetrahedral1 + H₂O tetrahedral2 Tetrahedral Intermediate 2 [R-C(OH)₂-OR'] tetrahedral1->tetrahedral2 - H⁺ protonated_alkoxy Protonated Intermediate [R-C(OH)₂-OR'H⁺] tetrahedral2->protonated_alkoxy + H⁺ protonated_acid Protonated Carboxylic Acid [R-C(OH)₂⁺] protonated_alkoxy->protonated_acid - R'OH (Alcohol) acid Carboxylic Acid (R-COOH) protonated_acid->acid - H⁺

Mechanism of acid-catalyzed ester hydrolysis.

References

The Mandelate Pathway: A Novel Route for Benzenoid Synthesis in Ascomycete Yeasts

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ascomycete yeasts, long utilized in industrial fermentations, have recently been shown to possess a metabolic pathway for the synthesis of benzenoids that is distinct from the well-characterized Phenylalanine Ammonia Lyase (PAL) pathway found in plants and some fungi. This pathway, termed the mandelate pathway, proceeds via mandelic acid and benzoylformate to produce key aromatic compounds such as benzyl alcohol and 4-hydroxybenzaldehyde. This discovery opens new avenues for the metabolic engineering of yeasts for the production of valuable aromatic compounds and provides novel targets for antifungal drug development. This technical guide provides an in-depth overview of the core components of the this compound pathway in ascomycete yeasts, including its key enzymes, intermediates, and regulatory aspects. It consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the pathway and associated workflows to serve as a comprehensive resource for the scientific community.

Introduction

Benzenoids are a class of volatile organic compounds that play crucial roles in flavor, fragrance, and as precursors for various pharmaceuticals. In many organisms, the synthesis of benzenoids from aromatic amino acids is initiated by the enzyme phenylalanine ammonia-lyase (PAL). However, ascomycete yeasts, including the workhorse of industrial biotechnology, Saccharomyces cerevisiae, lack the genes for the PAL pathway. Recent research has elucidated an alternative route, the this compound pathway, which enables these yeasts to produce benzenoids.[1][2] This pathway has been characterized in yeasts such as Hanseniaspora vineae and Saccharomyces cerevisiae.[3][4] Understanding the intricacies of this pathway is paramount for harnessing its potential in synthetic biology and for identifying novel antifungal targets.

The Core this compound Pathway

The this compound pathway in ascomycete yeasts is a catabolic route that converts phenylalanine and tyrosine to benzyl alcohol and 4-hydroxybenzaldehyde, respectively. The pathway involves a series of enzymatic reactions, with key intermediates including phenylpyruvate, this compound, and benzoylformate.[1][2]

Key Enzymes and Reactions

The central steps of the this compound pathway are catalyzed by a set of enzymes that divert intermediates from the Ehrlich pathway, which is responsible for the production of fusel alcohols. The key enzymes identified to be involved are:

  • Aromatic aminotransferases (e.g., Aro8p, Aro9p): These enzymes catalyze the initial transamination of phenylalanine and tyrosine to their corresponding α-keto acids, phenylpyruvate and 4-hydroxyphenylpyruvate.

  • This compound Dehydrogenases (e.g., Dld1p, Dld2p): These enzymes are proposed to catalyze the reduction of phenylpyruvate and 4-hydroxyphenylpyruvate to this compound and 4-hydroxythis compound, respectively. They are also implicated in the subsequent oxidation of this compound and 4-hydroxythis compound to benzoylformate and 4-hydroxybenzoylformate.

  • Benzoylformate Decarboxylase (Aro10p): This thiamine diphosphate-dependent enzyme catalyzes the decarboxylation of benzoylformate and 4-hydroxybenzoylformate to benzaldehyde and 4-hydroxybenzaldehyde.[2]

  • Alcohol Dehydrogenases (various): These enzymes catalyze the final reduction of the aldehydes to their corresponding alcohols, benzyl alcohol and 4-hydroxybenzyl alcohol.

Pathway Visualization

The following diagram illustrates the proposed this compound pathway in ascomycete yeasts.

Mandelate_Pathway cluster_shikimate Shikimate & Aromatic Amino Acid Biosynthesis cluster_this compound This compound Pathway Chorismate Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Tyrosine Tyrosine Chorismate->Tyrosine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aro8/9p 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate Aro8/9p This compound This compound Phenylpyruvate->this compound Dld1/2p (putative) 4-Hydroxythis compound 4-Hydroxythis compound 4-Hydroxyphenylpyruvate->4-Hydroxythis compound Dld1/2p (putative) Benzoylformate Benzoylformate This compound->Benzoylformate Dld1/2p 4-Hydroxybenzoylformate 4-Hydroxybenzoylformate 4-Hydroxythis compound->4-Hydroxybenzoylformate Dld1/2p Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Aro10p 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzoylformate->4-Hydroxybenzaldehyde Aro10p Benzyl alcohol Benzyl alcohol Benzaldehyde->Benzyl alcohol ADH 4-Hydroxybenzyl alcohol 4-Hydroxybenzyl alcohol 4-Hydroxybenzaldehyde->4-Hydroxybenzyl alcohol ADH

Figure 1: The this compound Pathway in Ascomycete Yeasts.

Quantitative Data

Quantitative analysis of the this compound pathway provides crucial insights into its flux and regulation. The following tables summarize the available data on metabolite concentrations and gene expression.

Metabolite Concentrations

The data below, from studies on Hanseniaspora vineae, illustrates the intracellular and extracellular concentrations of key this compound pathway metabolites. The effect of methylbenzoylphosphonate (MBP), an inhibitor of benzoylformate decarboxylase, highlights the role of this enzyme in the pathway.[1]

Table 1: Intracellular Metabolite Concentrations in Hanseniaspora vineae

MetaboliteConditionConcentration (µg/g dry weight) - Day 6Concentration (µg/g dry weight) - Day 12
Phenylpyruvic acidControl1.5 ± 0.20.8 ± 0.1
+ MBP3.2 ± 0.41.8 ± 0.2
Mandelic acidControl0.5 ± 0.10.3 ± 0.05
+ MBP1.2 ± 0.10.7 ± 0.1
Benzoylformic acidControlNot DetectedNot Detected
+ MBP0.8 ± 0.10.5 ± 0.08
BenzaldehydeControl0.2 ± 0.030.1 ± 0.02
+ MBPNot DetectedNot Detected

Table 2: Extracellular Metabolite Concentrations in Hanseniaspora vineae

MetaboliteConditionConcentration (µg/L) - Day 6Concentration (µg/L) - Day 12
Benzyl alcoholControl450 ± 50800 ± 70
+ MBP100 ± 15200 ± 25
4-HydroxybenzaldehydeControl25 ± 340 ± 5
+ MBPNot DetectedNot Detected

Data are presented as mean ± standard deviation (n=3). Data extracted from Valera et al. (2020).[1]

Gene Expression Data

Transcriptomic analysis of Hanseniaspora vineae during fermentation shows consistent expression of the genes proposed to be involved in the this compound pathway.[1] While specific fold-change values are not detailed in the primary literature, a heatmap representation indicates the relative expression levels at different stages of fermentation.

Table 3: Relative Expression of Putative this compound Pathway Genes in Hanseniaspora vineae

Gene (S. cerevisiae homolog)Day 1Day 4Day 10Putative Function
ARO8ModerateHighModerateAromatic aminotransferase
ARO9ModerateHighModerateAromatic aminotransferase
DLD1HighHighHighD-lactate dehydrogenase
DLD2ModerateModerateModerateD-lactate dehydrogenase
ARO10 (copy 1)HighHighHighBenzoylformate decarboxylase
ARO10 (copy 2)HighHighHighBenzoylformate decarboxylase
ADH (various)HighHighHighAlcohol dehydrogenase

Relative expression levels are inferred from published heatmap data and are categorized as Low, Moderate, or High.

Enzyme Kinetics

Currently, there is a lack of published specific kinetic parameters (Km, Vmax, kcat) for the core enzymes of the this compound pathway (Aro10p, Dld1p, Dld2p) with their respective substrates (benzoylformate, this compound) in ascomycete yeasts. While Aro10p is known to have a broad substrate specificity, detailed kinetic data for benzoylformate decarboxylation is not available. Further research is required to elucidate the enzymatic efficiency of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound pathway.

Yeast Strain Cultivation and Fermentation

Objective: To cultivate yeast strains under controlled conditions for the analysis of this compound pathway activity.

Materials:

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae, Hanseniaspora vineae)

  • Yeast Peptone Dextrose (YPD) medium

  • Synthetic grape must medium

  • Sterile flasks or bioreactors

  • Incubator shaker

Protocol:

  • Inoculate a single yeast colony into 5 mL of YPD medium and incubate at 30°C with shaking (200 rpm) for 24 hours to generate a pre-culture.

  • Inoculate the main culture (e.g., 100 mL of synthetic grape must medium in a 250 mL flask) with the pre-culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubate the main culture at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 150 rpm) for the desired fermentation period (e.g., 12 days).

  • Collect samples at regular intervals for metabolite analysis and gene expression studies.

Metabolite Extraction and Analysis by GC-MS

Objective: To extract and quantify intracellular and extracellular metabolites of the this compound pathway.

Materials:

  • Yeast culture samples

  • Centrifuge

  • Ethyl acetate

  • Dichloromethane

  • Nitrogen evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standards (e.g., 1-octanol, benzoic acid)

Protocol: Extracellular Metabolites:

  • Centrifuge 10 mL of the yeast culture at 5,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction with an equal volume of dichloromethane.

  • Collect the organic phase and concentrate it under a gentle stream of nitrogen.

  • Resuspend the dried extract in a known volume of solvent for GC-MS analysis.

Intracellular Metabolites:

  • Wash the cell pellet from the initial centrifugation step with sterile water.

  • Resuspend the cells in a suitable lysis buffer.

  • Disrupt the cells using methods such as bead beating or sonication.

  • Centrifuge the lysate to remove cell debris.

  • Extract the supernatant with ethyl acetate.

  • Concentrate the organic phase under nitrogen and prepare for GC-MS analysis.

GC-MS Analysis:

  • Inject the prepared samples into a GC-MS system equipped with a suitable column (e.g., a wax column).

  • Use a temperature gradient program to separate the compounds.

  • Identify metabolites by comparing their mass spectra and retention times with those of pure standards.

  • Quantify the metabolites using an internal standard method.

13C-Labeled Precursor Feeding Experiment

Objective: To trace the metabolic fate of aromatic amino acids through the this compound pathway.

Materials:

  • Yeast culture in synthetic medium

  • 13C-labeled phenylalanine or tyrosine

  • Metabolite extraction and analysis reagents (as above)

Protocol:

  • Prepare a synthetic fermentation medium lacking unlabeled phenylalanine or tyrosine.

  • Supplement the medium with a known concentration of 13C-labeled phenylalanine or tyrosine.

  • Inoculate the medium with the yeast strain of interest and conduct the fermentation as described in section 4.1.

  • Collect samples at different time points and perform metabolite extraction and GC-MS analysis.

  • Analyze the mass spectra of the pathway intermediates and products to determine the incorporation of the 13C label.

Experimental_Workflow_13C Yeast Culture in Synthetic Medium Yeast Culture in Synthetic Medium Supplement with 13C-labeled Precursor Supplement with 13C-labeled Precursor Yeast Culture in Synthetic Medium->Supplement with 13C-labeled Precursor Fermentation Fermentation Supplement with 13C-labeled Precursor->Fermentation Sample Collection Sample Collection Fermentation->Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis Mass Spectra Analysis for 13C Incorporation Mass Spectra Analysis for 13C Incorporation GC-MS Analysis->Mass Spectra Analysis for 13C Incorporation

Figure 2: Workflow for 13C-Labeled Precursor Feeding Experiment.
Enzyme Inhibition Assay

Objective: To confirm the role of a specific enzyme in the pathway using a chemical inhibitor.

Materials:

  • Yeast culture

  • Enzyme inhibitor (e.g., methylbenzoylphosphonate - MBP for benzoylformate decarboxylase)

  • Metabolite extraction and analysis reagents

Protocol:

  • Set up parallel yeast fermentations as described in section 4.1.

  • To the experimental culture, add the inhibitor (MBP) at a concentration known to be effective.

  • The control culture should receive an equivalent volume of the solvent used to dissolve the inhibitor.

  • Conduct the fermentation and collect samples at various time points.

  • Perform metabolite extraction and analysis, comparing the metabolite profiles of the control and inhibitor-treated cultures. An accumulation of the substrate of the inhibited enzyme and a decrease in its product would confirm the enzyme's role.

Regulation of the this compound Pathway

The regulation of the this compound pathway is not yet fully elucidated but is thought to be interconnected with the regulation of aromatic amino acid catabolism, particularly the Ehrlich pathway.

Transcriptional Regulation

The expression of genes involved in the this compound pathway is likely subject to nitrogen catabolite repression (NCR). In S. cerevisiae, the expression of ARO9 and ARO10 is induced by the presence of aromatic amino acids, which act as inducers.[5] This induction is mediated by the transcription factor Aro80p.[5] Furthermore, the quality of the nitrogen source in the medium plays a significant role; preferred nitrogen sources like ammonia can repress the expression of these genes.

Post-Transcriptional Regulation

There is evidence to suggest that the activity of Aro10p may be regulated at a post-transcriptional level. Even when ARO10 is constitutively expressed, its decarboxylase activity is influenced by the nitrogen and carbon sources available.[6] This suggests that post-translational modifications or the requirement of other protein factors may be involved in modulating the enzyme's activity.

Regulatory_Network cluster_inputs Regulatory Inputs cluster_genes This compound Pathway Genes Aromatic Amino Acids Aromatic Amino Acids Aro80p Aro80p Aromatic Amino Acids->Aro80p induces Preferred Nitrogen Source (e.g., Ammonia) Preferred Nitrogen Source (e.g., Ammonia) ARO9 ARO9 Preferred Nitrogen Source (e.g., Ammonia)->ARO9 ARO10 ARO10 Preferred Nitrogen Source (e.g., Ammonia)->ARO10 Aro10p (protein) Aro10p (protein) ARO10->Aro10p (protein) DLD1/2 DLD1/2 Aro80p->ARO9 Aro80p->ARO10 Active Aro10p Active Aro10p Aro10p (protein)->Active Aro10p Post-transcriptional regulation

Figure 3: Proposed Regulatory Logic of the this compound Pathway.

Conclusion and Future Directions

The discovery of the this compound pathway in ascomycete yeasts has significantly advanced our understanding of aromatic compound metabolism in these industrially important microorganisms. This technical guide has summarized the core knowledge of this pathway, providing a foundation for future research and development. Key areas for future investigation include:

  • Enzyme Kinetics: Detailed characterization of the kinetic properties of the this compound pathway enzymes is essential for accurate metabolic modeling and rational strain engineering.

  • Regulatory Mechanisms: A deeper understanding of the transcriptional and post-transcriptional regulation of the pathway will enable more precise control of benzenoid production.

  • Pathway Engineering: The knowledge of this pathway can be leveraged to engineer yeast strains for the high-level production of specific aromatic compounds for the flavor, fragrance, and pharmaceutical industries.

  • Drug Development: The enzymes of the this compound pathway, being absent in humans, represent potential targets for the development of novel antifungal agents.

The continued exploration of the this compound pathway promises to unlock new opportunities in biotechnology and medicine.

References

A Technical Guide to the Discovery and Elucidation of the Mandelate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The mandelate metabolic pathway represents a key catabolic route in various microorganisms, particularly in soil bacteria like Pseudomonas putida and Pseudomonas aeruginosa, enabling them to utilize mandelic acid as a sole source of carbon and energy.[1] This pathway involves a series of enzymatic conversions that transform this compound into benzoate, which then feeds into the central β-ketoadipate pathway.[2][3] The discovery and detailed characterization of this pathway have been pivotal, relying on a combination of genetic, biochemical, and kinetic studies. This document provides an in-depth technical overview of the this compound pathway's core components, its regulatory mechanisms, and the experimental methodologies that were instrumental in its elucidation.

The Core this compound Metabolic Pathway

The catabolism of this compound to benzoate proceeds through a specialized sequence of enzymatic reactions. The pathway begins with the racemization of this compound enantiomers, followed by oxidation, decarboxylation, and a final oxidation step to yield benzoate. In Pseudomonas putida, the pathway enables the conversion of (R)-mandelate to benzoic acid, which is subsequently metabolized via the β-ketoadipate pathway and the citric acid cycle.[4] In Pseudomonas aeruginosa, the pathway starts with L(+)-mandelate and proceeds through benzoylformate and benzaldehyde to benzoate.[2][3]

Mandelate_Pathway cluster_this compound This compound Pathway cluster_central Central Metabolism R_this compound (R)-Mandelate S_this compound (S)-Mandelate R_this compound->S_this compound this compound Racemase (mdlA) Benzoylformate Benzoylformate S_this compound->Benzoylformate (S)-Mandelate Dehydrogenase (mdlB) Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase (mdlC) Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase (mdlD) BetaKetoadipate β-Ketoadipate Pathway Benzoate->BetaKetoadipate Further Metabolism Regulation_Pathway Regulatory Logic of the this compound Pathway cluster_operon This compound Operon cluster_molecules Metabolites cluster_induced_by_benzoylformate Regulatory Logic of the this compound Pathway mdlA mdlA mdlB mdlB mdlC mdlC mdlD mdlD This compound L-Mandelate This compound->mdlB Induces mdlB expression Mandelate_path L-Mandelate Benzoylformate Benzoylformate Benzoylformate->mdlC Induces Benzoylformate->mdlD Induces Benzoylformate->p1 Benzoylformate_path Benzoylformate Mandelate_path->Benzoylformate_path (S)-Mandelate Dehydrogenase (MdlB) Mutant_Workflow cluster_char Characterization Steps start Wild-Type Bacterial Culture (e.g., P. putida) mutagenesis Mutagenesis (e.g., Nitrosoguanidine) start->mutagenesis selection Selection/Screening (Replica plating on minimal media with this compound vs. other carbon source) mutagenesis->selection isolate Isolate Mutants (Unable to grow on this compound) selection->isolate characterize Biochemical Characterization isolate->characterize growth Growth on Intermediates (Test for growth on benzoylformate, benzoate) extract Prepare Cell-Free Extracts growth->extract assay Enzyme Assays (Measure activity of pathway enzymes) extract->assay identify Identify Blocked Step (e.g., Lack of this compound Dehydrogenase activity) assay->identify

References

Spectroscopic Properties of Mandelic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid and its derivatives are a class of alpha-hydroxy acids (AHAs) with significant applications in the pharmaceutical, cosmetic, and fine chemical industries. Their utility often stems from their chiral nature and biological activity. A thorough understanding of their spectroscopic properties is paramount for quality control, structural elucidation, and the development of new applications. This guide provides a comprehensive overview of the key spectroscopic characteristics of mandelic acid derivatives, including detailed experimental protocols and visual representations of relevant pathways and workflows.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for characterizing the electronic transitions within mandelic acid derivatives, particularly the π → π* transitions of the aromatic ring. The position and intensity of the absorption maxima can be influenced by the nature and position of substituents on the phenyl ring.

Data Presentation
Compoundλmax (nm)SolventReference
Mandelic Acid~257-[1]
4-Hydroxymandelic acid249Aqueous[2]
2-Chloromandelic acid-Acetonitrile[3]
Benzoic Acid Framework Derivatives200-290-[4]
Hydroxycinnamic Acid Derivatives~320-[5]
Flavanol Monomers~280-[5]
Flavonol Derivatives~280 and ~360-[5]
Experimental Protocol: UV-Visible Spectroscopy of Mandelic Acid Derivatives

Objective: To determine the UV-Visible absorption spectrum of a mandelic acid derivative.

Materials:

  • Mandelic acid derivative sample

  • Spectroscopic grade solvent (e.g., ethanol, water, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the mandelic acid derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of mandelic acid derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Data Presentation

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonMandelic Acid4-Trifluoromethyl-mandelic acidReference
α-H~5.2-[6]
Aromatic-H~7.3-7.5-[6]

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonMandelic AcidReference
C=O~175-180[7]
α-C~70-75[7]
Aromatic-C~125-140[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Mandelic Acid Derivatives

Objective: To acquire ¹H and ¹³C NMR spectra of a mandelic acid derivative for structural analysis.

Materials:

  • Mandelic acid derivative sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the mandelic acid derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the appropriate acquisition parameters, including proton decoupling.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of mandelic acid derivatives. It can also be used for structural elucidation through fragmentation analysis and for chiral discrimination.

Data Presentation
CompoundIonization MethodKey Fragment Ions (m/z)Reference
Mandelic AcidElectron Ionization (EI)152 (M+), 107, 79, 77[2]
Methyl MandelateEI166 (M+), 107, 77[7]
Mandelic acid, 2TMS derivativeEI296 (M+), 281, 223, 195, 73
Experimental Protocol: Mass Spectrometry of Mandelic Acid Derivatives

Objective: To obtain the mass spectrum of a mandelic acid derivative.

Materials:

  • Mandelic acid derivative sample

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with ESI or EI source)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent to a concentration of approximately 1 µg/mL to 1 ng/mL, depending on the sensitivity of the instrument. For GC-MS analysis, derivatization (e.g., silylation) may be necessary to increase volatility.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ion source (e.g., spray voltage for ESI, electron energy for EI) and the mass analyzer (e.g., mass range, scan speed).

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in mandelic acid derivatives by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Data Presentation
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
O-H (alcohol)Stretching3200-3600 (broad)[1][8]
O-H (carboxylic acid)Stretching2500-3300 (very broad)[1][8]
C-H (aromatic)Stretching3000-3100[1][8]
C=O (carboxylic acid)Stretching1700-1725[1][8]
C=C (aromatic)Stretching1450-1600[1][8]
C-OStretching1000-1300[1][8]
Experimental Protocol: Infrared Spectroscopy of Mandelic Acid Derivatives

Objective: To obtain the infrared spectrum of a mandelic acid derivative to identify its functional groups.

Materials:

  • Mandelic acid derivative sample

  • Potassium bromide (KBr) (for solid samples)

  • Solvent (e.g., CCl₄) (for liquid samples)

  • FTIR spectrometer

  • Agate mortar and pestle

  • Pellet press

Procedure (for solid samples using KBr pellets):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Experimental Workflows

Visualizing complex relationships is crucial for understanding. The following diagrams, created using the DOT language, illustrate a key biological pathway, a general experimental workflow, and a synthetic route relevant to mandelic acid and its derivatives.

bacterial_degradation_pathway MandelicAcid Mandelic Acid MandelateRacemase This compound Racemase MandelicAcid->MandelateRacemase Sthis compound (S)-Mandelate MandelateRacemase->Sthis compound SMandelateDehydrogenase (S)-Mandelate Dehydrogenase Sthis compound->SMandelateDehydrogenase Benzoylformate Benzoylformate SMandelateDehydrogenase->Benzoylformate BenzoylformateDecarboxylase Benzoylformate Decarboxylase Benzoylformate->BenzoylformateDecarboxylase Benzaldehyde Benzaldehyde BenzoylformateDecarboxylase->Benzaldehyde BenzaldehydeDehydrogenase Benzaldehyde Dehydrogenase Benzaldehyde->BenzaldehydeDehydrogenase BenzoicAcid Benzoic Acid BenzaldehydeDehydrogenase->BenzoicAcid Downstream Downstream Degradation BenzoicAcid->Downstream

Caption: Bacterial degradation pathway of mandelic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Derivative Mandelic Acid Derivative Dissolution Dissolution in Appropriate Solvent Derivative->Dissolution IR IR Spectroscopy Derivative->IR KBr Pellet/Nujol Mull UVVis UV-Vis Spectroscopy Dissolution->UVVis Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent MS Mass Spectrometry Dissolution->MS Dilution/Derivatization SpectralData Acquisition of Spectra UVVis->SpectralData NMR->SpectralData MS->SpectralData IR->SpectralData DataAnalysis Data Analysis and Structural Elucidation SpectralData->DataAnalysis

Caption: General experimental workflow for spectroscopic analysis.

synthesis_workflow Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile + NaCN NaCN / H₂O NaCN->Mandelonitrile NaHSO3 NaHSO₃ (sat.) NaHSO3->Mandelonitrile MandelicAcid Mandelic Acid Mandelonitrile->MandelicAcid Hydrolysis HCl Conc. HCl HCl->MandelicAcid

Caption: Synthesis of mandelic acid from benzaldehyde.

References

Mandelate as a Metabolite of Styrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styrene, a ubiquitous monomer used in the production of polymers and resins, undergoes extensive metabolism in biological systems. A primary metabolic pathway involves the conversion of styrene to mandelic acid, often referred to as mandelate in its ionized form. This process is a critical detoxification route, but also involves the formation of a reactive intermediate, styrene-7,8-oxide, which has been implicated in the toxic and potential carcinogenic effects of styrene. Understanding the intricacies of this compound formation is therefore paramount for assessing styrene exposure, elucidating its toxicological profile, and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the metabolic pathway from styrene to this compound, details of the enzymes involved, quantitative data on metabolite levels, and established experimental protocols for their analysis.

The Metabolic Pathway of Styrene to this compound

The biotransformation of styrene to this compound is a multi-step process primarily occurring in the liver. The key phases of this pathway are detailed below.

Epoxidation of Styrene

The initial and rate-limiting step in the major metabolic pathway of styrene is its oxidation to styrene-7,8-oxide (styrene oxide).[1][2][3][4] This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system, with CYP2E1 and CYP2B6 being the primary isoforms involved in human liver microsomes.[1][5][6] In mice, CYP2E1 is predominant in the liver, while CYP2F2 plays a significant role in the lungs.[3][7]

Hydrolysis of Styrene Oxide

Styrene oxide is a reactive electrophilic compound that can covalently bind to cellular macromolecules, including DNA, which is believed to be a primary mechanism of its genotoxicity.[1][8] The detoxification of styrene oxide is primarily achieved through enzymatic hydrolysis to styrene glycol (1,2-phenylethanediol).[1][2] This reaction is catalyzed by microsomal epoxide hydrolase (mEH).[2][9]

Oxidation of Styrene Glycol to Mandelic Acid

Styrene glycol is further metabolized through a series of oxidation steps to mandelic acid. This conversion is catalyzed by alcohol and aldehyde dehydrogenases.[2][4] The process involves the oxidation of one of the alcohol groups of styrene glycol to an aldehyde, forming mandelaldehyde, which is then rapidly oxidized to mandelic acid.

Further Metabolism of Mandelic Acid

Mandelic acid can be further oxidized to phenylglyoxylic acid (PGA).[2][4][10] Both mandelic acid and phenylglyoxylic acid are the major urinary metabolites of styrene and are commonly used as biomarkers for occupational exposure assessment.[4][11][12] These metabolites are then excreted in the urine.[10]

The overall metabolic pathway from styrene to its major urinary metabolites is depicted in the following diagram:

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-Oxide Styrene->Styrene_Oxide Cytochrome P450 (CYP2E1, CYP2B6) Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase (mEH) Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid Alcohol/Aldehyde Dehydrogenase Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Oxidation

Figure 1: Metabolic pathway of styrene to mandelic acid and phenylglyoxylic acid.

Quantitative Data on Styrene Metabolites

The urinary concentrations of mandelic acid and phenylglyoxylic acid are widely used to monitor occupational exposure to styrene. The levels of these metabolites can vary depending on the intensity and duration of exposure, as well as individual metabolic differences.

ParameterValuePopulation/ConditionsReference
Urinary Mandelic Acid
Biological Exposure Index (BEI®) for Mandelic Acid plus Phenylglyoxylic Acid400 mg/g creatinineEnd of shift urine sample for occupationally exposed workers[13]
Laminating Workers (end of shift)> 640 mg/LWorkers exposed to high atmospheric styrene concentrations (93.77–159.88 mg/m³)[4][14]
Stereochemistry of Mandelic Acid
R:S ratio in occupationally exposed workers1.16, 1.27, 1.14Urine samples from three individuals[15]
R:S ratio after experimental styrene exposureEssentially racemicHuman volunteers[15]
Enzyme Kinetics (Human Liver Microsomes)
Km for Styrene Metabolism (low affinity)High mM rangeHuman liver microsomes[5]
Km for Styrene Metabolism (high affinity)Low mM rangeHuman liver microsomes[5]
Metabolite Excretion
Mandelic Acid as % of absorbed styrene~85%Total urinary excretion[13]
Phenylglyoxylic Acid as % of absorbed styrene~10%Total urinary excretion[13]

Experimental Protocols

The analysis of this compound and other styrene metabolites is crucial for toxicological studies and occupational health monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

Quantification of Mandelic Acid and Phenylglyoxylic Acid in Urine by HPLC-MS/MS

This method provides high sensitivity and specificity for the simultaneous determination of mandelic acid and phenylglyoxylic acid.

Sample Preparation:

  • Collect a urine sample, preferably at the end of a work shift for occupational exposure assessment.

  • To 1 mL of urine, add 1 mL of 2% acetic acid.

  • Add an internal standard solution (e.g., deuterated mandelic acid (MA-d5) and phenylglyoxylic acid (PGA-d5)) to a final concentration of 10 mg/L.[13]

  • Filter the sample through a 0.2-µm syringe filter.[13]

HPLC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., Waters UPLC BEH C18, 2.1x100 mm, 1.7 µm).[16]

  • Mobile Phase: A gradient elution using acetonitrile (A) and 0.2% formic acid in water (B).[13]

  • Flow Rate: 500 µL/min.[13]

  • Injection Volume: 20 µL.[13]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion, multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Mandelic Acid: m/z 150.9 → 107.3[13]

    • MA-d5 (Internal Standard): m/z 155.9 → 112.0[13]

    • Phenylglyoxylic Acid: m/z 148.8 → 105.1[13]

    • PGA-d5 (Internal Standard): m/z 153.8 → 126.0[13]

Data Analysis: Quantify the concentrations of mandelic acid and phenylglyoxylic acid by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve prepared with known concentrations.

The following diagram illustrates the experimental workflow for this protocol:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Urine_Sample Urine Sample Collection Acidification Acidification with Acetic Acid Urine_Sample->Acidification Add_IS Addition of Internal Standards (MA-d5, PGA-d5) Acidification->Add_IS Filtration Filtration (0.2 µm) Add_IS->Filtration HPLC_MSMS HPLC-MS/MS Analysis (C18 Column, Gradient Elution) Filtration->HPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) HPLC_MSMS->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation Peak_Integration->Concentration_Calc Calibration_Curve Calibration Curve Generation Calibration_Curve->Concentration_Calc Styrene_Exposure_Effects Styrene_Exposure Styrene Exposure (Inhalation, Dermal) Absorption Absorption into Bloodstream Styrene_Exposure->Absorption Metabolism Hepatic Metabolism Absorption->Metabolism Styrene_Oxide Styrene Oxide Formation (Toxic Intermediate) Metabolism->Styrene_Oxide Detoxification Detoxification Pathways (e.g., to this compound) Metabolism->Detoxification Biological_Effects Adverse Biological Effects (Genotoxicity, Neurotoxicity) Styrene_Oxide->Biological_Effects Urinary_Excretion Urinary Excretion of Metabolites (this compound, Phenylglyoxylate) Detoxification->Urinary_Excretion Biomarkers Biomarkers of Exposure Urinary_Excretion->Biomarkers

References

The Enzymatic Conversion of Mandelate to Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic pathway that converts mandelate to benzoate is a critical catabolic route in several microorganisms, enabling them to utilize this compound as a sole carbon and energy source. This pathway is of significant interest to researchers in biocatalysis and drug development due to its potential applications in the synthesis of valuable aromatic compounds and as a target for antimicrobial strategies. This technical guide provides an in-depth overview of the core enzymatic steps, including detailed experimental protocols, quantitative data, and visualizations of the metabolic and experimental workflows.

The this compound to Benzoate Pathway: An Overview

The conversion of this compound to benzoate is a multi-step enzymatic cascade predominantly characterized in bacteria such as Pseudomonas putida and Acinetobacter calcoaceticus.[1][2] The pathway initiates with the conversion of the two enantiomers of this compound, (R)- and (S)-mandelate, and proceeds through a series of oxidation and decarboxylation reactions to yield benzoate. Benzoate is then typically further metabolized via the β-ketoadipate pathway.[2]

The core enzymes involved in this conversion are:

  • This compound Racemase (EC 5.1.2.2): Interconverts (R)- and (S)-mandelate.[3]

  • (S)-Mandelate Dehydrogenase (EC 1.1.99.31) and (D)-Mandelate Dehydrogenase (EC 1.1.99.-): Oxidize the respective this compound enantiomers to phenylglyoxylate (also known as benzoylformate).[4][5]

  • Benzoylformate Decarboxylase (EC 4.1.1.7): Decarboxylates phenylglyoxylate to produce benzaldehyde and carbon dioxide.[6][7]

  • Benzaldehyde Dehydrogenase (EC 1.2.1.28/1.2.1.7): Oxidizes benzaldehyde to benzoate.[8][9][10]

The synthesis of the first five enzymes of this pathway in Pseudomonas putida has been shown to be coordinately regulated, with D(-)-mandelate, L(+)-mandelate, and benzoylformate acting as equipotent inducers.[11][12] In some bacteria, these enzymes are encoded by a cluster of genes.[1]

Enzymatic Reactions and Mechanisms

This compound Racemase

This compound racemase catalyzes the reversible interconversion of (R)- and (S)-mandelate, allowing for the complete catabolism of a racemic mixture of this compound.[3] The reaction proceeds via a two-base mechanism involving a lysine and a histidine residue in the active site.[13][14] One residue acts as a general base to abstract the α-proton from one enantiomer, while the other acts as a general acid to protonate the resulting intermediate to form the other enantiomer.[3][14]

This compound Dehydrogenases

There are two stereospecific this compound dehydrogenases:

  • (S)-Mandelate Dehydrogenase (MDH): This FMN-dependent enzyme oxidizes (S)-mandelate to phenylglyoxylate.[5][15] The reaction mechanism is thought to involve the formation of a carbanion intermediate.[16] The enzyme transfers the electron pair from the resulting FMNH2 to a component of the electron transport chain, often ubiquinone.[17]

  • (D)-Mandelate Dehydrogenase: This NAD+-dependent enzyme catalyzes the oxidation of D(-)-mandelate to phenylglyoxylate.[4] It transfers the pro-R-hydrogen atom from NADH during the reverse reaction (reduction of phenylglyoxylate).[4]

Benzoylformate Decarboxylase (BFD)

Benzoylformate decarboxylase is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of phenylglyoxylate to benzaldehyde and CO2.[6][18] The reaction mechanism involves the nucleophilic attack of the ThDP ylide on the carbonyl carbon of phenylglyoxylate, followed by decarboxylation to form an enamine intermediate, which is then protonated and releases benzaldehyde.[19]

Benzaldehyde Dehydrogenase

Benzaldehyde dehydrogenase catalyzes the final step in the conversion, the NAD(P)+-dependent oxidation of benzaldehyde to benzoate.[8][20] The reaction proceeds through a thiohemiacetal intermediate formed between the aldehyde substrate and a catalytic cysteine residue in the active site.[8] This intermediate is then oxidized to a thioacyl-enzyme intermediate, with concomitant reduction of NAD(P)+ to NAD(P)H.[8] Finally, the thioacyl-enzyme is hydrolyzed to release benzoate and regenerate the active site cysteine.[8] Some organisms possess multiple benzaldehyde dehydrogenases with different cofactor specificities (NAD+ or NADP+).[9][10]

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the this compound to benzoate pathway.

Table 1: Kinetic Parameters of this compound Pathway Enzymes

EnzymeOrganismSubstrateKmVmax (or kcat)Reference(s)
Benzaldehyde Dehydrogenase IAcinetobacter calcoaceticusBenzaldehyde0.69 µM~110 µmol/min/mg[21]
Benzaldehyde Dehydrogenase IAcinetobacter calcoaceticusNAD+96 µM~110 µmol/min/mg[21]
Benzaldehyde Dehydrogenase IIAcinetobacter calcoaceticusBenzaldehyde1.8 µM76 µmol/min/mg[22]
Benzaldehyde Dehydrogenase IIAcinetobacter calcoaceticusNAD+120 µM76 µmol/min/mg[22]
Benzaldehyde Dehydrogenase (PpBADH)Pseudomonas putida ATCC 12633Benzaldehyde~7 µMNot specified[8]
Benzaldehyde DehydrogenasePseudomonas stutzeriBenzaldehyde~7 µMNot specified[8]
Benzaldehyde DehydrogenasePseudomonas stutzeriNAD+1 mMNot specified[8]
Benzaldehyde DehydrogenasePseudomonas stutzeriNADP+6.1 mMNot specified[8]
(S)-Mandelate DehydrogenasePseudomonas putidaMethyl (S)-mandelate25-50 fold lower affinity than (S)-mandelateComparable kcat to (S)-mandelate[15]
(S)-Mandelate DehydrogenasePseudomonas putidaEthyl (S)-mandelate25-50 fold lower affinity than (S)-mandelateComparable kcat to (S)-mandelate[15]

Table 2: Physical and Chemical Properties of this compound Pathway Enzymes

EnzymeOrganismMolecular Weight (Subunit)Molecular Weight (Native)Optimum pHpI
Benzaldehyde Dehydrogenase IAcinetobacter calcoaceticus56,000 Da219,000 Da (tetramer)9.55.55
Benzaldehyde Dehydrogenase IIAcinetobacter calcoaceticus55,000 Da222,500 Da (tetramer)9.54.6
Benzyl Alcohol DehydrogenaseAcinetobacter calcoaceticus39,700 Da155,000 Da (tetramer)9.2 (oxidation), 8.9 (reduction)5.0

Experimental Protocols

Assay for (S)-Mandelate Dehydrogenase Activity

This protocol is based on the spectrophotometric measurement of the reduction of an artificial electron acceptor.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • (S)-Mandelate solution (substrate)

  • Phenazine methosulfate (PMS) solution

  • 2,6-Dichlorophenolindophenol (DCPIP) solution

  • Enzyme preparation (cell-free extract or purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, (S)-mandelate, PMS, and DCPIP in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

Assay for Benzoylformate Decarboxylase Activity

This assay relies on a coupled reaction where the product, benzaldehyde, is reduced by a dehydrogenase, and the accompanying oxidation of NAD(P)H is monitored.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Phenylglyoxylate (benzoylformate) solution (substrate)

  • Thiamine pyrophosphate (ThDP) solution (cofactor)

  • MgCl2 solution

  • NADH or NADPH solution

  • Horse liver alcohol dehydrogenase (or another suitable benzaldehyde reductase)

  • Enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, phenylglyoxylate, ThDP, and MgCl2 in a cuvette.

  • Add NADH or NADPH and the coupling enzyme (alcohol dehydrogenase).

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the benzoylformate decarboxylase preparation.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

  • Calculate the enzyme activity from the rate of absorbance change.

Assay for Benzaldehyde Dehydrogenase Activity

The activity of benzaldehyde dehydrogenase can be directly measured by monitoring the formation of NAD(P)H.[23][24]

Materials:

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Benzaldehyde solution (substrate)

  • NAD+ or NADP+ solution (cofactor)

  • Enzyme preparation

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer and NAD+ or NADP+ in a cuvette.

  • Add the enzyme preparation and equilibrate to the desired temperature.

  • Initiate the reaction by adding the benzaldehyde solution.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H.

  • Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H.

Visualizations

Metabolic Pathway

Mandelate_to_Benzoate_Pathway cluster_this compound This compound Isomers R_this compound (R)-Mandelate S_this compound (S)-Mandelate R_this compound->S_this compound This compound Racemase Phenylglyoxylate Phenylglyoxylate R_this compound->Phenylglyoxylate (D)-Mandelate Dehydrogenase S_this compound->Phenylglyoxylate (S)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Phenylglyoxylate->Benzaldehyde Benzoylformate Decarboxylase + CO2 Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase

Caption: The enzymatic pathway for the conversion of this compound to benzoate.

Experimental Workflow: Enzyme Activity Assay

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, Substrate, Cofactors Mix_Components Mix Reagents in Cuvette Prepare_Reagents->Mix_Components Prepare_Enzyme Prepare Enzyme Sample (Cell Lysate or Purified) Initiate_Reaction Initiate with Enzyme or Substrate Prepare_Enzyme->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature Mix_Components->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate of Reaction Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity (U/mg) Calculate_Rate->Determine_Activity Enzyme_Regulation cluster_inducers Inducers cluster_enzymes Coordinately Regulated Enzymes D_this compound D(-)-Mandelate Mandelate_Racemase This compound Racemase D_this compound->Mandelate_Racemase Induces S_MDH (S)-Mandelate Dehydrogenase D_this compound->S_MDH Induces D_MDH (D)-Mandelate Dehydrogenase D_this compound->D_MDH Induces BFD Benzoylformate Decarboxylase D_this compound->BFD Induces BADH Benzaldehyde Dehydrogenase D_this compound->BADH Induces L_this compound L(+)-Mandelate L_this compound->Mandelate_Racemase Induces L_this compound->S_MDH Induces L_this compound->D_MDH Induces L_this compound->BFD Induces L_this compound->BADH Induces Benzoylformate Benzoylformate Benzoylformate->Mandelate_Racemase Induces Benzoylformate->S_MDH Induces Benzoylformate->D_MDH Induces Benzoylformate->BFD Induces Benzoylformate->BADH Induces

References

An In-depth Technical Guide to the Regulation of the Mandelate Pathway in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa, a metabolically versatile and opportunistic pathogen, possesses a sophisticated regulatory network to control the catabolism of various carbon sources, including the aromatic compound mandelate. The this compound pathway is a key metabolic route for the degradation of mandelic acid, converting it into intermediates of central metabolism. This technical guide provides a comprehensive overview of the intricate regulation of the this compound pathway in P. aeruginosa, synthesizing current knowledge on the genetic organization, transcriptional control, and enzymatic machinery involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and potentially target this metabolic pathway.

The this compound Catabolic Pathway

The degradation of L-mandelate in Pseudomonas aeruginosa proceeds through a series of enzymatic steps that convert it to benzoate, which then enters the β-ketoadipate pathway for further metabolism into central metabolic intermediates.[1][2][3]

The core reactions of the this compound pathway are:

  • L-Mandelate → Benzoylformate: This initial oxidation is catalyzed by the FAD-dependent enzyme L-mandelate dehydrogenase .

  • Benzoylformate → Benzaldehyde + CO₂: The decarboxylation of benzoylformate is carried out by benzoylformate decarboxylase .

  • Benzaldehyde → Benzoate: The final step in this specific pathway is the oxidation of benzaldehyde to benzoate, a reaction catalyzed by benzaldehyde dehydrogenase .

Genetic Organization: The this compound Operon

The genes encoding the enzymes of the this compound pathway in Pseudomonas aeruginosa are physically linked on the chromosome, suggesting they are organized into an operon for coordinated regulation.[3][4] While the exact gene order can vary between strains, a common arrangement involves the clustering of genes for L-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde dehydrogenase.

Transcriptional Regulation: A Multi-tiered Control System

The expression of the this compound pathway genes is tightly controlled at the transcriptional level, ensuring that the enzymatic machinery is synthesized only when this compound or its metabolic products are present. This regulation is primarily achieved through a system of induction.

Key Inducers

Two key molecules act as inducers for the this compound operon:

  • L-mandelate: The initial substrate of the pathway, L-mandelate, induces the expression of L-mandelate dehydrogenase.[1][2][3]

  • Benzoylformate: This intermediate metabolite induces the expression of the subsequent enzymes in the pathway, benzoylformate decarboxylase and benzaldehyde dehydrogenase.[1][2][3]

This sequential induction ensures a fine-tuned and efficient response to the availability of the carbon source.

The Transcriptional Regulator

While the inducers are well-established, the specific transcriptional regulator protein that directly binds these inducers and controls the this compound operon in Pseudomonas aeruginosa remains to be definitively characterized in the literature. However, based on the regulation of similar aromatic compound degradation pathways in Pseudomonas species, it is highly probable that a transcriptional regulator, likely belonging to the LysR-type or AraC/XylS family of transcription factors, is involved. These regulators typically bind to the promoter region of the operon and, upon interaction with the inducer molecule, either activate or derepress transcription.

The proposed regulatory logic is as follows:

cluster_pathway This compound Catabolic Pathway cluster_regulation Transcriptional Regulation This compound L-Mandelate Benzoylformate Benzoylformate This compound->Benzoylformate L-Mandelate Dehydrogenase Mandelate_inducer L-Mandelate Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoylformate_inducer Benzoylformate Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase Regulator Transcriptional Regulator (Putative) Operon This compound operon Regulator->Operon activates transcription Mandelate_inducer->Regulator binds & activates Benzoylformate_inducer->Regulator binds & activates

Fig. 1: Proposed regulatory circuit of the this compound pathway.

Quantitative Data on Enzyme Kinetics

Precise quantitative data on the kinetic parameters of the this compound pathway enzymes in Pseudomonas aeruginosa are limited in the published literature. However, studies on the homologous enzymes from the closely related species Pseudomonas putida provide valuable insights. It is important to note that these values may differ in P. aeruginosa and should be experimentally verified.

EnzymeSubstrateKm (mM)Vmax or kcatSource Organism
L-Mandelate Dehydrogenase L-MandelateData not available for P. aeruginosaData not available for P. aeruginosa-
Benzoylformate Decarboxylase BenzoylformateData not available for P. aeruginosaData not available for P. aeruginosa-
Benzaldehyde Dehydrogenase Benzaldehyde~0.205~39 nmol/min/mgP. aeruginosa

Note: The data for Benzaldehyde Dehydrogenase is for a general NAD+-linked enzyme from P. aeruginosa and may not be specific to the this compound pathway.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study the regulation of the this compound pathway. These should be optimized for specific laboratory conditions and equipment.

Enzyme Activity Assays

5.1.1. L-Mandelate Dehydrogenase Activity Assay

This assay spectrophotometrically measures the reduction of an artificial electron acceptor.

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • L-Mandelate solution (substrate)

  • Phenazine methosulfate (PMS) solution (electron acceptor)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (indicator)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, PMS, and DCPIP in a cuvette.

  • Add the cell-free extract or purified enzyme to the mixture and incubate briefly.

  • Initiate the reaction by adding the L-mandelate solution.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

5.1.2. Benzoylformate Decarboxylase Activity Assay

This is a coupled enzyme assay that measures the oxidation of NADH.

Materials:

  • Potassium phosphate buffer (e.g., 50 mM, pH 6.0)

  • Thiamine pyrophosphate (TPP) solution (cofactor)

  • Magnesium chloride (MgCl₂) solution (cofactor)

  • NADH solution

  • Horse liver alcohol dehydrogenase (HLAD) (coupling enzyme)

  • Benzoylformate solution (substrate)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, TPP, MgCl₂, NADH, and HLAD in a cuvette.

  • Add the cell-free extract or purified enzyme and incubate.

  • Start the reaction by adding the benzoylformate solution.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

5.1.3. Benzaldehyde Dehydrogenase Activity Assay

This assay directly measures the production of NADH.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • NAD⁺ solution (cofactor)

  • Benzaldehyde solution (substrate)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and NAD⁺ in a cuvette.

  • Add the cell-free extract or purified enzyme.

  • Initiate the reaction by adding the benzaldehyde solution.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

cluster_assay Enzyme Activity Assay Workflow Start Prepare Reaction Mixture AddEnzyme Add Cell Extract or Purified Enzyme Start->AddEnzyme Incubate Incubate AddEnzyme->Incubate AddSubstrate Add Substrate (Initiate Reaction) Incubate->AddSubstrate Monitor Monitor Absorbance Change AddSubstrate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Fig. 2: Generalized workflow for enzyme activity assays.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the mRNA levels of the this compound pathway genes.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for the this compound pathway genes and a reference gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Grow P. aeruginosa cultures with and without this compound as the inducer. Harvest cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qPCR: Set up qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene. Calculate the fold change in gene expression in the induced condition relative to the uninduced control using the ΔΔCt method.

cluster_qpcr qRT-PCR Workflow Culture Bacterial Culture (Induced vs. Uninduced) RNA_Extraction Total RNA Extraction + DNase Treatment Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (with specific primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Fig. 3: Workflow for qRT-PCR analysis of gene expression.
Chromatin Immunoprecipitation (ChIP)

This protocol is for identifying the binding of the putative transcriptional regulator to the promoter of the this compound operon.

Materials:

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonication equipment

  • Antibody specific to the putative transcriptional regulator (or an epitope tag)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the promoter region of the this compound operon

Procedure:

  • Cross-linking: Treat P. aeruginosa cells grown in the presence of this compound with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the transcriptional regulator. Capture the antibody-protein-DNA complexes using protein A/G beads.

  • Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Use qPCR with primers designed to amplify the promoter region of the this compound operon to quantify the amount of enriched DNA.

cluster_chip ChIP Workflow Crosslink Cross-link Proteins to DNA (Formaldehyde) Lyse_Sonication Cell Lysis and Chromatin Shearing Crosslink->Lyse_Sonication IP Immunoprecipitation (with specific antibody) Lyse_Sonication->IP Wash_Elute Wash and Elute Complexes IP->Wash_Elute Reverse_Purify Reverse Cross-links and Purify DNA Wash_Elute->Reverse_Purify qPCR qPCR of Promoter Region Reverse_Purify->qPCR

Fig. 4: Workflow for Chromatin Immunoprecipitation (ChIP).

Implications for Drug Development

A thorough understanding of the this compound pathway and its regulation in P. aeruginosa can open avenues for novel antimicrobial strategies. As a key metabolic pathway, its inhibition could impair the bacterium's ability to utilize certain carbon sources, potentially impacting its growth and survival in specific environments. Targeting the transcriptional regulator of this pathway could offer a more specific approach to disrupt this metabolic capability. Furthermore, the enzymes of the this compound pathway could be explored as potential targets for the development of small-molecule inhibitors.

Future Directions

While significant progress has been made in elucidating the this compound pathway in Pseudomonas, several areas warrant further investigation, particularly in P. aeruginosa:

  • Definitive Identification and Characterization of the Transcriptional Regulator: This is a critical missing piece in the regulatory network.

  • Quantitative Gene Expression and Proteomic Studies: Comprehensive -omics studies will provide a more detailed picture of the regulatory landscape.

  • Structural Biology of the Pathway Enzymes: High-resolution structures of the P. aeruginosa enzymes will facilitate the rational design of inhibitors.

  • In Vivo Relevance: Investigating the role of the this compound pathway during infection models will shed light on its importance in pathogenesis.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the metabolic versatility of P. aeruginosa and develop novel strategies to combat this important pathogen.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Mandelic acid is a crucial chiral building block in the pharmaceutical industry, serving as a precursor for the synthesis of various drugs, including semi-synthetic penicillins, cephalosporins, anti-obesity agents, and antitumor agents.[1][2] Its utility also extends to its use as a chiral resolving agent for racemic amines and alcohols.[2] The stereochemistry of mandelic acid is critical for the biological activity of the final pharmaceutical product, necessitating highly enantioselective synthetic methods to produce the desired (R)-enantiomer.

This application note provides an overview of modern asymmetric strategies for the synthesis of (R)-mandelic acid, with a focus on enzymatic and chemo-catalytic methods. Detailed protocols for a representative enzymatic synthesis are also provided for researchers, scientists, and drug development professionals.

Synthetic Strategies

The asymmetric synthesis of (R)-mandelic acid can be broadly categorized into two main approaches: enzymatic synthesis and chemo-catalytic synthesis.

1. Enzymatic Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds.[1] Several enzymatic strategies have been successfully employed for the synthesis of (R)-mandelic acid.

  • Reduction of Prochiral Ketones: The asymmetric reduction of benzoylformic acid or its esters is a common route. This can be achieved using dehydrogenases or whole-cell biocatalysts. For instance, (R)-2-hydroxyisocaproate dehydrogenase from Streptococcus faecalis IFO 12964 can reduce benzoylformate to (R)-mandelic acid with high purity and yields of 84-93%.[3][4] Whole-cell biocatalysis with yeast, such as Saccharomyces cerevisiae, has also been shown to be highly effective for the asymmetric reduction of methyl benzoylformate, achieving a conversion of 99.4% and an enantiomeric excess (e.e.) of 99.9%.[5][6]

  • Hydrolysis of Racemic Nitriles: The enantioselective hydrolysis of racemic mandelonitrile is another prominent method. Nitrilase enzymes can selectively hydrolyze the (R)-enantiomer of mandelonitrile to (R)-mandelic acid. A key advantage of this approach is the in situ racemization of the unreacted (S)-mandelonitrile under mild basic conditions, allowing for a theoretical yield of 100%.[7] Microorganisms such as Alcaligenes sp. have been engineered to express nitrilases for this purpose.[7]

  • Cascade Biotransformations: Multi-enzyme cascade reactions represent a cutting-edge approach for the de novo synthesis of (R)-mandelic acid from simple, renewable feedstocks like styrene, L-phenylalanine, glycerol, or glucose.[2] These engineered metabolic pathways can achieve high yields and excellent enantioselectivity (>99% e.e.).[2]

2. Chemo-catalytic Synthesis

While enzymatic methods are increasingly popular, chemo-catalytic approaches, particularly those employing organocatalysis, offer viable alternatives.

  • Asymmetric Organocatalysis: A one-pot synthesis of (R)-mandelic acid esters has been developed using an epi-quinine-derived urea as an organocatalyst.[8][9][10] This method involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis, yielding the final product in good overall yield and high enantioselectivity (up to 93% e.e.).[9][10]

Data Presentation

The following table summarizes the quantitative data for various asymmetric syntheses of (R)-mandelic acid:

MethodCatalyst/EnzymeSubstrateYieldEnantiomeric Excess (e.e.)Reference
Enzymatic Reduction(R)-2-hydroxyisocaproate dehydrogenaseBenzoylformate84-93%Optically Pure[3][4]
Whole-Cell BiotransformationSaccharomyces cerevisiae 21Methyl Benzoylformate99.4%99.9%[5][6]
Enzymatic HydrolysisNitrilase from Alcaligenes sp.(R,S)-MandelonitrileHigh>99%[7]
Cascade BiotransformationMulti-enzyme cascade in E. coliStyrene1.52 g/L>99%[2]
Organocatalysisepi-quinine-derived ureaBenzaldehyde74% (overall)88%[9]
Enantioselective DegradationAlcaligenes sp. ECU0401(R,S)-Mandelic Acid32.8%>99.9%[11]

Experimental Protocols

This section provides a detailed protocol for the asymmetric synthesis of (R)-mandelic acid via the whole-cell biotransformation of methyl benzoylformate using Saccharomyces cerevisiae.

Protocol: Asymmetric Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae

1. Materials and Equipment:

  • Saccharomyces cerevisiae (e.g., strain 21)

  • Yeast extract peptone dextrose (YPD) medium

  • Methyl benzoylformate

  • Glucose

  • Shaking incubator

  • Centrifuge

  • pH meter

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

2. Procedure:

  • Cultivation of Saccharomyces cerevisiae :

    • Inoculate a single colony of S. cerevisiae into 50 mL of sterile YPD medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 200 rpm for 24-36 hours.

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile distilled water and resuspend in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Biotransformation:

    • Prepare the reaction mixture in a 250 mL flask containing 100 mL of phosphate buffer (0.1 M, pH 7.0).

    • Add the washed S. cerevisiae cells to a final concentration of 150 g/L (wet weight).

    • Add methyl benzoylformate to a final concentration of 22 g/L.

    • Add glucose as a co-substrate for NADH regeneration to a final concentration of 50 g/L.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 36 hours. Monitor the pH and adjust to 5.0 if necessary.

  • Product Extraction and Purification:

    • After the reaction is complete, remove the yeast cells by centrifugation at 8000 x g for 15 minutes.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-methyl mandelate.

  • Hydrolysis to (R)-Mandelic Acid:

    • Dissolve the crude (R)-methyl this compound in a 1:1 mixture of methanol and 1 M HCl.

    • Reflux the mixture for 2-4 hours.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (R)-mandelic acid.

  • Analysis:

    • Determine the conversion and enantiomeric excess of the product by HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H).

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_product Final Product Prochiral Ketone Prochiral Ketone Enzymatic Reduction Enzymatic Reduction Prochiral Ketone->Enzymatic Reduction Chemo-catalysis Chemo-catalysis Prochiral Ketone->Chemo-catalysis Racemic Mixture Racemic Mixture Kinetic Resolution Kinetic Resolution Racemic Mixture->Kinetic Resolution R-Mandelic Acid R-Mandelic Acid Enzymatic Reduction->R-Mandelic Acid Kinetic Resolution->R-Mandelic Acid Chemo-catalysis->R-Mandelic Acid

Figure 1. General workflow for the asymmetric synthesis of (R)-mandelic acid.

Synthesis_Method_Comparison cluster_enzymatic Enzymatic Methods cluster_chemo Chemo-catalytic Methods Asymmetric Synthesis Asymmetric Synthesis Reduction Reduction Asymmetric Synthesis->Reduction High e.e. Hydrolysis Hydrolysis Asymmetric Synthesis->Hydrolysis High Yield Cascade Cascade Asymmetric Synthesis->Cascade Renewable Feedstock Organocatalysis Organocatalysis Asymmetric Synthesis->Organocatalysis Metal-Free Metal Catalysis Metal Catalysis Asymmetric Synthesis->Metal Catalysis High Turnover

Figure 2. Comparison of different asymmetric synthesis methods for (R)-mandelic acid.

References

Microbial Production of Mandelic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (MA), an aromatic α-hydroxy acid, is a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] It serves as a precursor for the synthesis of various pharmaceuticals, including antibiotics like penicillins and cephalosporins, as well as anti-inflammatory and anticancer agents.[1][2] Traditionally, mandelic acid is produced through chemical synthesis, which often involves harsh reaction conditions, toxic reagents like cyanide, and challenges in achieving high enantioselectivity, leading to environmental concerns.[1][3][4] As a result, microbial biosynthesis has emerged as a promising green and sustainable alternative, offering high efficiency and stereoselectivity for the production of optically pure mandelic acid from renewable feedstocks like glucose.[1][3] This application note provides a detailed protocol for the microbial production of mandelic acid, focusing on engineered Escherichia coli and Saccharomyces cerevisiae systems.

Metabolic Pathways and Engineering Strategies

The de novo biosynthesis of mandelic acid in microorganisms is typically achieved by engineering native aromatic amino acid pathways to channel metabolic flux towards the desired product. The key precursor for mandelic acid is phenylpyruvate, an intermediate in the L-phenylalanine biosynthesis pathway.[2]

A common strategy involves the introduction of a key enzyme, hydroxymandelate synthase (HMAS), which catalyzes the conversion of phenylpyruvate to (S)-mandelic acid.[2][5] HMAS can also convert 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid.[6][7] To enhance mandelic acid production, several metabolic engineering strategies are employed:

  • Enhancing Precursor Supply: Overexpression of genes in the shikimate pathway, such as feedback-resistant versions of AroG (AroGfbr) and PheA (PheAfbr), increases the pool of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), driving flux towards phenylpyruvate.[5][8]

  • Blocking Competing Pathways: Repressing or deleting genes involved in competing pathways redirects metabolic flux towards mandelic acid. For instance, using CRISPR interference (CRISPRi) to downregulate genes like trpE (anthranilate synthase) and pykF (pyruvate kinase I) can significantly improve production.[5][8]

  • Enzyme Engineering and Screening: Identifying and engineering more efficient HMAS enzymes is crucial. For example, an HMAS from Actinosynnema mirum has been shown to be highly efficient for mandelic acid synthesis.[5][8] In S. cerevisiae, engineering the HMAS from Amycolatopsis orientalis has enabled mandelic acid production.[6][7]

Another biosynthetic route utilizes nitrilase enzymes, which can convert mandelonitrile to mandelic acid.[9][10] This can be part of a two-step enzymatic cascade starting from benzaldehyde.[11]

Below are diagrams illustrating the engineered metabolic pathways for mandelic acid production.

Mandelic_Acid_Biosynthesis_E_coli Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP AroGfbr ↑ Pyruvate Pyruvate PEP->Pyruvate E4P->DAHP AroGfbr ↑ Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Phenylpyruvate Phenylpyruvate Chorismate->Phenylpyruvate PheAfbr ↑ L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine trpE repressed  kırmızı MandelicAcid Mandelic Acid Phenylpyruvate->MandelicAcid HMAS ↑ Phenylpyruvate->L_Phenylalanine Biomass Biomass Pyruvate->L_Phenylalanine pykF  repressed  kırmızı Pyruvate->Biomass

Caption: Engineered metabolic pathway for mandelic acid production in E. coli.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the microbial production of mandelic acid, providing a comparison of different microorganisms, genetic modifications, and fermentation conditions.

MicroorganismKey Genetic ModificationsCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliOverexpression of AroGfbr, PheAfbr, HMAS from A. mirum; CRISPRi repression of trpE, pykFGlucose9.580.160.19[5]
Escherichia coliExpression of hmaS from A. orientalis and deletion of competing pathwaysGlucose1.02N/AN/A[2]
Escherichia coliExpression of five-enzyme cascadeGlycerol0.76N/AN/A[12]
Escherichia coliExpression of five-enzyme cascadeGlucose0.455N/AN/A[12]
Saccharomyces cerevisiaeExpression of HMAS from A. orientalisGlucose0.0007N/AN/A[6][7]
Saccharomyces cerevisiaeEngineered aromatic amino acid pathway, expression of HMAS from A. orientalisGlucose0.119 (HMA)N/AN/A[6][7]

N/A: Not Available

Experimental Protocols

Protocol 1: De Novo Biosynthesis of Mandelic Acid in E. coli

This protocol is based on the metabolic engineering of E. coli for high-titer mandelic acid production from glucose.[5]

1. Strain Construction:

  • Host Strain: E. coli BW25113 or similar.

  • Gene Overexpression:

    • Synthesize codon-optimized genes for feedback-resistant AroG (AroGfbr) and PheA (PheAfbr).

    • Synthesize codon-optimized hydroxythis compound synthase (HMAS) from Actinosynnema mirum.

    • Clone these genes into suitable expression vectors (e.g., pTrc99a, pACYCDuet-1) under the control of inducible promoters (e.g., trc, T7).

  • Gene Repression (CRISPRi):

    • Design single guide RNAs (sgRNAs) targeting the promoter regions of genes to be repressed (e.g., trpE, pykF).

    • Clone the sgRNA cassettes into a dCas9-expressing plasmid (e.g., pdCas9-bacteria).

  • Transformation: Transform the expression and CRISPRi plasmids into the host E. coli strain.

2. Shake Flask Cultivation:

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics (e.g., 100 mg/L ampicillin, 50 mg/L kanamycin). Incubate overnight at 37°C with shaking at 220 rpm.[5]

  • Production Medium: Inoculate 1 mL of the overnight culture into 100 mL of ZYM-5052 auto-induction medium.[5]

  • Induction:

    • For strains with arabinose-inducible promoters, add 0.2% (w/v) arabinose.[5]

    • For strains with IPTG-inducible promoters (including the CRISPRi system), add 1 mM IPTG.[5]

  • Cultivation: Incubate at 30°C with shaking at 220 rpm for 24-48 hours.[5]

3. Bioreactor Fed-Batch Fermentation (High-Cell-Density Cultivation):

  • Bioreactor: 5 L bioreactor.

  • Initial Medium: Fermentation medium containing 20 g/L glucose.[5]

  • Inoculum: 10% (v/v) from an overnight seed culture.[5]

  • Initial Conditions: 37°C, pH 7.0 (controlled with ammonia water), dissolved oxygen (DO) maintained above 30% by cascading agitation (180-800 rpm) and aeration (1-3 vvm).[5]

  • Growth Phase: Cultivate at 37°C until OD600 reaches >30.[5]

  • Production Phase:

    • Reduce the temperature to 30°C.[5]

    • Induce gene expression by adding 0.2% arabinose and 1 mM IPTG.[5]

    • Feed a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

  • Sampling: Collect samples periodically to measure cell density (OD600), glucose concentration, and mandelic acid titer.

4. Analytical Methods:

  • Cell Density: Measure absorbance at 600 nm (OD600).

  • Mandelic Acid Quantification:

    • Centrifuge culture samples to remove cells.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions: C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at 220 nm.

Protocol 2: Biotransformation using Whole Cells

This protocol describes the use of resting cells for the conversion of a precursor to mandelic acid.

1. Cell Preparation:

  • Grow the engineered microbial cells in a suitable rich medium (e.g., LB or TB) to a high cell density.

  • Induce the expression of the required enzymes (e.g., nitrilase, HMAS) for a few hours.

  • Harvest the cells by centrifugation (e.g., 4200 rpm for 10 min).[5]

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5]

2. Biotransformation Reaction:

  • Resuspend the washed cell pellet in a reaction buffer containing the substrate (e.g., phenylpyruvate, mandelonitrile).[5]

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking (e.g., 220 rpm) for a defined period (e.g., 24 hours).[5]

  • Monitor the reaction progress by taking samples periodically and analyzing for substrate consumption and product formation using HPLC.

3. Downstream Processing:

  • Cell Removal: Separate the microbial cells from the reaction broth by centrifugation or filtration.[13]

  • Extraction: Extract mandelic acid from the supernatant using a suitable organic solvent (e.g., ethyl acetate) after acidifying the aqueous phase.[13][14]

  • Purification:

    • Crystallization: Concentrate the organic extract and crystallize the mandelic acid.[15]

    • Chromatography: For higher purity, employ chromatographic techniques such as ion-exchange chromatography.

  • Drying: Dry the purified mandelic acid crystals.[13]

Experimental_Workflow Strain_Construction Strain Construction (Gene Cloning, Transformation) Inoculum_Prep Inoculum Preparation (Shake Flask Culture) Strain_Construction->Inoculum_Prep Fermentation Fermentation / Biotransformation (Bioreactor or Shake Flask) Inoculum_Prep->Fermentation Cell_Separation Cell Separation (Centrifugation / Filtration) Fermentation->Cell_Separation Analysis Analysis (HPLC) Fermentation->Analysis Extraction Product Extraction (Solvent Extraction) Cell_Separation->Extraction Purification Purification (Crystallization, Chromatography) Extraction->Purification Extraction->Analysis Purification->Analysis Final_Product Pure Mandelic Acid Purification->Final_Product

Caption: General experimental workflow for microbial production of mandelic acid.

Conclusion

The microbial production of mandelic acid offers a sustainable and environmentally friendly alternative to traditional chemical synthesis.[3] Through metabolic engineering of microorganisms like E. coli and S. cerevisiae, it is possible to achieve high titers of optically pure mandelic acid from renewable resources.[5][6] The protocols outlined in this application note provide a comprehensive guide for researchers to develop and optimize their own microbial production systems for this important chiral building block. Further improvements in strain engineering, fermentation process optimization, and downstream processing will continue to enhance the economic viability of bio-based mandelic acid production.

References

Application Note: Chiral Separation of Mandelic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid, possesses a chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers. The individual enantiomers are crucial building blocks in the synthesis of various pharmaceuticals, including semisynthetic penicillins and cephalosporins.[1][2] Consequently, the accurate separation and quantification of mandelic acid enantiomers are of significant importance in drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely employed technique for this purpose.[1] This application note provides a detailed protocol for the chiral separation of mandelic acid enantiomers, along with comparative data from various analytical methods.

Mandelic acid is also a major metabolite of styrene, and its enantiomeric ratio in urine can serve as a biomarker for occupational exposure to this solvent.[2][3][4][5] Therefore, reliable analytical methods are essential for monitoring workplace safety.

Principle of Chiral Separation by HPLC

The enantioselective separation of mandelic acid is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, result in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.[6] The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving optimal resolution.

Experimental Protocols

This section details the methodologies for the HPLC analysis of mandelic acid enantiomers using different types of chiral stationary phases.

Method 1: Cellulose-Based Chiral Stationary Phase

This method utilizes a cellulose-based chiral stationary phase, which is known for its broad applicability and robustness.[1]

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) + 0.1% Trifluoroacetic Acid (TFA)[7]

  • Flow Rate: 0.5 - 1.2 mL/min[1]

  • Column Temperature: 25 °C[7]

  • Detection: UV at 215 nm or 230 nm[1][7]

  • Injection Volume: 10 µL[1][7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Cyclodextrin-Based Chiral Stationary Phase

Cyclodextrin-based CSPs are effective for the separation of a wide range of chiral compounds through inclusion complexation.[6]

  • Column: Astec® CHIROBIOTIC® TAG (25 cm x 4.6 mm, 5 µm)[8]

  • Mobile Phase: 0.1 wt% ammonium formate in methanol[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection: UV at 254 nm[8]

  • Injection Volume: 5 µL[8]

  • Sample Preparation: Prepare a 2 mg/mL solution of the sample in methanol.[8]

Method 3: Molecularly Imprinted Polymer (MIP) Based Chiral Stationary Phase

Molecularly imprinted polymers are highly selective synthetic materials designed to recognize specific molecules.[2][3][4][5]

  • Column: MIP-packed stainless steel column (25 cm x 0.46 cm I.D.)[3][5]

  • Mobile Phase: Varies depending on the specific MIP; examples include buffered solutions.[3]

  • Flow Rate: 0.5 mL/min[3][5]

  • Column Temperature: 25 °C[3][5]

  • Detection: UV at 225 nm[3][5]

  • Injection Volume: 10 µL[5]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

The following tables summarize the quantitative data obtained from the different HPLC methods for the separation of mandelic acid enantiomers.

Table 1: Chromatographic Parameters on a Cellulose-Based CSP

ParameterValueReference
ColumnEurocel 01, 250 x 4.6 mm ID, 5 µm[7]
Mobile PhaseHexane / 2-Propanol (80:20, v/v) + 0.1% TFA[7]
Flow Rate0.5 mL/min[7]
Temperature25 °C[7]
DetectionUV at 215 nm[7]
k'10.49[7]
k'20.70[7]
Separation Factor (α)1.43[7]

Table 2: Chromatographic Parameters on an Immobilized Polysaccharide-Based CSP

ParameterValueReference
ColumnCHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm[1]
Mobile Phasen-Hexane / Isopropanol + 0.1% TFA[1]
Resolution Factor (Rs)2.21 (baseline resolved)[1]

Table 3: Chromatographic Parameters on a Molecularly Imprinted Polymer (MIP) CSP

ParameterValueReference
Template(+)-mandelic acid[3]
Mobile PhaseBuffer 1, 2, or 3[3]
Separation Factor (α)2.33, 2.44, 2.86[3]
Retention Time ((+)-mandelic acid)23.85 min[3]
Retention Time ((-)-mandelic acid)35.26 min[3]

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of mandelic acid enantiomers.

G Racemic Racemic Mixture ((R)- & (S)-Mandelic Acid) CSP Chiral Stationary Phase (CSP) Racemic->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction Separation Separation of Enantiomers Interaction->Separation R_Enantiomer (R)-Mandelic Acid Separation->R_Enantiomer S_Enantiomer (S)-Mandelic Acid Separation->S_Enantiomer

References

Application Notes and Protocols for Gas Chromatography-Based Detection of Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of mandelate (mandelic acid) and its enantiomers using gas chromatography (GC). It covers sample preparation, derivatization, and various GC methods, including both achiral and chiral separations.

Introduction

Mandelic acid is a crucial aromatic alpha-hydroxy acid utilized as a key intermediate in the synthesis of a variety of pharmaceuticals. Monitoring its presence, purity, and enantiomeric composition is critical in drug development and manufacturing. Due to its high polarity and low volatility, direct analysis of mandelic acid by gas chromatography is challenging.[1] Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[1][2][3] This document outlines established methods for the derivatization and subsequent GC analysis of this compound.

Methods Overview

Several GC-based methods have been developed for this compound analysis, often differing in the choice of derivatization agent, GC column, and detector. The most common approaches involve:

  • Silylation: This process replaces the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing volatility. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[4][5]

  • Esterification: The carboxyl group of mandelic acid can be converted into an ester (e.g., methyl or isopropyl ester) to reduce its polarity.[2][6][7]

For the separation of mandelic acid's enantiomers (R- and S-mandelate), chiral GC columns are required. Cyclodextrin-based chiral stationary phases are particularly effective for this purpose.[1][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various published methods for this compound detection by GC.

Table 1: Achiral Analysis of this compound

Analyte(s)MatrixDerivatization AgentColumnDetectorLimit of Quantification (LOQ)Linearity RangeReference
Mandelic Acid, Phenylglyoxylic AcidHuman UrineMSTFADB-5MSMS1.25 µg/mL1.25 - 160 µg/mL[4][5]
Mandelic Acid, Phenylglyoxylic AcidHuman UrineMethanolic HCl (Methylation)10% SP-1000FID0.03 g/L (MA), 0.02 g/L (PGA)Not Specified[2][7]
Cyclandelate, Mandelic AcidHuman PlasmaTrimethylsilylationGlass CapillaryFID<500 ng/mLDown to 20 µg/mL[10]

Table 2: Chiral (Enantiomeric) Analysis of this compound

Analyte(s)MatrixDerivatization AgentChiral ColumnDetectorLimit of Detection (LOD)Reference
R- and S-Mandelic AcidUrineIsopropanol (Isopropyl ester)CP Chirasil-Dex-CBFID8 mg/L (R-MA), 5 mg/L (S-MA)[6]
R- and S-Mandelic AcidUrineIsopropanol, Pentafluoropropionic anhydrideCP Chirasil-Dex-CBECD1 mg/L (both enantiomers)[6]
R(-)- and S(+)-Methyl this compoundStandard(Analyzed as methyl esters)Astec® CHIRALDEX™ G-TAFIDNot Specified
R(-)- and S(+)-Methyl this compoundStandard(Analyzed as methyl esters)Astec® CHIRALDEX™ B-DPFIDNot Specified[11]

Experimental Workflows and Diagrams

The following diagrams illustrate the typical experimental workflows for the GC analysis of this compound.

General Workflow for Achiral GC Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC-MS/FID Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid Extraction (e.g., with Chloroform or Ethyl Acetate) Sample->Extraction Drying Evaporation to Dryness (e.g., under Nitrogen) Extraction->Drying Derivatization Add Derivatizing Agent (e.g., MSTFA or Methanolic HCl) Drying->Derivatization Reaction Incubate at Elevated Temperature (e.g., 80°C) Derivatization->Reaction Injection Inject Derivatized Sample into GC Reaction->Injection Separation Separation on Achiral Column (e.g., DB-5MS) Injection->Separation Detection Detection by MS or FID Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: Workflow for Achiral this compound Analysis.

Workflow for Chiral GC Analysis of this compound Enantiomers cluster_prep Sample Preparation & Esterification cluster_deriv Optional Second Derivatization for ECD cluster_gc Chiral GC Analysis Sample Urine Sample Esterification Derivatization with Isopropanol to form Isopropyl Esters Sample->Esterification Deriv2 Derivatize Hydroxy Group with Pentafluoropropionic Anhydride Esterification->Deriv2 for ECD Injection Inject Derivatized Sample into GC Esterification->Injection Deriv2->Injection Separation Enantiomeric Separation on a Chiral Column (e.g., CP Chirasil-Dex-CB) Injection->Separation Detection Detection by FID or ECD Separation->Detection Analysis Data Analysis and Enantiomer Ratio Calculation Detection->Analysis

Caption: Workflow for Chiral this compound Analysis.

Experimental Protocols

Protocol 1: Simultaneous Determination of Mandelic Acid and Phenylglyoxylic Acid in Urine by GC-MS

This protocol is adapted from methodologies for monitoring exposure to styrene.[4][5]

1. Materials and Reagents

  • Mandelic acid standard

  • Phenylglyoxylic acid standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Chloroform (CCl₃)

  • Sodium sulfate (anhydrous)

  • Conical centrifuge tubes

  • Nitrogen evaporator

  • GC-MS system with a DB-5MS capillary column or equivalent

2. Sample Preparation and Derivatization

  • Pipette a known volume of urine (e.g., 1 mL) into a conical centrifuge tube.

  • Add an internal standard if required.

  • Perform a liquid-liquid extraction by adding chloroform, vortexing, and centrifuging.

  • Transfer the organic layer to a clean tube.

  • Dry the organic extract completely under a stream of nitrogen.

  • Add MSTFA to the dried residue.

  • Seal the tube and heat at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2 hours) to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Conditions

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 min

  • MS Ion Source: Electron Ionization (EI)

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS derivatives of mandelic and phenylglyoxylic acids.

4. Data Analysis

  • Identify the peaks of the derivatized analytes based on their retention times and mass spectra.

  • Quantify the analytes by creating a calibration curve using standards prepared in a similar matrix.

Protocol 2: Chiral Separation of Mandelic Acid Enantiomers in Urine by GC-FID/ECD

This protocol is based on a method for the stereospecific analysis of mandelic acid enantiomers.[6]

1. Materials and Reagents

  • (R)-Mandelic acid and (S)-Mandelic acid standards

  • Isopropanol

  • Pentafluoropropionic anhydride (for ECD analysis)

  • Ethyl acetate

  • Sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Chiral GC column (e.g., CP Chirasil-Dex-CB)

  • GC system with FID or ECD

2. Sample Preparation and Derivatization

  • Acidify a urine sample with HCl.

  • Extract the mandelic acid with ethyl acetate.

  • Wash the organic extract with sodium bicarbonate solution and then water.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Evaporate the solvent.

  • Add isopropanol to the residue to form the isopropyl esters of the mandelic acid enantiomers. Heat as required to complete the reaction.

  • For FID analysis, the sample can be directly analyzed at this stage.

  • For enhanced sensitivity with ECD, evaporate the isopropanol and add pentafluoropropionic anhydride to derivatize the hydroxyl group.

3. GC-FID/ECD Conditions

  • Column: CP Chirasil-Dex-CB (or equivalent chiral column)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C (FID), 300°C (ECD)

  • Oven Temperature Program: Isothermal at 140°C (adjust as needed for optimal separation on the specific column).[11]

  • Injection: Split injection is typically used.

4. Data Analysis

  • Identify the peaks corresponding to the R- and S-mandelate derivatives based on their retention times, as determined by injecting individual standards.

  • Calculate the concentration and enantiomeric ratio of mandelic acid in the sample.

Conclusion

Gas chromatography offers a robust and sensitive platform for the analysis of this compound. Proper sample preparation and derivatization are key to achieving reliable and reproducible results. For applications requiring the differentiation of enantiomers, the use of chiral capillary columns is essential. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis. It is recommended to optimize the specific parameters for the instrumentation and application at hand.

References

Application Notes and Protocols: Utilizing Mandelate Derivatives in Chiral Separations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of mandelic acid and its derivatives in chiral separations. The following sections cover various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, showcasing the versatility of mandelate derivatives as both chiral analytes and derivatizing agents.

Application Note 1: Chiral Separation of Mandelic Acid and its Derivatives using HPLC

Mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry.[1] Their enantiomeric purity is of utmost importance, and HPLC with chiral stationary phases (CSPs) is a powerful method for their separation. The CHIRALPAK® IC, an immobilized cellulose-based CSP, has demonstrated excellent performance in resolving enantiomers of mandelic acid and its analogues.[1][2]

Quantitative Data: HPLC Separation on CHIRALPAK® IC

The following table summarizes the chromatographic parameters for the separation of mandelic acid and its derivatives on a CHIRALPAK® IC column.[2]

CompoundMobile Phase (v/v)TFA (%)Flow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
Mandelic Acidn-hexane/isopropanol (95/5)0.10.8251.232.21
4-Methoxymandelic Acidn-hexane/isopropanol (95/5)0.10.8251.142.07
3,4,5-Trismethoxymandelic Acidn-hexane/ethanol (80/20)0.10.8251.343.65
2-Chloromandelic Acidn-hexane/isopropanol/dichloromethane (90/10/1)0.11.025-Low
4-Hydroxymandelic Acidn-hexane/isopropanol (90/10)0.11.025-Low

Data sourced from a study using a CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm) column.[2]

Experimental Protocol: HPLC Separation of Mandelic Acid Derivatives

This protocol outlines the steps for the enantiomeric separation of mandelic acid and its derivatives using a CHIRALPAK® IC column.[2]

1. Materials and Reagents:

  • Racemic mandelic acid and its derivatives (e.g., 4-methoxymandelic acid, 3,4,5-trismethoxymandelic acid)

  • HPLC-grade n-hexane, isopropanol, ethanol, and dichloromethane

  • Trifluoroacetic acid (TFA)

  • CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm) column

  • HPLC system with UV detector

2. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm)[2]

  • Mobile Phase: See Table 1 for specific mobile phase compositions. For example, for mandelic acid, use n-hexane/isopropanol (95/5, v/v) with 0.1% TFA.[2]

  • Flow Rate: 0.8 - 1.2 mL/min[2]

  • Column Temperature: 25 °C (can be varied from 15-35 °C to optimize separation)[2]

  • Detection: UV at 230 nm (210 nm for 2-chloromandelic acid)[2]

  • Injection Volume: 10 µL[2]

4. Data Analysis:

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation efficiency.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve Racemic Analyte prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Chiral Separation (CHIRALPAK® IC) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 analysis1 Calculate α and Rs hplc3->analysis1 analysis2 Determine Enantiomeric Purity analysis1->analysis2

HPLC Workflow for Chiral Separation

Application Note 2: Gas Chromatographic Enantioseparation of Derivatized Mandelic Acids

Gas chromatography (GC) with chiral stationary phases is another effective technique for the enantioseparation of volatile compounds. Mandelic acid and its derivatives are not sufficiently volatile for direct GC analysis and require derivatization.[3][4] Esterification of the carboxyl group and/or acylation of the hydroxyl group are common derivatization strategies.[4] Permethylated cyclodextrins are widely used as chiral selectors in GC capillary columns.[3]

Quantitative Data: GC Separation on Cyclodextrin-Based CSPs

The following table presents the chiral selectivity (α) for various mandelic acid derivatives on different permethylated cyclodextrin-based stationary phases at 100 °C.

Derivative (Carboxyl/Hydroxyl)Abbreviationα on Permethylated β-CDα on Permethylated γ-CDElution Order (on β-CD)
H / OCH₃Acid,MeO1.14-S
CH₃ / OHMe,OH1.24-S
CH₃ / OCOCH₃Me,AcO1.17-R
CH₂CH₃ / OHEt,OH1.27-S
CH₂CH₃ / OCOCH₃Et,AcO1.06-R

Data adapted from studies on cyclodextrin-based chiral selectors.[4]

Experimental Protocol: GC Separation of Derivatized Mandelic Acid

This protocol describes the derivatization and subsequent GC analysis of mandelic acid.

1. Materials and Reagents:

  • Racemic mandelic acid

  • Derivatizing agents (e.g., methanol for esterification, acetic anhydride for acetylation)

  • Appropriate solvents (e.g., dichloromethane)

  • GC capillary column with a chiral stationary phase (e.g., permethylated β-cyclodextrin)

  • Gas chromatograph with a Flame Ionization Detector (FID)

2. Derivatization (Example: Methyl Ester Formation):

  • Dissolve 10 mg of racemic mandelic acid in 1 mL of methanol.

  • Add a catalytic amount of a suitable acid (e.g., a drop of concentrated sulfuric acid).

  • Heat the mixture at 60 °C for 1 hour.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the derivatized product with a non-polar solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC analysis.

3. Gas Chromatographic Conditions:

  • Column: Capillary column with a permethylated β-cyclodextrin chiral stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Injection Mode: Split injection.

4. Data Analysis:

  • Determine the retention times of the two enantiomers and calculate the chiral selectivity (α).

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis deriv1 Dissolve Mandelic Acid deriv2 Add Derivatizing Agent deriv1->deriv2 deriv3 Reaction & Work-up deriv2->deriv3 gc1 Inject Derivatized Sample deriv3->gc1 gc2 Chiral Separation (Cyclodextrin CSP) gc1->gc2 gc3 FID Detection gc2->gc3 analysis1 Calculate α gc3->analysis1 analysis2 Determine Enantiomeric Ratio analysis1->analysis2 NMR_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis deriv1 Combine Amine, (S)-Mandelic Acid, and 2-Formylphenylboronic Acid deriv2 Dissolve in CDCl₃ deriv1->deriv2 deriv3 Mix for 5 min deriv2->deriv3 nmr1 Acquire ¹H NMR Spectrum deriv3->nmr1 nmr2 Identify Diastereomeric Signals nmr1->nmr2 analysis1 Integrate Signals nmr2->analysis1 analysis2 Determine Enantiomeric Ratio analysis1->analysis2 Alcohol_Deriv_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_analysis Data Analysis deriv1 Combine Alcohol, O-Acetylmandelic Acid, and Coupling Agents deriv2 Reaction & Work-up deriv1->deriv2 gc1 Inject Diastereomeric Esters deriv2->gc1 gc2 Separation on Achiral Column gc1->gc2 gc3 FID Detection gc2->gc3 analysis1 Calculate Peak Areas gc3->analysis1 analysis2 Determine Enantiomeric Ratio analysis1->analysis2 CE_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis prep1 Prepare BGE with Chiral Selector prep2 Condition Capillary prep1->prep2 ce1 Inject Sample prep2->ce1 prep3 Prepare Amino Acid Sample prep3->ce1 ce2 Apply Voltage ce1->ce2 ce3 Chiral Separation ce2->ce3 ce4 UV Detection ce3->ce4 analysis1 Analyze Electropherogram ce4->analysis1 analysis2 Determine Enantiomeric Purity analysis1->analysis2

References

Application Notes and Protocols for the Synthesis of Mandelate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mandelate esters are valuable intermediates in the synthesis of a wide range of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Their parent structure, mandelic acid, is a versatile chiral building block used in the production of enantiomerically pure compounds, which is critical in industries where a specific stereoisomer dictates biological activity.[2][3] The synthesis of this compound esters from mandelic acid is a fundamental transformation in organic chemistry. These application notes provide detailed protocols for several common and efficient methods for synthesizing this compound esters, designed for researchers, scientists, and professionals in drug development.[1]

Synthetic Methodologies Overview

Several methods are available for the synthesis of this compound esters, each with distinct advantages concerning reaction conditions, substrate scope, and sensitivity to other functional groups. Key methods include:

  • Fischer-Speier Esterification : A classic acid-catalyzed equilibrium reaction between mandelic acid and an alcohol. It is cost-effective but may not be suitable for acid-sensitive substrates.[2][4]

  • Steglich Esterification : A mild method ideal for substrates that are sensitive to acidic conditions.[5][6] It utilizes a coupling agent and a catalyst to activate the carboxylic acid under neutral conditions.[5][7]

  • Nickel-Catalyzed Esterification : A modern and efficient method that can provide high yields under relatively mild conditions.[1][8]

  • Mitsunobu Reaction : A versatile reaction that converts an alcohol to an ester with a complete inversion of stereochemistry, which is valuable in stereoselective synthesis.[9][10][11]

A common side reaction, particularly at higher temperatures, is the formation of the cyclic dimer known as mandelide through intermolecular esterification of two mandelic acid molecules.[8] Controlling the reaction temperature or using milder methods like Steglich esterification can minimize this byproduct.[8]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for different methods of synthesizing ethyl this compound, allowing for a direct comparison of reaction parameters and efficiency.

Table 1: Fischer Esterification of Mandelic Acid with Various Catalysts

Parameter H₂SO₄ Catalyst p-TSA Catalyst
Reactants
Mandelic Acid 1.0 eq 1.0 eq
Ethanol 10-20 eq (solvent) 10-20 eq (solvent)
Catalyst Conc. H₂SO₄ (0.1-0.2 eq) p-TSA (0.05-0.1 eq)
Reaction Conditions
Temperature Reflux (~78 °C) Reflux (~78 °C)
Reaction Time 4-8 hours 6-12 hours

| Yield | 80-90%[1] | 85-95%[1] |

Table 2: Modern and Mild Esterification Methods

Parameter Nickel-Catalyzed Steglich Esterification
Reactants
Mandelic Acid 1.0 eq 1.0 eq
Alcohol Ethanol (5.0 eq) Benzyl Alcohol (1.2 eq)
Catalyst/Reagents Ni(OTf)₂ (1 mol%) DCC (1.1 eq), DMAP (0.1 eq)
Reaction Conditions
Temperature 80 °C Room Temperature
Reaction Time 6 hours Overnight

| Yield | up to 95%[1] | >80% (general)[5] |

Visualized Workflows and Mechanisms

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification prep Combine Mandelic Acid, Alcohol, and Catalyst/Reagents in a suitable solvent react Heat to specified temperature (e.g., Reflux or 80°C) and stir for required time prep->react monitor Monitor reaction progress by TLC react->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction Complete evap Remove solvent and excess alcohol via rotary evaporation cool->evap extract Dissolve residue in organic solvent (e.g., Diethyl Ether) evap->extract wash Wash organic layer with: 1. Water 2. NaHCO₃ (aq) 3. Brine extract->wash dry Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ wash->dry filter Filter drying agent dry->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product via vacuum distillation or column chromatography concentrate->purify product Isolated this compound Ester purify->product

Caption: General experimental workflow for the synthesis of this compound esters.[8]

// Nodes RCOOH [label="Mandelic Acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H⁺ (Catalyst)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Acid [label="Protonated Carbonyl\n(Electrophilic)"]; ROH [label="Alcohol (R'-OH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Int [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Proton Transfer"]; Water_Leaving [label="Activated Leaving Group\n(-OH₂⁺)"]; Ester_Formation [label="Ester Formation"]; Final_Ester [label="this compound Ester", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RCOOH -> Protonated_Acid [label=" Protonation"]; H_plus -> Protonated_Acid [style=dotted]; ROH -> Tetrahedral_Int [label=" Nucleophilic\nAttack"]; Protonated_Acid -> Tetrahedral_Int; Tetrahedral_Int -> Proton_Transfer; Proton_Transfer -> Water_Leaving; Water_Leaving -> Ester_Formation [label=" Elimination of H₂O"]; Water_Leaving -> Water [style=dotted]; Ester_Formation -> Final_Ester [label=" Deprotonation"]; Ester_Formation -> H_plus [style=dotted, label=" Catalyst\nRegenerated"]; }

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol outlines the classic acid-catalyzed esterification of mandelic acid with ethanol.[1]

Materials:

  • Mandelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add mandelic acid (1.0 eq) and an excess of absolute ethanol (10-20 eq).[1]

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[1]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[1]

  • Monitor the reaction by thin-layer chromatography (TLC) until the mandelic acid is consumed (typically 4-8 hours).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Remove the excess ethanol using a rotary evaporator.[1]

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.[1]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl this compound.[8]

  • If necessary, purify the crude product by vacuum distillation.[1]

Protocol 2: Steglich Esterification of Mandelic Acid

This protocol provides a milder alternative to Fischer esterification, suitable for acid-labile compounds.[5][8]

Materials:

  • Mandelic acid

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve mandelic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the stirred mixture.[5]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[8]

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU byproduct by filtration.[8]

  • Transfer the filtrate to a separatory funnel.

  • Wash the filtrate sequentially with 0.5 M HCl solution (to remove excess DMAP), saturated sodium bicarbonate solution (to remove unreacted mandelic acid), and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Filter and concentrate the solvent under reduced pressure to yield the crude benzyl this compound.[8]

  • The crude product can be purified by column chromatography on silica gel if required.[8]

Protocol 3: Nickel-Catalyzed Esterification

This protocol describes a modern, efficient catalytic approach for the synthesis of this compound esters.[1][8]

Materials:

  • Mandelic acid

  • Ethanol

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • In a round-bottom flask, combine mandelic acid (1.0 eq), ethanol (5.0 eq), and Ni(OTf)₂ (1 mol%).[8]

  • Add dichloromethane as the solvent (e.g., 1.0 mL for a 0.5 mmol scale reaction).[8]

  • Attach a reflux condenser and heat the mixture to 80 °C with stirring for 6 hours.[8]

  • After cooling, the product can be isolated. The work-up would typically follow standard procedures involving solvent removal, extraction, and washing as described in Protocol 1 (steps 6-10).[1]

  • Purification can be achieved via column chromatography or distillation.[8]

References

Application Notes and Protocols for the Biocatalytic Production of Mandelic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of mandelic acid and its analogues. Chiral mandelic acids are crucial building blocks in the pharmaceutical industry for the synthesis of various drugs, including antibiotics, anti-obesity agents, and antitumor agents.[1] Biocatalytic methods offer a green and sustainable alternative to traditional chemical synthesis, which often involves harsh conditions and toxic reagents.[2][3][4] The enzymatic production of these compounds boasts high efficiency, stereoselectivity, and environmentally friendly reaction conditions.[2][3]

This document outlines various enzymatic strategies, presents key performance data in tabular format for easy comparison, provides detailed experimental protocols for key reactions, and includes graphical representations of the biocatalytic pathways.

Key Biocatalytic Strategies

The enzymatic synthesis of mandelic acid analogues primarily involves several key enzyme classes:

  • Nitrilases: These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and are widely used for the production of (R)-mandelic acid from mandelonitrile through dynamic kinetic resolution.[5][6][7][8] Enzyme engineering has been employed to improve the activity, stability, and enantioselectivity of nitrilases.[9]

  • Hydroxymandelate Synthases (HMS): These enzymes can produce mandelic acid and its hydroxylated analogues, such as 4-hydroxymandelic acid, directly from glucose through engineered metabolic pathways in microorganisms like Saccharomyces cerevisiae and Escherichia coli.[10][11][12]

  • Lipases and Esterases: These enzymes are employed in the kinetic resolution of racemic mandelic acid esters through hydrolysis or esterification, yielding enantiomerically pure mandelic acid.[5][8]

  • Dehydrogenases: Alcohol dehydrogenases can be used for the stereoselective reduction of α-keto acids (e.g., phenylglyoxylic acid) to the corresponding (R)- or (S)-mandelic acid.[5][8]

  • Multi-enzyme Cascades: Combining multiple enzymes in a one-pot reaction allows for the synthesis of mandelic acid analogues from various starting materials like styrene, L-phenylalanine, glycerol, or glucose.[13][14]

Data Presentation

The following tables summarize quantitative data from various studies on the biocatalytic production of mandelic acid and its analogues, providing a comparative overview of different enzymatic systems and their efficiencies.

Table 1: Nitrilase-Mediated Synthesis of (R)-Mandelic Acid and Analogues

Enzyme SourceSubstrateSubstrate Conc. (mM)ProductProduct Conc. (g/L)Yield (%)Enantiomeric Excess (ee, %)Reference
Recombinant E. coli expressing Alcaligenes faecalis nitrilase (immobilized)(R,S)-Mandelonitrile500(R)-Mandelic Acid-71.6>99[15]
Recombinant E. coli expressing nitrilase(R,S)-Mandelonitrile500(R)-Mandelic Acid64.8585.299[16]
Engineered BCJ2315 nitrilase2-Methoxy-mandelonitrile-(R)-2-Methoxymandelic acid-7097[9]
Engineered nitrilase mutanto-chloromandelonitrile500(R)-o-chloromandelic acid-10098.7[8]

Table 2: De Novo Biosynthesis of Mandelic Acid and Analogues

Host OrganismKey Enzyme(s)Carbon SourceProductProduct Titer (g/L)Reference
Saccharomyces cerevisiaeHydroxythis compound SynthaseGlucose4-Hydroxymandelic Acid0.119[10]
Saccharomyces cerevisiaeEngineered Hydroxythis compound SynthaseGlucose(S)-Mandelic Acid0.236[4]
Escherichia coliHydroxythis compound SynthaseGlucose(S)-Mandelic Acid1.02[17]
Escherichia coliEngineered Shikimate Pathway & HMASGlucoseMandelic Acid9.58[11]
Engineered E. coliMulti-enzyme cascadeStyrene(S)-Mandelic Acid21.3[4]
Engineered E. coliMulti-enzyme cascadeL-Phenylalanine(S)-Mandelic Acid24.3[4]
Engineered E. coliMulti-enzyme cascadeGlycerol(S)-Mandelic Acid10[4]
Engineered E. coliMulti-enzyme cascadeGlucose(S)-Mandelic Acid8[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic production of mandelic acid analogues.

Protocol 1: Production of (R)-Mandelic Acid using Nitrilase-Expressing E. coli

Objective: To produce (R)-mandelic acid from (R,S)-mandelonitrile using whole-cell biocatalysis with recombinant E. coli expressing a nitrilase.

Materials:

  • Recombinant E. coli cells harboring a nitrilase gene (e.g., from Alcaligenes faecalis).

  • Luria-Bertani (LB) medium with appropriate antibiotic for cell cultivation.

  • (R,S)-Mandelonitrile (substrate).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Ethyl acetate for extraction.

  • Sodium sulfate (anhydrous) for drying.

  • HPLC system with a chiral column for analysis.

Procedure:

  • Cell Cultivation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic. Grow the culture overnight at 37°C with shaking (200 rpm). Use this starter culture to inoculate a larger volume of LB medium and grow under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours to overnight.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 10 g/L wet cell weight).

  • Biocatalytic Reaction: In a temperature-controlled reactor, add the cell suspension. Start the reaction by adding (R,S)-mandelonitrile to the desired final concentration (e.g., 500 mM). Maintain the reaction at a specific temperature (e.g., 30°C) with constant stirring. Monitor the pH and adjust as necessary.

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Stop the enzymatic reaction in the sample by adding acid (e.g., HCl) to lower the pH, followed by centrifugation to remove the cells. Analyze the supernatant for the concentration of mandelic acid and the enantiomeric excess using HPLC.

  • Product Isolation: After the reaction is complete, acidify the entire reaction mixture to approximately pH 2 with concentrated HCl to protonate the mandelic acid.[12] Centrifuge to remove the cells. Extract the mandelic acid from the supernatant with an organic solvent like ethyl acetate.[12] Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purification: The crude (R)-mandelic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene).

Protocol 2: HPLC Analysis of Mandelic Acid Enantiomers

Objective: To determine the concentration and enantiomeric excess of mandelic acid.

Materials:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) is commonly used. The exact ratio should be optimized for the specific column and system. A typical starting point could be 90:10:0.1 (v/v/v) hexane:isopropanol:TFA.

  • (R)- and (S)-mandelic acid standards.

  • Samples from the biocatalytic reaction.

Procedure:

  • Standard Preparation: Prepare stock solutions of (R)- and (S)-mandelic acid standards of known concentrations in the mobile phase or a compatible solvent. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the reaction mixture with the mobile phase to a concentration within the range of the calibration curve. Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 225 nm).

    • Inject a standard solution of racemic mandelic acid to determine the retention times of the (R) and (S) enantiomers.

    • Inject the standard solutions of varying concentrations to generate a calibration curve for each enantiomer.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the peaks for (R)- and (S)-mandelic acid in the sample chromatograms based on their retention times.

    • Quantify the concentration of each enantiomer using the calibration curves.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (for R-enantiomer excess) or ee (%) = [([S] - [R]) / ([S] + [R])] x 100 (for S-enantiomer excess)

Visualizations

The following diagrams illustrate the key biocatalytic pathways and experimental workflows described in these application notes.

Biocatalytic_Pathways cluster_nitrilase Nitrilase-Mediated Synthesis cluster_hms De Novo Biosynthesis via HMS Mandelonitrile Mandelonitrile Nitrilase Nitrilase Mandelonitrile->Nitrilase (R)-Mandelic Acid (R)-Mandelic Acid Nitrilase->(R)-Mandelic Acid Glucose Glucose Aromatic Amino Acid Pathway Aromatic Amino Acid Pathway Glucose->Aromatic Amino Acid Pathway Phenylpyruvate Phenylpyruvate Aromatic Amino Acid Pathway->Phenylpyruvate HMS HMS Phenylpyruvate->HMS (S)-Mandelic Acid (S)-Mandelic Acid HMS->(S)-Mandelic Acid

Caption: Key biocatalytic routes to mandelic acid analogues.

Experimental_Workflow Cell_Cultivation Cell Cultivation & Induction Cell_Harvesting Cell Harvesting & Preparation Cell_Cultivation->Cell_Harvesting Biocatalysis Biocatalytic Reaction Cell_Harvesting->Biocatalysis Monitoring Reaction Monitoring (HPLC) Biocatalysis->Monitoring Extraction Product Extraction Biocatalysis->Extraction Purification Purification Extraction->Purification Final_Product Pure Mandelic Acid Analogue Purification->Final_Product

Caption: General experimental workflow for biocatalytic synthesis.

References

Application Notes and Protocols for L-Mandelate Dehydrogenase with Mandelate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-mandelate dehydrogenase (L-MDH) is a key enzyme in the mandelate metabolic pathway, catalyzing the stereospecific oxidation of L-(+)-mandelate to phenylglyoxylate.[1][2] This enzyme is of significant interest to researchers in enzymology, metabolic engineering, and drug development due to its role in the catabolism of aromatic compounds and its potential applications in biocatalysis and as a target for antimicrobial drug design. This document provides detailed application notes and experimental protocols for studying the interaction of L-mandelate dehydrogenase with its substrate, L-mandelate.

L-mandelate dehydrogenase has been identified and characterized in various microorganisms, including the yeast Rhodotorula graminis and the bacterium Acinetobacter calcoaceticus.[3][4] The enzyme from R. graminis is a flavocytochrome b, a tetramer with a non-covalently bound FMN cofactor and a heme group per subunit.[3][5][6] It exhibits high stereospecificity for L-(+)-mandelate, with D-(-)-mandelate acting as a competitive inhibitor.[3][6] In contrast, the L-mandelate dehydrogenase from A. calcoaceticus is a membrane-bound enzyme that also utilizes FMN as a cofactor.[4]

The enzymatic activity of L-mandelate dehydrogenase can be monitored by following the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP) or ferricyanide, or the physiological electron acceptor, cytochrome c.[1][3] Understanding the kinetic parameters of this enzyme is crucial for elucidating its catalytic mechanism and for developing inhibitors or engineering the enzyme for novel biocatalytic applications.

Data Presentation

Table 1: Kinetic and Physicochemical Properties of L-Mandelate Dehydrogenase
ParameterRhodotorula graminisAcinetobacter calcoaceticusReference(s)
Substrate L-(+)-MandelateL-(+)-Mandelate[3][4]
Optimal pH 7.97.5[3][4][6]
Isoelectric Point (pI) 4.44.2[3][4][6]
Cofactor FMN, HemeFMN[3][4][6]
Subunit Mr 59,10044,000[3][4][6]
Native Mr 239,900 (tetramer)Not specified[3][6]
kcat (cytochrome c) 225 s⁻¹ (at 25°C)Not specified[1][7]
kcat (ferricyanide) 550 s⁻¹ (at 25°C)Not specified[1][7]
Competitive Inhibitors D-(-)-Mandelate, L-(+)-hexahydrothis compoundNot specified[3][6]
Potent Inhibitors HgCl₂, 4-chloromercuribenzoateThiol-blocking reagents[3][4][6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of L-Mandelate Dehydrogenase Activity

This protocol describes a standard method for determining the activity of L-mandelate dehydrogenase by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

  • Potassium phosphate buffer (1 M, pH 7.9)

  • L-(+)-Mandelate solution (100 mM, pH 7.9)

  • 2,6-dichloroindophenol (DCIP) stock solution (5 mM)

  • N-methylphenazonium methosulphate (PMS) stock solution (10 mM)

  • Bovine Serum Albumin (BSA) solution (10 mg/mL)

  • Purified L-mandelate dehydrogenase enzyme solution

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Assay Mixture: In a 1.5 mL microcentrifuge tube, prepare the assay mixture (for a final volume of 1 mL) by adding the following reagents in the specified order:

    • 667 µL of distilled water

    • 100 µL of 1 M Potassium phosphate buffer (pH 7.9)

    • 10.6 µL of 5 mM DCIP

    • 20 µL of 10 mg/mL BSA

    • 1 µL of 10 mM PMS

  • Pre-incubation: Transfer the assay mixture to a cuvette and incubate at 27°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add a known amount of L-mandelate dehydrogenase enzyme solution to the cuvette and mix gently by inversion.

  • Blank Measurement: Monitor the absorbance at 600 nm for 1-2 minutes to measure any background reaction in the absence of the substrate.

  • Start the Enzymatic Reaction: Add 83.3 µL of 100 mM L-(+)-mandelate to the cuvette to initiate the reaction. The final concentration of L-mandelate will be 8.33 mM.

  • Data Acquisition: Immediately start recording the decrease in absorbance at 600 nm over time for 3-5 minutes. Ensure the rate is linear during the measurement period.

  • Calculation of Enzyme Activity: The activity of the enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for DCIP at pH 7.9 and 600 nm is 21,000 M⁻¹cm⁻¹.

    One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[5]

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for L-mandelate dehydrogenase with L-mandelate as the substrate.

Materials:

  • Same materials as in Protocol 1.

  • A series of L-(+)-mandelate solutions of varying concentrations.

Procedure:

  • Prepare a Range of Substrate Concentrations: Prepare a series of dilutions of the L-(+)-mandelate stock solution to achieve a range of final concentrations in the assay mixture (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

  • Perform Enzyme Assays: For each substrate concentration, perform the enzyme activity assay as described in Protocol 1. It is crucial to keep the enzyme concentration constant across all assays.

  • Measure Initial Velocities: For each assay, determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • To determine Km and Vmax, fit the data to the Michaelis-Menten equation using non-linear regression software.

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to estimate Km and Vmax.

Visualizations

Enzymatic_Reaction sub L-(+)-Mandelate e L-Mandelate Dehydrogenase sub->e prod Phenylglyoxylate e->prod acc_red Reduced Acceptor e->acc_red acc Acceptor (e.g., DCIP, Cytochrome c) acc->e Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Cofactors mix Prepare Assay Mixture reagents->mix enzyme Purify/Obtain L-Mandelate Dehydrogenase enzyme->mix incubate Pre-incubate at Optimal Temperature mix->incubate start_reaction Initiate Reaction with Substrate/Enzyme incubate->start_reaction measure Spectrophotometric Measurement (e.g., ΔA600nm) start_reaction->measure calc_activity Calculate Initial Reaction Velocity measure->calc_activity kinetics Determine Km and Vmax (Michaelis-Menten Plot) calc_activity->kinetics Mandelate_Pathway dl_this compound DL-Mandelate mandelate_racemase This compound Racemase dl_this compound->mandelate_racemase l_this compound L-(+)-Mandelate mandelate_racemase->l_this compound l_mdh L-Mandelate Dehydrogenase l_this compound->l_mdh phenylglyoxylate Phenylglyoxylate l_mdh->phenylglyoxylate benzoylformate_decarboxylase Benzoylformate Decarboxylase phenylglyoxylate->benzoylformate_decarboxylase benzaldehyde Benzaldehyde benzoylformate_decarboxylase->benzaldehyde benzoate_pathway Further degradation (e.g., Benzoate Pathway) benzaldehyde->benzoate_pathway

References

Metabolic Engineering of E. coli for Mandelate Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce mandelic acid, a valuable chiral α-hydroxy acid used in the pharmaceutical and fine chemical industries.[1] These protocols are based on established research and offer a guide for constructing and optimizing microbial cell factories for the sustainable biosynthesis of mandelate from renewable feedstocks.

I. Introduction to this compound Biosynthesis in E. coli

Mandelic acid and its derivatives are important building blocks in the synthesis of various pharmaceuticals, including antibiotics and other drugs.[2][3][4] Traditional chemical synthesis methods often rely on harsh conditions and toxic precursors. Microbial fermentation using engineered E. coli presents a more sustainable and environmentally friendly alternative.

The biosynthesis of this compound in E. coli is typically achieved by engineering the L-phenylalanine pathway.[2][3][4] The core strategy involves introducing heterologous enzymes to convert a key intermediate, phenylpyruvate, into mandelic acid. Further metabolic engineering efforts focus on increasing the precursor supply, eliminating competing pathways, and optimizing fermentation conditions to enhance product titers.

II. Metabolic Pathways for this compound Production

Two primary pathways have been successfully engineered in E. coli for the production of the two stereoisomers of mandelic acid: S-mandelic acid and R-mandelic acid.

A. Biosynthesis of S-Mandelic Acid

The production of S-mandelic acid is achieved by introducing a single heterologous enzyme, hydroxythis compound synthase (HmaS), which directly converts phenylpyruvate to S-mandelic acid.[2][3]

S_Mandelate_Pathway cluster_native E. coli Native Pathway cluster_heterologous Heterologous Step Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P Pentose Phosphate Pathway Chorismate Chorismate PEP->Chorismate E4P->Chorismate Phenylpyruvate Phenylpyruvate Chorismate->Phenylpyruvate aroG, pheA S_this compound S-Mandelic Acid Phenylpyruvate->S_this compound hmaS (from A. orientalis) R_Mandelate_Pathway cluster_native E. coli Native Pathway cluster_heterologous Heterologous Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P Pentose Phosphate Pathway Chorismate Chorismate PEP->Chorismate E4P->Chorismate Phenylpyruvate Phenylpyruvate Chorismate->Phenylpyruvate aroG, pheA S_this compound S_this compound Phenylpyruvate->S_this compound hmaS (A. orientalis) Phenylglyoxylate Phenylglyoxylate S_this compound->Phenylglyoxylate hmo (S. coelicolor) R_this compound R-Mandelic Acid Phenylglyoxylate->R_this compound dmd (R. graminis) protocol_1_workflow cluster_gene_prep Gene Preparation cluster_strain_eng Strain Engineering cluster_optional_mods Optional Modifications Gene_Isolation Isolate hmaS, hmo, dmd genes (PCR from genomic DNA) Codon_Optimization Codon optimize for E. coli expression Gene_Isolation->Codon_Optimization Plasmid_Construction Clone genes into expression vectors (e.g., pET, pTrc) Codon_Optimization->Plasmid_Construction Transformation Transform plasmids into E. coli host (e.g., BL21(DE3), W3110) Plasmid_Construction->Transformation Selection Select transformants on -antibiotic plates Transformation->Selection Verification Verify constructs by -colony PCR and sequencing Selection->Verification Gene_Deletion Delete competing pathway genes (e.g., using λ-Red recombineering) Verification->Gene_Deletion CRISPRi Implement CRISPRi for gene repression Verification->CRISPRi

References

Applications of Mandelate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mandelic acid and its derivatives are invaluable chiral building blocks in pharmaceutical synthesis, prized for their role in introducing stereochemistry and serving as versatile intermediates. This document provides detailed application notes and experimental protocols for the use of mandelate in the synthesis of various active pharmaceutical ingredients (APIs).

Overview of this compound Applications

Mandelic acid, a C8 aromatic alpha-hydroxy acid, exists as two enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. This chirality is fundamental to its widespread use in the pharmaceutical industry. The primary applications of this compound and its derivatives can be categorized as follows:

  • Chiral Resolving Agent: Due to its acidic nature, mandelic acid can form diastereomeric salts with racemic amines or other basic compounds. The differential solubility of these salts allows for their separation by crystallization, a technique widely used for the resolution of racemates.[1][2]

  • Chiral Building Block/Intermediate: Enantiomerically pure mandelic acid serves as a starting material or a key intermediate in the asymmetric synthesis of complex chiral molecules. Its functional groups—the carboxylic acid, the hydroxyl group, and the phenyl ring—can be readily modified to construct the desired pharmacophore. This is particularly crucial in the synthesis of semi-synthetic antibiotics like penicillins and cephalosporins, as well as in the development of anti-inflammatory, anticancer, and antiviral drugs.[3][4]

The following diagram illustrates the central role of mandelic acid in pharmaceutical synthesis.

Mandelate_Applications cluster_applications Primary Applications Mandelic_Acid Mandelic Acid (R)- and (S)- enantiomers Chiral_Resolution Chiral Resolving Agent Mandelic_Acid->Chiral_Resolution Forms Diastereomeric Salts Chiral_Building_Block Chiral Building Block Mandelic_Acid->Chiral_Building_Block Asymmetric Synthesis Pharmaceuticals Active Pharmaceutical Ingredients (APIs) Chiral_Resolution->Pharmaceuticals Chiral_Building_Block->Pharmaceuticals

Caption: Core applications of mandelic acid in pharmaceutical development.

Application Notes and Protocols

This section provides detailed experimental protocols for key applications of this compound in pharmaceutical synthesis.

Chiral Resolution of Racemic Amines

Mandelic acid is a highly effective agent for the resolution of racemic amines through the formation of diastereomeric salts.

Protocol 1: Resolution of a Racemic Amine using (R)-Mandelic Acid

This protocol describes a general procedure for the resolution of a racemic amine using PEGylated-(R)-mandelic acid, which facilitates precipitation of the diastereomeric salt.

Materials:

  • Racemic amine (e.g., phenylalanine methyl ester, 2-amino-1-butanol, 1-phenylethylamine)

  • PEGylated-(R)-mandelic acid

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve PEGylated-(R)-mandelic acid (1 mmol) in methanol (50 mL).

  • Add the racemic amine (2 mmol) to the solution and stir at room temperature for 12 hours.

  • Cool the mixture to 0–5 °C and continue stirring for 1 hour to induce precipitation.

  • Add cold methanol (20 mL) to the resulting slurry.

  • Filter the precipitate and wash the filter cake with cold methanol (10 mL) to yield the diastereomeric salt.

  • To recover the amine, dissolve the salt in methanol (50 mL) and acidify to pH 2–3 with concentrated hydrochloric acid.

  • Cool the solution to 0–5 °C to precipitate the resolved amine hydrochloride, which can be collected by filtration.

  • The PEGylated mandelic acid can be recovered from the filtrate for reuse.

Data Presentation:

AmineResolving AgentYield (%)Enantiomeric Excess (ee %) - Cycle 1Enantiomeric Excess (ee %) - Cycle 2
Phenylalanine methyl esterPEGylated-(R)-mandelic acid78-9072-8587-95
2-Amino-1-butanolPEGylated-(R)-mandelic acid78-9072-8587-95
1-PhenylethylaminePEGylated-(R)-mandelic acid78-9072-8587-95

Table adapted from data on PEGylated resolving agents, demonstrating typical yields and enantiomeric excess achieved.[1]

Experimental Workflow:

Chiral_Resolution_Workflow start Start: Racemic Amine + (R)-Mandelic Acid dissolve Dissolve in Methanol start->dissolve stir Stir at RT for 12h dissolve->stir cool Cool to 0-5°C stir->cool precipitate Precipitation of Diastereomeric Salt cool->precipitate filter Filter and Wash precipitate->filter salt Diastereomeric Salt ((R)-Amine-(R)-Mandelate) filter->salt acidify Acidify with HCl salt->acidify recover_amine Recover (R)-Amine acidify->recover_amine recover_acid Recover (R)-Mandelic Acid from filtrate acidify->recover_acid end End: Enantiomerically Enriched Amine recover_amine->end

Caption: Workflow for the chiral resolution of a racemic amine.

Synthesis of Pemoline (CNS Stimulant)

Pemoline, a central nervous system stimulant, can be synthesized from a mandelic acid ester and guanidine.

Protocol 2: Synthesis of Pemoline from Ethyl this compound

Materials:

  • DL-Mandelic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate

  • Dichloromethane

  • Guanidine Nitrate

  • Sodium Hydroxide

  • Concentrated Hydrochloric Acid

Procedure:

Step 1: Esterification of Mandelic Acid

  • Dissolve 15.2 g (0.1 mol) of DL-mandelic acid in 250 mL of absolute ethanol containing 2 mL of concentrated sulfuric acid.

  • Reflux the mixture for 3 hours.

  • Cool to room temperature and let it stand overnight.

  • Neutralize the acid by adding 10 g of sodium carbonate.

  • Filter the solution and remove the excess solvent under vacuum.

  • Mix the residue with 50 mL of water and extract with 3 x 50 mL of dichloromethane.

  • Dry the combined organic extracts with anhydrous sodium sulfate, filter, and remove the solvent under vacuum to obtain ethyl this compound (yield ~70%).[5]

Step 2: Synthesis of Pemoline

  • Prepare guanidine freebase by mixing a hot solution of 6.1 g (0.05 mol) of guanidine nitrate in 30 mL of ethanol with a hot solution of 2 g (0.05 mol) of NaOH in 25 mL of ethanol.

  • To the boiling guanidine solution, add 4.5 g (0.025 mol) of ethyl this compound in 5 mL of ethanol.

  • Reflux the mixture for 30 minutes.

  • Cool the solution to room temperature and add 50 mL of cold distilled water.

  • Filter the precipitate, wash with cold water and methanol.

  • Air dry the precipitate to obtain pemoline.

Data Presentation:

ParameterValueReference
Yield of Ethyl this compound~70%[5]
Yield of Pemoline90%[5]
Melting Point of Pemoline256-257°C (decomposes)[5]

Experimental Workflow:

Pemoline_Synthesis_Workflow start DL-Mandelic Acid esterification Esterification (Ethanol, H₂SO₄) start->esterification ethyl_this compound Ethyl this compound esterification->ethyl_this compound condensation Condensation (Reflux) ethyl_this compound->condensation guanidine Guanidine guanidine->condensation pemoline_precipitate Pemoline Precipitate condensation->pemoline_precipitate filtration Filtration & Washing pemoline_precipitate->filtration pemoline Pemoline filtration->pemoline

Caption: Synthetic workflow for Pemoline.

Synthesis of Cefamandole (Cephalosporin Antibiotic)

(R)-Mandelic acid is a key side-chain precursor for the semi-synthesis of the second-generation cephalosporin antibiotic, Cefamandole. The synthesis involves the acylation of the cephalosporin nucleus, 7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (7-TMCA).

Protocol 3: Biocatalytic Acylation for Cefamandole Synthesis

This protocol focuses on the enzymatic acylation of 7-TMCA with methyl this compound.

Materials:

  • 7-TMCA (7-amino-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid)

  • Methyl (R)-mandelate (MEMA)

  • Immobilized cephalosporin-acid synthetase

  • Ethylene glycol

  • 0.3 M Sodium phosphate buffer (pH 8.3)

Procedure:

  • Suspend 7-TMCA (100–120 mM) in a 0.3 M sodium phosphate buffer (pH 8.3) containing 43% (v/v) ethylene glycol in a temperature-controlled reactor at 30°C.

  • Add methyl (R)-mandelate to the suspension.

  • Initiate the reaction by adding the immobilized cephalosporin-acid synthetase.

  • The reaction proceeds with a spontaneous decrease in pH to a range of 8.0–6.0.

  • Monitor the reaction progress by HPLC.

  • Upon completion, the enzyme can be recovered by filtration for reuse. The product, Cefamandole, is isolated from the reaction mixture.

Data Presentation:

SubstrateAcylating AgentBiocatalystYield of Cefamandole (%)
7-TMCAMethyl (R)-mandelateImmobilized cephalosporin-acid synthetase80.8 ± 1.9

Data from biocatalytic synthesis optimization.[4][6]

Signaling Pathway (Simplified Reaction):

Cefamandole_Synthesis TMCA 7-TMCA (Cephalosporin Nucleus) Cefamandole Cefamandole TMCA->Cefamandole This compound Methyl (R)-Mandelate This compound->Cefamandole Enzyme Immobilized Cephalosporin-acid Synthetase Enzyme->Cefamandole

Caption: Biocatalytic synthesis of Cefamandole.

Synthesis of Methenamine this compound (Urinary Antiseptic)

Methenamine this compound is a urinary tract antiseptic that combines the antibacterial actions of methenamine (which releases formaldehyde in acidic urine) and mandelic acid.[7]

Protocol 4: Preparation of Methenamine this compound

Materials:

  • Methenamine

  • Mandelic acid

  • Isopropyl alcohol

Procedure:

  • Prepare a slurry of methenamine in isopropyl alcohol.

  • Prepare a solution of mandelic acid (48.4 g) in isopropyl alcohol (145 mL).

  • Add the mandelic acid solution to the methenamine slurry.

  • Warm the resulting mixture to 80-90°C until all solids dissolve.

  • Cool the solution to 22-30°C to allow for crystallization.

  • Isolate the resulting solid by vacuum filtration and wash with isopropyl alcohol (93 mL).

  • Dry the solid under vacuum at 60-65°C overnight to yield methenamine this compound as a white solid.

Data Presentation:

ParameterValue
Uncorrected Yield88.0%

Based on a patented synthesis process.

Experimental Workflow:

Methenamine_Mandelate_Synthesis start Methenamine Slurry (in Isopropyl Alcohol) mixing Combine and Heat (80-90°C) start->mixing mandelic_acid Mandelic Acid Solution (in Isopropyl Alcohol) mandelic_acid->mixing dissolution Complete Dissolution mixing->dissolution cooling Cool to 22-30°C dissolution->cooling crystallization Crystallization cooling->crystallization filtration Vacuum Filtration & Washing crystallization->filtration drying Drying filtration->drying product Methenamine this compound drying->product

Caption: Synthesis workflow for Methenamine this compound.

Other Notable Applications

This compound derivatives are also crucial in the synthesis of other important pharmaceuticals:

  • (S)-Oxybutynin: Used for treating overactive bladder, its synthesis can be achieved using (S)-mandelic acid as a chiral template.[8][9]

  • (S)-(+)-Clopidogrel: An antiplatelet agent, its synthesis can be performed using (R)-2-chloromandelic acid as a chiral precursor.[10][11]

  • Homatropine: An anticholinergic agent, it is synthesized by the condensation of tropine with mandelic acid.

  • Celecoxib and Deracoxib: These non-steroidal anti-inflammatory drugs (NSAIDs) are synthesized using processes where chiral mandelic acid can be employed for the resolution of key intermediates.

The development of efficient and stereoselective synthetic routes utilizing mandelic acid and its derivatives continues to be an active area of research, driving innovation in pharmaceutical manufacturing.

References

Application Notes and Protocols: Mandelate Racemase in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure mandelic acid and its derivatives are vital chiral building blocks in the pharmaceutical industry. Mandelate racemase (EC 5.1.2.2) from Pseudomonas putida is a highly proficient enzyme that catalyzes the interconversion of (R)- and (S)-mandelate.[1][2] This catalytic activity is harnessed in dynamic kinetic resolution (DKR) processes to overcome the inherent 50% yield limitation of conventional kinetic resolutions, enabling the theoretical conversion of 100% of a racemic mixture into a single, desired enantiomer.[1][3]

These application notes provide a detailed overview and protocol for the use of this compound racemase in a chemoenzymatic dynamic kinetic resolution for the production of enantiopure mandelic acid.

Principle of Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines the enantioselective resolution of a racemic mixture with in-situ racemization of the slower-reacting or undesired enantiomer. In the context of mandelic acid, a resolving agent (in this case, a chiral amine for diastereomeric salt crystallization) selectively reacts with one enantiomer, which is then removed from the equilibrium, typically by crystallization. This compound racemase simultaneously converts the remaining, unreacted enantiomer in the solution phase back into the racemic mixture. This continuous racemization ensures that the substrate for the resolving agent is constantly replenished, driving the reaction towards a high yield of the desired enantiomerically pure product.[1][3]

Data Presentation

The following table summarizes the quantitative data from a chemoenzymatic dynamic kinetic resolution of racemic mandelic acid using this compound racemase and (1R,2R)-1,2-diphenylethylenediamine ((1R,2R)-DPEN) as the chiral resolving agent for diastereomeric crystallization.

Experiment TypeRacemic this compound (mM)(1R,2R)-DPEN (mM)This compound Racemase (U/mL)Time (h)Yield (%)Enantiomeric Excess (e.e.) of Product Salt (%)Reference
DKR Fed-Batch200751096~55~90[4]
CR Fed-Batch (Control)20075096~55~90[4]
DKR Fed-Batch2001501096~75~90[4]
CR Fed-Batch (Control)200150096~60~90[4]
DKR Batch2001501072->90[1]
DKR Preparative Fed-Batch2001503096~80>90[4]

CR: Chiral Resolution (without this compound racemase) DKR: Dynamic Kinetic Resolution

Experimental Protocols

Protocol 1: Chemoenzymatic Dynamic Kinetic Resolution of Racemic Mandelic Acid via Diastereomeric Crystallization

This protocol describes the dynamic kinetic resolution of racemic mandelic acid using this compound racemase for in-situ racemization and (1R,2R)-DPEN for the enantioselective crystallization of (R)-mandelic acid.[3][4]

Materials:

  • Racemic mandelic acid

  • (1R,2R)-1,2-diphenylethylenediamine ((1R,2R)-DPEN)

  • This compound racemase (e.g., from Pseudomonas putida) cell-free extract or purified enzyme

  • HEPES buffer (50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Deionized water

  • Equipment for temperature-controlled stirring

  • Filtration apparatus

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a 50 mM HEPES buffer (pH 7.5) containing 3.3 mM MgCl₂.

    • Add racemic mandelic acid to a final concentration of 200 mM.

    • Add (1R,2R)-DPEN to a final concentration of 150 mM.

    • Stir the mixture at room temperature (22-23 °C) to dissolve the components.

  • Enzyme Addition:

    • Add this compound racemase to the reaction mixture to a final concentration of 10-30 U/mL.

  • Reaction Conditions:

    • Stir the reaction mixture at a constant room temperature (22-23 °C).

    • For a fed-batch process, add additional racemic this compound and (1R,2R)-DPEN at specified time points (e.g., after 24 and 48 hours) to maintain substrate concentration.[4]

  • Monitoring the Reaction:

    • Monitor the progress of the resolution by taking aliquots at regular intervals.

    • Analyze the aliquots by chiral HPLC to determine the concentration of mandelic acid and the enantiomeric excess of the crystallized product salt.

  • Work-up and Product Isolation:

    • After the desired conversion and enantiomeric excess are achieved (e.g., 72-96 hours), stop the reaction.

    • Isolate the crystallized diastereomeric salt of (R)-mandelic acid and (1R,2R)-DPEN by filtration.

    • The enantiomerically enriched (R)-mandelic acid can be recovered from the salt by standard chemical methods.

Visualizations

Logical_Relationship start Racemic Mandelic Acid resolution Enantioselective Step (e.g., Crystallization with Chiral Amine) start->resolution racemization Racemization of Unreacted Enantiomer resolution->racemization Undesired Enantiomer product Enantiomerically Pure Product resolution->product Desired Enantiomer racemization->start Recycles to Racemic Mixture enzyme This compound Racemase enzyme->racemization Catalyzes

References

Application Notes and Protocols for the Determination of Mandelic Acid in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid (MA) is a primary metabolite of styrene and ethylbenzene, making its quantification in urine a critical biomarker for monitoring occupational and environmental exposure to these volatile organic compounds.[1][2] Accurate and reliable determination of mandelic acid is essential for assessing exposure levels and ensuring workplace safety.[1] These application notes provide detailed protocols for the analysis of mandelic acid in urine samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with different detection methods.

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of mandelic acid in urine. The choice of method often depends on the required sensitivity, selectivity, and the availability of instrumentation. The following table summarizes the performance of common analytical techniques.

Data Presentation: Comparison of Analytical Methods

Analytical MethodSample PreparationDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
HPLC-UV Liquid-liquid extractionNone required5 mg/L-25 mg/L - 2.5 g/L96[3][4]
HPLC-UV with MIP-MEPS Microextraction by Packed Sorbent (MEPS) with Molecularly Imprinted Polymer (MIP)None required0.06 µg/mL0.2 µg/mL0.2 - 20 µg/mL>88.8[5]
HPLC with Pre-column Derivatization Liquid-liquid extractionS-(-)-1-(1-naphthyl) ethylamine1 µg/mL5 µg/mL-91.9 - 94.2[6]
GC-FID EsterificationIsopropanol5 - 8 mg/L---[7][8]
GC-ECD Esterification and acylationIsopropanol and pentafluoropropionic anhydride1 mg/L---[7][8]
GC-MS Extraction and derivatizationMSTFA-1.25 µg/mL1.25 - 160 µg/mL83.46 - 91.46[9][10]
LC-MS/MS Dilution and filtrationNone required0.02 mg/L0.075 mg/L->82[11][12]
UPLC-MS/MS DilutionNone required0.551 ng/mL1.836 ng/mL10 - 1000 ng/mL92.75 - 101.09[13]

Experimental Protocols

Protocol 1: Determination of Mandelic Acid by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on a widely used method for the routine monitoring of occupational exposure to styrene.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of urine into a microcentrifuge tube.

  • Add 60 mg of sodium chloride and 20 µL of an internal standard solution (e.g., o-methyl hippuric acid).

  • Acidify the sample by adding 20 µL of 6N HCl.

  • Add 800 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 0.5 mL of the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water:Methanol (90:10) with 0.5% acetic acid, adjusted to pH 4.5.[3]

  • Flow Rate: 1 mL/min.

  • Injection Volume: 5 µL.[3][4]

  • Detection: UV at 225 nm.[1]

  • Run Time: Approximately 10 minutes.[3]

3. Calibration

  • Prepare a series of mandelic acid standards in drug-free urine.

  • Process the standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of mandelic acid to the internal standard against the concentration.

Protocol 2: Sensitive Determination of Mandelic Acid by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol offers high sensitivity and selectivity, suitable for detecting low levels of mandelic acid.[13]

1. Sample Preparation

  • Thaw urine samples at room temperature and vortex to mix.

  • Dilute the urine sample directly with the initial mobile phase.[13]

  • Filter the diluted sample through a 0.22 µm syringe filter.[14]

2. UPLC-MS/MS Analysis

  • UPLC System: A UPLC system coupled to a tandem mass spectrometer.

  • Column: Waters HSS T3 column or equivalent.[13]

  • Mobile Phase: Gradient elution may be required depending on the specific column and system. A typical starting mobile phase could be a mixture of water and methanol with a small amount of formic acid.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[13]

  • Detection: Multiple Reaction Monitoring (MRM).[13] The specific precursor and product ions for mandelic acid should be optimized.

  • Quantitative Analysis: Use an external standard method for quantification.[13]

3. Calibration

  • Prepare a series of mandelic acid standard working solutions in the initial mobile phase.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration. The linear range is typically from 10 to 1000 ng/mL.[13]

Protocol 3: Enantioselective Analysis of Mandelic Acid by Gas Chromatography (GC)

This protocol is designed for the separation and quantification of mandelic acid enantiomers (R- and S-isomers).[7][8]

1. Sample Preparation and Derivatization

  • Esterification: React the urine sample with isopropanol to form the isopropyl esters of the mandelic acid enantiomers.[7][8]

  • For ECD Detection (optional, for higher sensitivity): Further derivatize the hydroxyl group with pentafluoropropionic anhydride.[7][8] This derivatization should be performed with minimal enantiomeric inversion (<1%).[7]

2. GC Analysis

  • GC System: A gas chromatograph equipped with either a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

  • Column: A chiral column, such as CP Chirasil-Dex-CB, is required for the separation of the enantiomers.[7]

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An optimized temperature program is necessary to achieve baseline separation of the derivatized enantiomers.

  • Detection:

    • FID: For direct determination of the isopropyl esters.[7]

    • ECD: For the pentafluoropropionyl derivatives, offering higher sensitivity.[7]

3. Calibration

  • Prepare separate calibration standards for the R- and S-enantiomers of mandelic acid.

  • Derivatize the standards using the same procedure as the samples.

  • Construct individual calibration curves for each enantiomer.

Mandatory Visualizations

Styrene Metabolism to Mandelic Acid

The following diagram illustrates the major metabolic pathway of styrene to mandelic acid in the human body.[2]

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide Oxidation Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Hydrolysis Mandelic_Acid Mandelic Acid Styrene_Glycol->Mandelic_Acid Oxidation Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Oxidation Urine Excretion in Urine Mandelic_Acid->Urine Phenylglyoxylic_Acid->Urine Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Urine Sample Collection Sample_Storage Storage at -20°C Sample_Collection->Sample_Storage Pretreatment Pre-treatment (e.g., Thawing, Centrifugation) Sample_Storage->Pretreatment Extraction Extraction / Dilution Pretreatment->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV, MS, FID, ECD) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

References

One-Pot Synthesis of Mandelic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of mandelic acid and its derivatives, valuable intermediates in the pharmaceutical and fine chemical industries. The presented methods focus on efficiency, stereoselectivity, and green chemistry principles, offering practical guidance for laboratory-scale synthesis.

Enantioselective Organocatalytic Synthesis of (R)-Mandelic Acid Esters

This protocol outlines a one-pot synthesis of enantioenriched (R)-mandelic acid esters from various aldehydes using an organocatalytic domino reaction. The sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening hydrolysis/esterification. This method provides access to optically active mandelic acid derivatives, which are crucial building blocks in asymmetric synthesis.[1][2]

Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • Phenylsulfonyl acetonitrile (1.0 equiv)

  • epi-quinine derived urea organocatalyst (eQNU) (10 mol%)

  • Cumene hydroperoxide (CHP) (1.1 equiv)

  • Anhydrous toluene

  • Dioxane

  • Water

  • Methanol

  • p-Toluenesulfonic acid (10 mol%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation: In a dry reaction vessel, dissolve the aldehyde (0.1 mmol) and phenylsulfonyl acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M). Add the epi-quinine derived urea organocatalyst (0.01 mmol). Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

  • Asymmetric Epoxidation: Cool the reaction mixture to -20°C and dilute with toluene to a concentration of 0.02 M. Add cumene hydroperoxide (0.11 mmol) dropwise. Stir the mixture at -20°C for the time required to achieve complete conversion of the Knoevenagel adduct. After the reaction is complete, evaporate the toluene under reduced pressure.

  • Domino Ring-Opening Hydrolysis (DROH): To the crude epoxide, add a 1:1 mixture of dioxane and water (1 mL total). Stir the reaction mixture at 50°C until the epoxide is fully consumed.

  • Esterification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude mandelic acid in methanol (5 mL) and add p-toluenesulfonic acid (10 mol%). Stir the mixture at 60°C until the esterification is complete.

  • Purification: Quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired (R)-methyl mandelate derivative.

Data Presentation
EntryAldehydeProductOverall Yield (%)[2]Enantiomeric Excess (ee, %)[2]
1Benzaldehyde(R)-Methyl this compound7488
24-Methylbenzaldehyde(R)-Methyl 4-methylthis compound7085
34-Methoxybenzaldehyde(R)-Methyl 4-methoxythis compound6582
44-Chlorobenzaldehyde(R)-Methyl 4-chlorothis compound6886
54-Bromobenzaldehyde(R)-Methyl 4-bromothis compound7287
63-Methoxybenzaldehyde(R)-Methyl 3-methoxythis compound6284
72-Naphthaldehyde(R)-Methyl 2-naphthylglycolate5188
83,4-Dimethoxybenzaldehyde(R)-Methyl 3,4-dimethoxythis compound6987

Reaction Pathway

organocatalytic_synthesis cluster_0 One-Pot Reaction Vessel cluster_1 Knoevenagel Condensation Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Acetonitrile Phenylsulfonyl acetonitrile Acetonitrile->Knoevenagel Epoxide Chiral Epoxide Knoevenagel->Epoxide Asymmetric Epoxidation (CHP, -20°C) Mandelic_Acid (R)-Mandelic Acid (crude) Epoxide->Mandelic_Acid Domino Ring-Opening Hydrolysis (Dioxane/H2O, 50°C) Ester (R)-Mandelic Acid Ester (Final Product) Mandelic_Acid->Ester Esterification (MeOH, p-TsOH, 60°C) eQNU eQNU Catalyst eQNU->Knoevenagel

Caption: Organocatalytic one-pot synthesis of (R)-mandelic acid esters.

Mandelic Acid-Catalyzed One-Pot Synthesis of α-Aminonitriles (Strecker Reaction)

This protocol describes a simple, efficient, and environmentally friendly one-pot, three-component synthesis of α-aminonitriles via the Strecker reaction. The reaction utilizes mandelic acid as a mild, natural organocatalyst and is performed under solvent-free conditions at room temperature.[3][4]

Experimental Protocol

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Mandelic acid (10 mol%)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and mandelic acid (0.1 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent to afford the pure α-aminonitrile.

Data Presentation
EntryAldehydeAmineProductYield (%)[5]
1BenzaldehydeAniline2-Anilino-2-phenylacetonitrile93
24-ChlorobenzaldehydeAniline2-Anilino-2-(4-chlorophenyl)acetonitrile95
34-MethoxybenzaldehydeAniline2-Anilino-2-(4-methoxyphenyl)acetonitrile92
44-NitrobenzaldehydeAniline2-Anilino-2-(4-nitrophenyl)acetonitrile96
5BenzaldehydeBenzylamine2-(Benzylamino)-2-phenylacetonitrile90
64-ChlorobenzaldehydeBenzylamine2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile92
74-HydroxybenzaldehydeAniline2-Anilino-2-(4-hydroxyphenyl)acetonitrile88
82-ThiophenecarboxaldehydeAniline2-Anilino-2-(thiophen-2-yl)acetonitrile85

Reaction Pathway

strecker_reaction cluster_workflow Experimental Workflow Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Amine Amine->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Aminonitrile Mandelic_Acid Mandelic Acid (Catalyst) Mandelic_Acid->Imine Protonation Mix Aldehyde,\nAmine, and\nMandelic Acid Mix Aldehyde, Amine, and Mandelic Acid Add TMSCN Add TMSCN Mix Aldehyde,\nAmine, and\nMandelic Acid->Add TMSCN Stir at RT Stir at RT Add TMSCN->Stir at RT Work-up and\nPurification Work-up and Purification Stir at RT->Work-up and\nPurification

Caption: Mandelic acid-catalyzed one-pot Strecker reaction.

Biocatalytic One-Pot Synthesis of (S)-Mandelic Acid

This protocol details a green and highly selective method for the synthesis of (S)-mandelic acid from benzaldehyde using a bienzymatic cascade. The process employs an (S)-hydroxynitrile lyase ((S)-HNL) for the asymmetric formation of (S)-mandelonitrile, followed by hydrolysis to (S)-mandelic acid by a nitrilase.[6][7][8]

Experimental Protocol

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN) (EXTREME CAUTION REQUIRED)

  • Citrate buffer (e.g., 50 mM, pH 4.0-5.5)

  • (S)-Hydroxynitrile lyase (from Manihot esculenta), free or immobilized

  • Nitrilase (from Pseudomonas fluorescens), as whole cells or purified enzyme

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE) for a biphasic system

  • Reaction vessel with stirring capability

  • pH meter and titrator (e.g., NaOH for pH control)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Prepare a two-phase system in the reaction vessel by combining the aqueous citrate buffer and the organic solvent (e.g., 1:1 v/v). Dissolve benzaldehyde in the organic phase.

  • Enzyme Addition: Add the (S)-HNL and nitrilase preparations (either as purified enzymes, cross-linked enzyme aggregates (CLEAs), or whole cells) to the reaction mixture.

  • Reaction Initiation: Start the reaction by the controlled addition of the cyanide source. Maintain the pH of the aqueous phase within the optimal range for both enzymes (typically pH 4.0-7.0) using a pH meter and an automated titrator.

  • Reaction Monitoring: Monitor the conversion of benzaldehyde and the formation of (S)-mandelic acid over time using HPLC analysis.

  • Work-up and Purification: Once the reaction reaches completion, separate the aqueous and organic phases. Acidify the aqueous phase with HCl to protonate the mandelic acid.

  • Extract the (S)-mandelic acid with an appropriate organic solvent (e.g., ethyl acetate).

  • The product can be further purified by crystallization or chromatography.

Data Presentation
Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
Combi-CLEAs of (S)-HNL and NitrilaseBenzaldehyde(S)-Mandelic Acid~10099[8]
Whole-cell catalyst (E. coli co-expressing (S)-HNL and Nitrilase)Benzaldehyde(S)-Mandelic AcidHigh>98[9]

Signaling Pathway

biocatalytic_synthesis cluster_enzymes Bienzymatic Cascade Benzaldehyde Benzaldehyde Mandelonitrile (S)-Mandelonitrile Benzaldehyde->Mandelonitrile Cyanide Cyanide (CN⁻) Cyanide->Mandelonitrile Mandelic_Acid (S)-Mandelic Acid Mandelonitrile->Mandelic_Acid Ammonia NH₃ Water H₂O Water->Mandelic_Acid HNL (S)-Hydroxynitrile Lyase ((S)-HNL) HNL->Mandelonitrile Nitrilase Nitrilase Nitrilase->Mandelic_Acid

Caption: Bienzymatic cascade for the one-pot synthesis of (S)-mandelic acid.

References

Application Notes & Protocols for the Enzymatic Synthesis of Optically Pure Mandelic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Optically pure mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as precursors for the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, anti-inflammatory drugs, and anti-obesity agents.[1][2] Traditional chemical synthesis routes often involve hazardous reagents, harsh reaction conditions, and result in racemic mixtures that necessitate challenging and costly resolution steps.[1][3] Enzymatic synthesis presents a green, highly selective, and efficient alternative, operating under mild conditions to produce mandelic acid with high enantiomeric purity and yield.[1][3]

This document provides detailed application notes and protocols for the enzymatic synthesis of optically pure (R)- and (S)-mandelic acids, focusing on three primary strategies: a bienzymatic cascade involving hydroxynitrile lyase and nitrilase, lipase-catalyzed kinetic resolution, and dynamic kinetic resolution employing a nitrilase with in-situ racemization.

I. Bienzymatic Cascade for (S)-Mandelic Acid Synthesis

This highly effective method utilizes a two-step enzymatic cascade to convert benzaldehyde into (S)-mandelic acid.[1] The process involves the stereoselective formation of (S)-mandelonitrile from benzaldehyde and a cyanide source, catalyzed by an (S)-selective hydroxynitrile lyase (HNL). Subsequently, a nitrilase hydrolyzes the (S)-mandelonitrile to the desired (S)-mandelic acid.[1] A potential byproduct is (S)-mandelamide, which can be converted to the final product with the addition of an amidase.[4]

G cluster_workflow Experimental Workflow benzaldehyde Benzaldehyde mandelonitrile (S)-Mandelonitrile benzaldehyde->mandelonitrile Asymmetric Cyanohydrin Formation kcn KCN kcn->mandelonitrile hnl (S)-HNL hnl->mandelonitrile nitrilase Nitrilase mandelic_acid (S)-Mandelic Acid nitrilase->mandelic_acid mandelonitrile->mandelic_acid Nitrile Hydrolysis analysis Chiral HPLC Analysis (Yield and e.e.%) mandelic_acid->analysis

Caption: Workflow for (S)-mandelic acid synthesis.

Enzyme SystemSubstrateProductYield (%)e.e. (%)Reference
(S)-HNL from Manihot esculenta & Nitrilase from Pseudomonas fluorescens EBC191 (combi-CLEAs)Benzaldehyde(S)-Mandelic Acid90>99[4]
Recombinant E. coli co-expressing (S)-HNL and nitrilaseBenzaldehyde(S)-Mandelic Acid>95>99[1]
(R)-HNL from Arabidopsis thaliana & Nitrilase from Pseudomonas fluorescens EBC191 (recombinant E. coli)Benzaldehyde(R)-Mandelic Acid>95>95[5]

This protocol enhances enzyme stability and reusability through immobilization.[1]

Materials:

  • (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL)

  • Nitrilase from Pseudomonas fluorescens EBC191

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Sodium citrate buffer (50 mM, pH 5.2)

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution (25% w/v)

  • Ammonium sulfate

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • HPLC system with a chiral column

Methodology:

  • Preparation of combi-CLEAs:

    • Dissolve MeHNL and nitrilase in sodium citrate buffer. The optimal enzyme ratio should be determined empirically.[1]

    • Add BSA to the enzyme solution as a proteic feeder.[1]

    • Precipitate the enzymes by adding ammonium sulfate.[1]

    • Cross-link the precipitated enzymes by the dropwise addition of glutaraldehyde solution while gently stirring.[1]

    • Continue stirring for several hours at 4°C.[1]

    • Collect the combi-CLEAs by centrifugation and wash multiple times with buffer.[1]

  • Enzymatic Reaction:

    • Suspend the prepared combi-CLEAs in sodium citrate buffer in a reaction vessel.[1]

    • To mitigate substrate inhibition, create a biphasic system by adding MTBE, which will act as a benzaldehyde reservoir.[1]

    • Add benzaldehyde to the reaction mixture.[1]

    • Caution: In a well-ventilated fume hood, start the reaction by adding a KCN solution.[1]

    • Maintain the reaction at 25-30°C with constant stirring.[1]

    • Monitor the reaction progress by taking samples at regular intervals.[1]

  • Sample Analysis:

    • Extract the product and any remaining substrate with an organic solvent.[1]

    • Analyze the samples by chiral HPLC to determine the concentrations of (S)-mandelic acid and any byproducts, allowing for the calculation of yield and enantiomeric excess (e.e.).[1]

II. Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers of racemic mandelic acid or its esters. This technique relies on the stereoselective acylation or deacylation catalyzed by lipases, where one enantiomer reacts at a significantly higher rate than the other.[6][7] This results in the separation of a highly enantioenriched product and the unreacted substrate. The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%.[8]

G cluster_resolution Lipase-Catalyzed Acylation racemic_ma Racemic Mandelic Acid Ester ((R/S)-MA-Ester) s_product (S)-O-Acetyl Mandelic Acid Ester racemic_ma->s_product (S)-selective acylation r_substrate Unreacted (R)-Mandelic Acid Ester racemic_ma->r_substrate (unreacted) lipase Lipase lipase->s_product vinyl_acetate Vinyl Acetate vinyl_acetate->s_product

Caption: Lipase-catalyzed kinetic resolution of mandelic acid ester.

Lipase SourceReaction TypeSubstrateProductConversion (%)e.e. (%) (Product/Substrate)Reference
Pseudomonas stutzeri LC2-8AcylationRacemic Mandelic Acid (180 mM)(S)-O-Acetyl mandelic acid~50>99 (product)[9]
Penicillium roquefortiDeacylationMethyl O-butyryl-(RS)-mandelate(S)-Mandelate~40≥97 (product)[6][7]
Pseudomonas sp.AcylationMethyl (RS)-mandelate(R)-Mandelate (unreacted)~60≥98 (substrate)[6][7]
Pseudomonas cepaciaAcylation(R,S)-4-chloromandelic acid(S)-O-Acetyl-4-chloromandelic acid47.698.7 (product)[10]

Materials:

  • Racemic methyl mandelate (or other suitable ester)

  • Immobilized Lipase (e.g., from Pseudomonas cepacia)

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., diisopropyl ether, MTBE)[6][10]

  • Phosphate buffer (pH ~7, if performing hydrolysis)

  • Shaking incubator

  • HPLC system with a chiral column

Methodology:

  • Reaction Setup:

    • Dissolve the racemic mandelic acid ester and vinyl acetate in the selected organic solvent in a sealed vessel.[9]

    • Add the immobilized lipase to the reaction mixture.[8]

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30-55°C) with agitation.[9][10]

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.[8]

    • Stop the reaction when the desired conversion is reached (typically around 50%).[8]

  • Work-up:

    • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.[8]

    • The product and remaining substrate can be separated by standard chromatographic techniques.

III. Dynamic Kinetic Resolution (DKR) for (R)-Mandelic Acid

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of conventional kinetic resolution by integrating an in-situ racemization of the slower-reacting enantiomer.[11][12] This allows for the theoretical conversion of 100% of the racemic starting material into a single, optically pure product. For mandelic acid, this can be achieved using a nitrilase that selectively hydrolyzes one enantiomer of mandelonitrile, while the unreacted enantiomer is racemized chemically or enzymatically.[13] Alternatively, a lipase can be paired with a this compound racemase.[12]

G cluster_dkr Dynamic Kinetic Resolution (Nitrilase) s_mandelonitrile (S)-Mandelonitrile r_mandelonitrile (R)-Mandelonitrile s_mandelonitrile->r_mandelonitrile Spontaneous Racemization r_mandelic_acid (R)-Mandelic Acid r_mandelonitrile->r_mandelic_acid Enantioselective Hydrolysis nitrilase Nitrilase nitrilase->r_mandelic_acid

Caption: DKR of mandelonitrile using a nitrilase.

Enzyme SourceSubstrateProductConversion TimeFinal ConcentrationProductivityReference
Recombinant E. coli with nitrilase from Alcaligenes faecalis (immobilized)500 mM (R,S)-Mandelonitrile(R)-Mandelic Acid1 hour358 mM1307 g L⁻¹ day⁻¹[14]

This protocol utilizes recombinant E. coli cells expressing a nitrilase from Alcaligenes faecalis, which selectively hydrolyzes (R)-mandelonitrile.[13][14] The remaining (S)-mandelonitrile undergoes spontaneous racemization under the reaction conditions, enabling a dynamic kinetic resolution.[13]

Materials:

  • Recombinant E. coli cells harboring nitrilase from Alcaligenes faecalis

  • (R,S)-Mandelonitrile

  • Buffer solution (e.g., pH 8.0)[14]

  • Centrifuge

  • Shaking incubator

  • HPLC system with a chiral column

Methodology:

  • Preparation of Resting Cells:

    • Harvest the induced recombinant E. coli cells by centrifugation.

    • Wash the cell pellet with the reaction buffer.[1]

    • Resuspend the cell pellet in the same buffer to the desired cell density.[1]

  • Biotransformation:

    • Add (R,S)-mandelonitrile to the cell suspension in a reaction vessel.

    • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with shaking.[14]

    • Monitor the formation of (R)-mandelic acid and the depletion of the substrate by chiral HPLC.

  • Product Isolation and Analysis:

    • After the reaction, separate the cells by centrifugation.

    • Acidify the supernatant to precipitate the (R)-mandelic acid.

    • Extract the product with an organic solvent.

    • Analyze the final product for yield and enantiomeric excess using chiral HPLC.

These protocols provide a foundation for the enzymatic synthesis of optically pure mandelic acids. Optimization of specific parameters such as enzyme and substrate concentrations, temperature, pH, and reaction time is recommended for each specific application to achieve maximum efficiency and purity.

References

Troubleshooting & Optimization

Technical Support Center: Production of R-Mandelic Acid in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of R-mandelic acid using recombinant Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic pathways for producing R-mandelic acid in recombinant E. coli?

A1: There are two main strategies for producing R-mandelic acid in recombinant E. coli:

  • De novo biosynthesis from glucose: This approach involves engineering the native L-phenylalanine pathway in E. coli. Key enzymes that are typically introduced include hydroxymandelate synthase (HmaS), hydroxythis compound oxidase (Hmo), and D-mandelate dehydrogenase (DMD).[1][2] This pathway converts intermediates from glycolysis and the pentose phosphate pathway into R-mandelic acid.

  • Whole-cell biotransformation: This method utilizes recombinant E. coli as a biocatalyst to convert a precursor molecule into R-mandelic acid. Common precursors include mandelonitrile or benzaldehyde.[3][4][5][6] This approach relies on the heterologous expression of enzymes such as nitrilases or a combination of a hydroxynitrile lyase (HNL) and a nitrilase.[6][7]

Q2: What are the typical yields of R-mandelic acid reported in the literature for recombinant E. coli systems?

A2: The reported yields of R-mandelic acid can vary significantly depending on the production strategy, strain engineering, and process conditions. The table below summarizes some reported yields.

Production StrategyPrecursorKey EnzymesYieldReference
De novo BiosynthesisGlucoseHmaS, Hmo, DMD0.68 g/L[1][8]
De novo BiosynthesisGlucoseHMAS, Metabolic Flux Optimization9.58 g/L[9]
Whole-cell BiotransformationMandelonitrileNitrilase350 g/L[5]
Whole-cell BiotransformationMandelonitrileNitrilase (immobilized)358 mM (approx. 54.5 g/L)[4]
Whole-cell BiotransformationStyreneEpoxidation-hydrolysis-double oxidation cascade1.52 g/L[10]
Whole-cell BiotransformationL-phenylalanineFive-enzyme cascade913 mg/L[10]
Coupled-cells BiotransformationGlycerolL-phenylalanine biosynthesis + artificial enzyme cascade760 mg/L[10]

Q3: How can I improve the stability and reusability of my recombinant E. coli biocatalyst?

A3: Immobilization is a common and effective technique to enhance the stability and reusability of whole-cell biocatalysts.[3][4] Methods such as entrapment in matrices (e.g., alginate), cross-linking with agents like glutaraldehyde, or immobilization on solid supports can protect the cells from harsh reaction conditions and simplify their recovery and reuse for multiple batches.[11][12] For example, recombinant E. coli cells immobilized with tris(hydroxymethyl)phosphine have been successfully recycled for 60 batches.[4]

Troubleshooting Guide

Low Yield of R-Mandelic Acid

Q4: My R-mandelic acid yield is low when using the de novo pathway from glucose. What are the potential bottlenecks and how can I address them?

A4: Low yields in the de novo pathway can stem from several factors:

  • Inefficient Precursor Supply: The biosynthesis of R-mandelic acid from glucose requires precursors from central metabolism, such as phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[9] Enhancing the shikimate pathway and optimizing the expression of key endogenous genes can improve the supply of these precursors.[9]

  • Competing Metabolic Pathways: Native metabolic pathways can divert carbon flux away from your desired product. Deleting genes in competing pathways, such as those for other aromatic amino acids, can redirect metabolic flux towards R-mandelic acid.[1][8] The use of CRISPR interference (CRISPRi) can also be employed to repress competing pathways.[9]

  • Enzyme Activity and Expression: The activity of the heterologously expressed enzymes (HmaS, Hmo, DMD) is critical. Codon optimization of the genes for E. coli expression can improve protein translation.[13] Additionally, ensure that the expression of these enzymes is well-balanced, as the accumulation of intermediates can be toxic. Phenylpyruvate feeding experiments can help identify if HmaS is a bottleneck.[1]

  • Cofactor Limitation: The conversion of S-mandelate to R-mandelate involves redox reactions that may depend on the availability of cofactors like NADH or NADPH.[2] Ensuring efficient cofactor regeneration is crucial.

Q5: I am experiencing low conversion rates in my whole-cell biotransformation of mandelonitrile. What should I investigate?

A5: For whole-cell biotransformation of mandelonitrile, consider the following:

  • Substrate/Product Toxicity: High concentrations of mandelonitrile or the product, R-mandelic acid, can be inhibitory or toxic to the cells.[5] A fed-batch strategy, where the substrate is added periodically or continuously, can help maintain substrate concentrations below inhibitory levels.[5]

  • Enzyme Inhibition: The nitrilase enzyme can be subject to substrate or product inhibition. Characterizing the kinetics of your specific nitrilase is important. Using immobilized cells can sometimes improve tolerance to inhibitory compounds.[3]

  • Mass Transfer Limitations: If using a biphasic system (e.g., ethyl acetate-water) to improve substrate availability and reduce toxicity, ensure adequate mixing to facilitate mass transfer between the organic and aqueous phases.[3]

  • Low Enzyme Expression or Activity: Verify the expression and activity of your nitrilase. Common issues include plasmid instability, especially with ampicillin selection, and suboptimal induction conditions (e.g., IPTG concentration, induction temperature, and cell density at induction).[13][14]

Poor Enantioselectivity

Q6: The enantiomeric excess (ee) of my R-mandelic acid is lower than expected. What could be the cause?

A6: Low enantioselectivity can be due to:

  • Non-selective Enzymes: The native enzymatic background of E. coli might contain enzymes that can convert the substrate or intermediate non-selectively.

  • Chemical Racemization: The intermediate mandelonitrile can racemize spontaneously, especially at neutral or alkaline pH.[15] Performing the reaction at a lower pH can help suppress this chemical racemization.[6]

  • Sub-optimal Enzyme Choice: The enantioselectivity of the hydroxynitrile lyase (HNL) or nitrilase is critical. Ensure you are using an (R)-specific HNL for the synthesis of (R)-mandelonitrile.[6] While some nitrilases are highly (R)-selective, others are not.[16]

Experimental Protocols

Protocol 1: General Whole-Cell Biotransformation for R-Mandelic Acid Production

  • Strain Cultivation:

    • Inoculate a single colony of recombinant E. coli harboring the desired enzyme (e.g., nitrilase) into 5 mL of LB medium with the appropriate antibiotic.[9]

    • Incubate overnight at 37°C with shaking (220 rpm).[9]

    • Transfer the overnight culture into a larger volume of fresh medium (e.g., 100 mL of ZYM-5052 or TB medium) and grow at 37°C.[9][10]

  • Induction of Enzyme Expression:

    • When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[9][10]

    • Reduce the temperature to 28-30°C and continue to incubate for 12-20 hours.[9][17]

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 4200 rpm for 10 min).[9]

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5 or potassium phosphate buffer, pH 8.0).[9][10]

    • Resuspend the cells in the reaction buffer to the desired cell density (e.g., 10-15 g cdw/L).[10]

  • Biotransformation Reaction:

    • Add the substrate (e.g., mandelonitrile) to the cell suspension. For substrates with low water solubility or high toxicity, a biphasic system or a fed-batch approach may be necessary.[3][5]

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with shaking.[4][10]

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

Protocol 2: High-Cell-Density Cultivation for Enhanced Production

  • Inoculum Preparation: Prepare a seed culture as described in Protocol 1.

  • Bioreactor Cultivation:

    • Inoculate a 5 L bioreactor containing fermentation medium with the seed culture.[9][17]

    • Initially, cultivate at 37°C for rapid biomass accumulation.[9]

    • Maintain dissolved oxygen (DO) levels, for example, by adjusting the agitation speed.[17]

  • Induction and Feeding:

    • When the OD600 reaches a high value (e.g., >30), lower the temperature to 30°C.[9]

    • Induce gene expression with IPTG and/or arabinose.[9]

    • Implement a dynamic feeding strategy with a concentrated glucose solution to maintain cell growth and productivity while avoiding the accumulation of inhibitory byproducts like acetate.[9]

  • Harvesting: Terminate the fermentation when the OD600 remains unchanged for several hours.[9]

Visualizations

R_Mandelic_Acid_De_Novo_Pathway Glucose Glucose Glycolysis Glycolysis / Pentose Phosphate Pathway Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP E4P Erythrose-4-Phosphate (E4P) Glycolysis->E4P Shikimate Shikimate Pathway PEP->Shikimate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylpyruvate Phenylpyruvate Chorismate->Phenylpyruvate S_this compound S-Mandelate Phenylpyruvate->S_this compound HmaS Phenylglyoxylate Phenylglyoxylate S_this compound->Phenylglyoxylate Hmo R_Mandelic_Acid R-Mandelic Acid Phenylglyoxylate->R_Mandelic_Acid DMD Whole_Cell_Biotransformation_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing Cultivation 1. Cultivation of Recombinant E. coli Induction 2. Induction of Enzyme Expression Cultivation->Induction Harvesting 3. Cell Harvesting and Washing Induction->Harvesting Reaction 4. Reaction with Substrate Harvesting->Reaction Separation 5. Separation of Cells and Product Reaction->Separation Product R-Mandelic Acid Reaction->Product Purification 6. Product Purification Separation->Purification Substrate Substrate (e.g., Mandelonitrile) Substrate->Reaction Troubleshooting_Low_Yield cluster_denovo De Novo Pathway Issues cluster_biotransformation Biotransformation Issues LowYield Low R-Mandelic Acid Yield Precursor Insufficient Precursor Supply LowYield->Precursor Competition Competing Pathways LowYield->Competition Enzyme Low Enzyme Activity/Expression LowYield->Enzyme Cofactor Cofactor Limitation LowYield->Cofactor Toxicity Substrate/Product Toxicity LowYield->Toxicity Inhibition Enzyme Inhibition LowYield->Inhibition MassTransfer Mass Transfer Limitation LowYield->MassTransfer

References

Technical Support Center: Enantiomeric Separation of Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantiomeric separation of mandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantiomeric separation of mandelic acid?

The most prevalent and effective methods for separating mandelic acid enantiomers are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is widely used, often employing chiral stationary phases (CSPs) or chiral mobile phase additives.[1][2] Other successful techniques include Gas Chromatography (GC) after derivatization and Supercritical Fluid Chromatography (SFC), which can offer faster and more efficient separations.[3][4] Molecularly imprinted polymers (MIPs) have also been successfully utilized as stationary phases in HPLC for this purpose.[5][6][7]

Q2: I am observing poor or no separation of mandelic acid enantiomers. What are the likely causes?

Several factors can lead to poor or no separation:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. For mandelic acid and its derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® IC) and cyclodextrin-based columns are often effective.[1] Molecularly imprinted polymers (MIPs) also show high selectivity.[5][6]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol, acetonitrile), its concentration, and the presence of additives, significantly impacts separation.[1][8]

  • Suboptimal Mobile Phase pH: For an acidic compound like mandelic acid (pKa ≈ 3.4), the mobile phase pH is a critical parameter. Generally, for acidic analytes, the mobile phase pH should be controlled, often using an acidic additive like trifluoroacetic acid (TFA) or formic acid to ensure the analyte is in a single ionic form.[1][9]

  • Inadequate Method Parameters: Factors such as flow rate, column temperature, and injection volume can all affect resolution.[9]

Q3: My peaks are broad and tailing. How can I improve the peak shape?

Peak broadening and tailing in the analysis of mandelic acid can be caused by several issues:

  • Column Degradation or Contamination: The performance of a chiral stationary phase can degrade over time. Contamination from samples or the mobile phase can also lead to poor peak shape.[9]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can cause peak tailing for ionizable compounds like mandelic acid. It is generally recommended to maintain the mobile phase pH at least 2 units below the pKa of the acidic analyte to ensure it is in its neutral form.[9]

  • Secondary Interactions: Unwanted interactions between mandelic acid and the stationary phase, such as with residual silanol groups on silica-based columns, can cause peak tailing.[9]

  • System Dead Volume: Excessive dead volume in the HPLC system can contribute to peak broadening.[9]

  • Column Overload: Injecting too much sample can lead to broadened, asymmetrical peaks.[9]

Q4: How do I choose the right mobile phase for my separation?

The choice of mobile phase depends on the chiral stationary phase and the specific mandelic acid derivative being analyzed.

  • Normal Phase Mode: Typically uses a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol. An acidic additive like TFA (e.g., 0.1%) is often required for acidic compounds like mandelic acid.[1]

  • Reversed-Phase Mode: Uses an aqueous buffer (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter to control.[8]

  • Chiral Mobile Phase Additives: An alternative to a CSP is to use a chiral selector, such as a substituted β-cyclodextrin, as an additive in the mobile phase with a standard achiral column (e.g., C18).[8][10]

Q5: What is the effect of temperature on the separation?

Temperature can have a significant impact on enantiomeric separations. Generally, decreasing the column temperature leads to increased retention and often improves resolution, although this may not always be the case.[4] It is crucial to maintain a stable and optimized temperature for reproducible results.[9]

Troubleshooting Guides

Issue 1: No Separation or Poor Resolution
Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP)Consult literature for CSPs known to be effective for mandelic acid (e.g., polysaccharide-based, cyclodextrin-based, MIPs).[1][5]
Suboptimal Mobile Phase CompositionSystematically vary the organic modifier (e.g., ethanol, isopropanol) and its concentration.[1][4]
Incorrect Mobile Phase pHFor normal phase, add a small percentage of an acidic modifier like TFA (e.g., 0.1%).[1] For reversed-phase, adjust the buffer pH.[8]
Inappropriate Flow RateChiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves.[9]
Unsuitable TemperatureOptimize the column temperature. Lower temperatures often improve resolution.[4]
Issue 2: Peak Broadening or Tailing
Possible Cause Troubleshooting Step
Column Contamination/DegradationFlush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[9]
Mobile Phase pH MismanagementEnsure the mobile phase pH is appropriate for mandelic acid (pKa ≈ 3.4), typically at least 2 pH units below the pKa.[9]
Secondary Interactions with Stationary PhaseAdd a competitor to the mobile phase (e.g., a small amount of a stronger acid) to block active sites on the stationary phase.
Excessive System Dead VolumeCheck and minimize the length and diameter of all tubing. Ensure all fittings are properly connected.[9]
Sample OverloadReduce the concentration or injection volume of the sample.[9]
Issue 3: Irreproducible Retention Times
Possible Cause Troubleshooting Step
Unstable Column TemperatureUse a column oven to maintain a consistent temperature.[9]
Inconsistent Mobile Phase PreparationPrepare fresh mobile phase daily. Ensure accurate measurement of all components. Use a buffer to maintain a stable pH.[9]
Column EquilibrationEnsure the column is fully equilibrated with the mobile phase before each injection.
Pump MalfunctionCheck for leaks and ensure the pump is delivering a consistent flow rate.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enantiomeric separation of mandelic acid.

Table 1: HPLC Separation Parameters for Mandelic Acid

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Separation Factor (α) Resolution (Rs)
CHIRALPAK® ICn-hexane/isopropanol/TFA (80:20:0.1)1.0230-2.21
Molecularly Imprinted Polymer (MIP)Buffer 1, 2, or 3--2.33 - 2.86-
Shimpak CLC-ODS (with chiral additive)Acetonitrile/Phosphate Buffer (pH 2.68) with 20 mM HP-β-CD0.6220->1.5

Data compiled from multiple sources.[1][5][8]

Experimental Protocols

Protocol 1: Enantiomeric Separation of Mandelic Acid using CHIRALPAK® IC

This protocol is based on a method developed for the separation of mandelic acid and its derivatives on a new immobilized cellulose chiral stationary phase.[1]

  • HPLC System: Agilent 1100 series or equivalent with a quaternary pump, UV detector, and column oven.[1]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-hexane/isopropanol/TFA (80:20:0.1, v/v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed ultrasonically before use.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve mandelic acid in ethanol.[1]

Protocol 2: Separation using a Chiral Mobile Phase Additive

This protocol utilizes a standard achiral column with a chiral selector in the mobile phase.[8]

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Shimpak CLC-ODS (150 × 4.6 mm i.d., 5 µm).[8]

  • Mobile Phase: A mixture of acetonitrile and 0.1 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mM of Hydroxypropyl-β-cyclodextrin (HP-β-CD). For mandelic acid, a mobile phase composition of 95:5 (buffer:acetonitrile) is recommended.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 25 °C.[8]

  • Detection: UV at 220 nm.[8]

  • Injection Volume: 20 µL.[8]

Visualizations

Troubleshooting_Workflow Start Start: Poor or No Enantiomeric Separation Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Check_MP Is the Mobile Phase (MP) optimized? Check_CSP->Check_MP Yes Select_CSP Action: Select a suitable CSP (e.g., polysaccharide, cyclodextrin) Check_CSP->Select_CSP No Check_Params Are method parameters (flow, temp) optimal? Check_MP->Check_Params Yes Optimize_MP Action: Adjust organic modifier ratio and/or pH/additive Check_MP->Optimize_MP No Optimize_Params Action: Reduce flow rate and/or adjust column temperature Check_Params->Optimize_Params No Good_Separation Result: Good Separation Check_Params->Good_Separation Yes Select_CSP->Check_MP Poor_Separation Result: Still Poor Separation Optimize_MP->Check_Params Optimize_Params->Good_Separation

Caption: Troubleshooting workflow for poor enantiomeric separation.

Experimental_Workflow_HPLC Prep_Sample 1. Sample Preparation (Dissolve mandelic acid in ethanol) Inject 4. Inject Sample Prep_Sample->Inject Prep_MP 2. Mobile Phase Preparation (e.g., Hexane/IPA/TFA) Filter and Degas Equilibrate 3. System & Column Equilibration Prep_MP->Equilibrate Equilibrate->Inject Separate 5. Chromatographic Separation (Isocratic Elution) Inject->Separate Detect 6. UV Detection (e.g., 230 nm) Separate->Detect Analyze 7. Data Analysis (Calculate Rs and α) Detect->Analyze

Caption: General experimental workflow for HPLC separation.

References

overcoming substrate inhibition in mandelate dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mandelate dehydrogenase. The focus is on understanding and overcoming substrate inhibition, a common challenge in enzyme kinetics.

Frequently Asked Questions (FAQs)

Q1: My this compound dehydrogenase activity decreases at high substrate concentrations. What is happening?

A1: This phenomenon is likely due to substrate inhibition. At optimal concentrations, increasing the substrate leads to a higher reaction rate. However, beyond a certain point, the substrate molecules can bind to the enzyme in a non-productive way, leading to a decrease in the overall reaction velocity. This is a known issue for many dehydrogenase enzymes.

Q2: What is the molecular mechanism behind substrate inhibition in this compound dehydrogenase?

A2: While the exact mechanism in this compound dehydrogenase is not definitively established in the literature, we can infer potential mechanisms from closely related enzymes like malate and lactate dehydrogenase. Two plausible hypotheses are:

  • Formation of an Abortive Ternary Complex: Similar to lactate dehydrogenase, a molecule of the substrate (this compound) might bind to the enzyme-NAD+ complex after the product has been formed but before NAD+ is released. This creates a dead-end complex that temporarily inactivates the enzyme.

  • Binding of an Alternative Substrate Conformer: In malate dehydrogenase, the enol form of the substrate oxaloacetate has been shown to bind to the enzyme, causing inhibition.[1] It is possible that an alternative tautomer or conformer of this compound could be responsible for a similar inhibitory effect.

Q3: How can I confirm that I am observing substrate inhibition?

A3: To confirm substrate inhibition, you should perform a detailed kinetic analysis. By measuring the initial reaction rates at a wide range of substrate concentrations (from well below to well above the apparent Km), you can plot the reaction velocity against the substrate concentration. If substrate inhibition is occurring, the plot will show an initial hyperbolic increase followed by a decrease at higher substrate concentrations, rather than plateauing at Vmax. Fitting your data to an uncompetitive substrate inhibition model will allow you to determine the inhibition constant (Ki).

Q4: Are there any known mutations to overcome substrate inhibition in this compound dehydrogenase?

A4: Currently, there are no specific mutations documented in the literature for overcoming substrate inhibition in this compound dehydrogenase. However, studies on other dehydrogenases, such as malate dehydrogenase, have shown that mutations in regions that affect the active site loop or C-terminal residues can successfully alleviate substrate inhibition.[2] These approaches provide a rational basis for designing experiments to engineer this compound dehydrogenase for improved catalytic efficiency at high substrate concentrations.

Troubleshooting Guides

Problem: Unexpectedly low enzyme activity at high this compound concentrations.

Possible Cause Troubleshooting Step
Substrate Inhibition Perform a full kinetic analysis across a broad range of substrate concentrations to determine the kinetic parameters, including the inhibition constant (Ki).
Substrate Contamination Ensure the purity of your this compound substrate. Contaminants could act as inhibitors.
pH Shift High concentrations of acidic substrates can alter the pH of the reaction buffer. Verify the pH of your assay mixture at the highest substrate concentration used.

Problem: How to improve the performance of this compound dehydrogenase for industrial applications where high substrate concentrations are required.

Possible Cause Troubleshooting Step
Inherent Substrate Inhibition Employ protein engineering strategies, such as site-directed mutagenesis, to create enzyme variants with reduced substrate inhibition. Focus on residues in the active site loop or C-terminus, as these have been shown to be effective in other dehydrogenases.[2]
Reaction Conditions Optimize reaction conditions such as pH, temperature, and buffer composition, as these can sometimes influence the extent of substrate inhibition.

Quantitative Data

Table 1: Kinetic Parameters of Wild-Type this compound Dehydrogenases
EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
L-Mandelate DehydrogenaseRhodotorula graminisL-Mandelate0.252259.0 x 105[3]
(S)-Mandelate DehydrogenasePseudomonas putida(S)-Mandelate0.23833.6 x 105[4]

Note: The inhibition constant (Ki) for substrate inhibition has not been reported for these enzymes.

Table 2: Example of Overcoming Substrate Inhibition in Malate Dehydrogenase from Geobacillus stearothermophilus[2]
Enzyme VariantKm (mM)kcat (s-1)Ki (mM)kcat/Km (M-1s-1)
Wild-Type0.04110101.82.5 x 107
C-terminal Deletion Mutant0.05385014.11.6 x 107

This table illustrates how C-terminal truncation significantly increased the substrate inhibition constant (Ki) in malate dehydrogenase, thereby reducing substrate inhibition, with only a modest decrease in catalytic efficiency.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound Dehydrogenase

This protocol provides a general framework for introducing point mutations into the this compound dehydrogenase gene using a PCR-based method.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
  • Ensure the primers have a melting temperature (Tm) of ≥78°C.
  • The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up a PCR reaction with a high-fidelity DNA polymerase.
  • Use a low amount of plasmid template (5-50 ng).
  • Perform 16-18 cycles of amplification.

3. DpnI Digestion:

  • Add DpnI restriction enzyme directly to the amplification product.
  • Incubate at 37°C for at least 1 hour to digest the parental, methylated template DNA.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.
  • Plate on selective media and incubate overnight.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Purification of Recombinant this compound Dehydrogenase

This protocol is a general guide for the purification of His-tagged recombinant this compound dehydrogenase expressed in E. coli.

1. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation.

2. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
  • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Buffer Exchange:

  • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

4. Purity Assessment:

  • Assess the purity of the enzyme by SDS-PAGE.

Protocol 3: Kinetic Assay for this compound Dehydrogenase to Determine Substrate Inhibition

This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine the initial reaction rate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.
  • Substrate Stock Solutions: Prepare a range of (S)-mandelate concentrations in the assay buffer.
  • Electron Acceptor Stock Solution: Prepare a stock solution of an artificial electron acceptor like 2,6-dichloroindophenol (DCPIP) or ferricyanide.

2. Assay Procedure:

  • In a cuvette, combine the assay buffer and the electron acceptor.
  • Add the this compound substrate at the desired final concentration.
  • Initiate the reaction by adding a small, known amount of purified this compound dehydrogenase.
  • Immediately monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP).
  • Record the initial linear rate of the reaction.

3. Data Analysis:

  • Repeat the assay for a wide range of this compound concentrations.
  • Plot the initial reaction velocity (v) against the substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation modified for uncompetitive substrate inhibition: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
  • Determine the kinetic parameters Vmax, Km, and Ki from the non-linear regression.

Visualizations

Catalytic_Mechanism cluster_products E Enzyme ES Enzyme-Substrate Complex E->ES k1 P Product ES->E k-1 EP Enzyme-Product Complex ES->EP k_cat EP->E Product Release S Substrate (this compound)

Caption: Proposed catalytic mechanism of this compound dehydrogenase.

Substrate_Inhibition_Model E Enzyme ES Enzyme-Substrate Complex E->ES + S P Product S Substrate ES->E - S ES->E + P ESI Abortive Complex (Inactive) ES->ESI + S (High Conc.) ESI->ES - S

Caption: Hypothetical model for substrate inhibition via an abortive complex.

Experimental_Workflow start Identify Gene Sequence for this compound Dehydrogenase design Design Primers for Site-Directed Mutagenesis start->design mutagenesis Perform Site-Directed Mutagenesis design->mutagenesis transform Transform into Expression Host mutagenesis->transform express Express Wild-Type and Mutant Enzymes transform->express purify Purify Enzymes express->purify assay Perform Kinetic Assays purify->assay analyze Analyze Data for Km, Vmax, and Ki assay->analyze compare Compare Mutant to Wild-Type analyze->compare

Caption: Workflow for overcoming substrate inhibition by protein engineering.

References

Technical Support Center: Strategies for Increasing Mandelate Production from Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the microbial production of mandelate from glucose. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase this compound yield from glucose?

A1: The core strategies involve a multi-pronged approach focused on metabolic engineering and fermentation optimization. Key areas include:

  • Enhancing Precursor Supply: Increasing the intracellular availability of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which are key precursors for the shikimate pathway.[1]

  • Optimizing the Phenylalanine Pathway: Modifying the L-phenylalanine pathway to channel intermediates towards this compound synthesis.[2][3]

  • Enzyme Selection and Engineering: Identifying and modifying key enzymes, such as hydroxythis compound synthase (HmaS), for improved catalytic efficiency and substrate specificity.[1][4][5]

  • Blocking Competing Pathways: Deleting or down-regulating genes responsible for pathways that divert metabolic flux away from this compound production.[2][6]

  • Fermentation Process Optimization: Fine-tuning parameters such as temperature, pH, aeration, and nutrient feed to support high-density cell growth and robust this compound production.[7][8]

Q2: Which microorganisms are commonly used for this compound production?

A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microorganisms for the de novo biosynthesis of mandelic acid from glucose.[1][9] Both have well-established genetic tools and are suitable for industrial-scale fermentation.

Q3: What is the role of hydroxythis compound synthase (HmaS) and why is it important?

A3: Hydroxythis compound synthase (HmaS) is a key enzyme that catalyzes the conversion of phenylpyruvate to S-mandelic acid.[2][6] Its efficiency can be a significant bottleneck in the overall production pathway.[2][6] Researchers have explored HmaS from various organisms, such as Amycolatopsis orientalis and Actinosynnema mirum, to find the most effective version for their host organism.[1][2][6]

Q4: How can I monitor this compound production during my fermentation experiment?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying this compound and other organic acids, sugars, and alcohols in the fermentation broth.[10] This allows for accurate monitoring of product formation and substrate consumption over time.

Troubleshooting Guides

Issue 1: Low this compound Titer

Possible Causes & Solutions

CauseTroubleshooting Steps
Insufficient Precursor Supply Overexpress key genes in the shikimate pathway, such as those encoding for DAHP synthase (aroG/F/H) and shikimate kinase (aroK/L).[4] Ensure an adequate supply of glucose as the carbon source.
Inefficient Key Enzymes Screen for more active homologs of hydroxythis compound synthase (HmaS).[1] Consider protein engineering to improve the catalytic activity of HmaS.[4][5]
Metabolic Flux Diverted to Competing Pathways Use CRISPRi to repress or knock out genes of competing pathways, such as those leading to the formation of other aromatic amino acids or biomass.[1][11] For example, deleting aro10 in S. cerevisiae can reduce flux into the Ehrlich pathway.[4]
Suboptimal Fermentation Conditions Optimize temperature, pH, and dissolved oxygen levels for your specific engineered strain.[7][8] Implement a fed-batch strategy to maintain optimal glucose concentration and avoid overflow metabolism.
Product Toxicity Investigate the tolerance of your production host to mandelic acid.[4][9] If toxicity is an issue, consider in situ product removal strategies.
Issue 2: Accumulation of Phenylpyruvate

Possible Causes & Solutions

CauseTroubleshooting Steps
HmaS as a Bottleneck The catalytic activity of HmaS may be insufficient to convert all the phenylpyruvate to this compound.[2][6] Increase the expression level of HmaS or use a more active variant of the enzyme.[1]
Cofactor Limitation Ensure that the necessary cofactors for HmaS activity are not limiting.
Issue 3: Low Cell Growth

Possible Causes & Solutions

CauseTroubleshooting Steps
Metabolic Burden High-level expression of heterologous proteins can impose a metabolic burden on the cells. Optimize the induction conditions (e.g., lower inducer concentration, lower temperature).
Nutrient Limitation Ensure that the fermentation medium is not depleted of essential nutrients like nitrogen, phosphate, or trace elements.[12]
Toxicity of Intermediates The accumulation of certain metabolic intermediates can be toxic to the cells. Analyze the fermentation broth for potential inhibitory compounds.

Quantitative Data Summary

Table 1: Comparison of this compound Production in Engineered Microorganisms

MicroorganismKey Genetic ModificationsThis compound Titer (g/L)Reference
E. coliIntroduction of HmaS from A. orientalis, deletion of competing pathways.0.74[2][6]
E. coliCo-expression of Hmo and DMD for R-MA production.0.68[2][6]
E. coliScreened efficient HMAS, enhanced shikimate pathway, CRISPRi for pathway repression.9.58[1][11]
S. cerevisiaeExpression of HmaS from A. orientalis, engineering of aromatic amino acid pathway.0.236[4][9]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production in E. coli

  • Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

  • Bioreactor Inoculation: Transfer the seed culture to a 5-L fermenter containing a defined fermentation medium. The initial glucose concentration is typically around 20 g/L.[11]

  • Growth Phase: Maintain the temperature at 37°C and control the dissolved oxygen (DO) level.[13]

  • Induction: When the optical density at 600 nm (OD600) reaches a desired value (e.g., 2.0-3.0), induce protein expression by adding an appropriate inducer (e.g., IPTG or lactose) and lowering the temperature to a range of 28-30°C.[13]

  • Production Phase: Maintain the fermentation for 48-72 hours. Periodically take samples to measure cell density, substrate concentration, and this compound titer using HPLC.[10]

  • Fed-batch Strategy: To achieve high cell density and high product titer, a fed-batch strategy with controlled glucose feeding is often employed to avoid substrate inhibition and the formation of inhibitory byproducts.[11]

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use a standard HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 column).

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) is commonly used.

  • Detection: Detect this compound using a UV detector at a wavelength of 220-230 nm.

  • Quantification: Create a standard curve with known concentrations of mandelic acid to quantify the concentration in the samples.

Visualizations

Metabolic_Pathway_for_Mandelate_Production Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-Phosphate Glucose->E4P Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway + aroG/F/H E4P->Shikimate_Pathway + aroG/F/H Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylpyruvate Phenylpyruvate Chorismate->Phenylpyruvate Other_AAs Other Aromatic Amino Acids Chorismate->Other_AAs Competing Pathway (e.g., trpE) This compound Mandelic Acid Phenylpyruvate->this compound + hmaS Biomass Biomass Phenylpyruvate->Biomass Competing Pathway (e.g., pykF)

Caption: Metabolic pathway from glucose to mandelic acid.

Troubleshooting_Workflow cluster_precursors Precursor Limitation cluster_intermediates Intermediate Accumulation cluster_growth Poor Cell Growth Start Low this compound Titer Check_Precursors Analyze Precursor (PEP, E4P) Levels Start->Check_Precursors Check_Intermediates Analyze Intermediates (e.g., Phenylpyruvate) Start->Check_Intermediates Check_Growth Monitor Cell Growth (OD600) Start->Check_Growth Precursor_Low Precursors Low Check_Precursors->Precursor_Low Intermediate_High Phenylpyruvate High Check_Intermediates->Intermediate_High Growth_Low Growth Impaired Check_Growth->Growth_Low Overexpress_Shikimate Overexpress Shikimate Pathway Genes Precursor_Low->Overexpress_Shikimate Enhance_HmaS Enhance HmaS Activity (Expression/Engineering) Intermediate_High->Enhance_HmaS Optimize_Conditions Optimize Fermentation Conditions (pH, Temp, etc.) Growth_Low->Optimize_Conditions Block_Competing Block Competing Pathways (CRISPRi) Growth_Low->Block_Competing

Caption: Troubleshooting workflow for low this compound production.

References

Technical Support Center: Industrial Production of (R)-Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of (R)-mandelic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of (R)-mandelic acid for industrial applications?

A1: Traditional chemical synthesis routes present several industrial challenges. The classic cyanide-based method, involving the reaction of benzaldehyde and hydrogen cyanide, uses highly toxic reagents and generates significant waste.[1] Other chemical methods, like the hydrolysis of phenacyl halides, can also involve harsh conditions and produce numerous byproducts.[2] A primary difficulty is achieving high optical purity, as many chemical syntheses produce a racemic mixture of (R)- and (S)-mandelic acid.[1][2] Separating these enantiomers requires additional resolution steps, such as fractional crystallization or chromatography, which can be expensive and often limit the maximum theoretical yield of the desired (R)-enantiomer to 50%.[1][3]

Q2: Why is biocatalysis considered a promising alternative for (R)-mandelic acid production?

A2: Biocatalysis offers a greener and more efficient alternative to chemical synthesis.[2] Enzymatic and whole-cell microbial processes operate under mild conditions (neutral pH, ambient temperature), reducing energy consumption and byproduct formation.[4][5] The key advantage is the high stereoselectivity of enzymes like nitrilases, which can selectively hydrolyze one enantiomer from a racemic substrate, or produce the (R)-enantiomer directly, leading to products with very high enantiomeric excess (>99% ee).[1][5][6] Furthermore, biocatalytic routes can utilize renewable feedstocks like glucose and glycerol, enhancing the sustainability of the process.[1]

Q3: What are the common biocatalytic strategies for producing (R)-mandelic acid?

A3: The most common biocatalytic strategies include:

  • Kinetic Resolution of Racemic Mandelonitrile: This is a widely used method where an (R)-enantioselective nitrilase enzyme hydrolyzes (R,S)-mandelonitrile. The enzyme specifically converts the (R)-mandelonitrile to (R)-mandelic acid, leaving the (S)-mandelonitrile unreacted.[6][7] Because the remaining (S)-mandelonitrile can spontaneously racemize back to a mixture of (R) and (S) forms under neutral or basic conditions, the theoretical yield can approach 100%.[3][6][7]

  • Asymmetric Reduction of Phenylglyoxylic Acid: This method uses a dehydrogenase enzyme to reduce phenylglyoxylic acid (PGA) to (R)-mandelic acid. However, this approach can be challenging due to the cost of the substrate and the need to regenerate the NADH cofactor.[1][3]

  • Multi-enzyme Cascade Reactions: Advanced strategies involve designing artificial enzyme cascades in microorganisms like E. coli. These cascades can convert simple, renewable starting materials such as styrene, L-phenylalanine, glycerol, or glucose directly into (R)-mandelic acid through a series of enzymatic steps.[1][8]

Q4: What factors limit the industrial feasibility of biocatalytic production of (R)-mandelic acid?

A4: Despite its advantages, several challenges can limit the industrial scale-up of biocatalytic production. These include low product titers, toxicity of precursors (like styrene) or substrates to the microbial cells, and the accumulation of undesirable byproducts.[8] Enzyme stability and the cost of cofactors (for dehydrogenase-based routes) are also significant considerations.[3][7] Downstream processing to isolate and purify the product from the complex fermentation broth can also be a bottleneck.

Q5: How can I purify (R)-mandelic acid from the reaction mixture?

A5: Purification typically involves several steps after removing the biocatalyst (microbial cells). Common methods include:

  • Extraction: The reaction mixture is often acidified (e.g., to pH 2) to protonate the mandelic acid, making it more soluble in organic solvents like ethyl acetate.[3][9] Reactive extraction using tertiary amines as extractants can also achieve high separation efficiency.[10]

  • Crystallization: After extraction and concentration, the crude product is often purified by crystallization from an aqueous solution or a suitable solvent system.[9][11] Controlling the cooling rate and pH is critical for obtaining high-purity crystals.[11]

  • Ion Exchange Chromatography: For high-purity applications, ion exchange chromatography can be used to separate the mandelic acid from other charged impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield or Conversion Rate in Biocatalytic Synthesis

Potential Cause Troubleshooting Step
Substrate/Product Inhibition The starting material (e.g., mandelonitrile) or the product ((R)-mandelic acid) can inhibit enzyme activity at high concentrations. Try a fed-batch approach with slow, continuous addition of the substrate.[3] Consider using a two-phase system (e.g., aqueous-organic) to keep the substrate concentration in the aqueous phase low.[1]
Poor Enzyme Activity/Stability Optimize reaction conditions such as pH, temperature, and buffer composition.[5] For whole-cell biocatalysts, ensure the cells were harvested at the optimal growth phase and consider cell permeabilization or immobilization to improve stability.[4]
Cofactor Limitation (for dehydrogenases) If using a dehydrogenase, ensure the cofactor regeneration system (e.g., glucose dehydrogenase) is active and not rate-limiting.[3]
Sub-optimal pH The pH can drop as the acidic product is formed. Use a robust buffer system or implement pH control to maintain the optimal pH for the enzyme.[5]

Issue 2: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Step
Non-selective Enzymes Present The host microorganism may contain other enzymes that non-selectively convert the substrate. Use a more defined biocatalyst, such as a purified enzyme or an engineered microbial strain with competing pathways knocked out.
Abiotic Hydrolysis The substrate (e.g., mandelonitrile) may be hydrolyzing chemically without enzymatic control, leading to a racemic product. Ensure the reaction pH and temperature do not favor chemical hydrolysis.
Poor Enzyme Enantioselectivity The chosen enzyme may not be sufficiently selective. Screen for different enzymes or consider protein engineering to improve the enantioselectivity of the current biocatalyst.
Racemization of Product While unlikely for mandelic acid under typical conditions, ensure the workup and purification steps do not cause racemization.

Issue 3: Difficulty in Product Purification and Isolation

Potential Cause Troubleshooting Step
Poor Extraction Efficiency Ensure the pH of the aqueous phase is sufficiently low (e.g., pH 1-2) to fully protonate the mandelic acid before extraction with an organic solvent.[9][12] Perform multiple extractions with fresh solvent to improve recovery.[9]
Formation of Emulsions Emulsions can form during liquid-liquid extraction, especially with cell lysates. Centrifuge the mixture to break the emulsion or add a small amount of a salt (salting out).
Failure to Crystallize The product may be too dilute or contain impurities that inhibit crystallization. Concentrate the solution further or perform an initial purification step (e.g., activated carbon treatment) to remove impurities.[9][13] Ensure the solvent system is appropriate; mandelic acid is less soluble in nonpolar solvents.[9]
Co-precipitation of Impurities Byproducts or salts may co-precipitate with the product. Wash the collected crystals with a small amount of cold, fresh solvent to remove soluble impurities.[9] Recrystallization may be necessary to achieve high purity.[11]

Data Presentation

Table 1: Comparison of Biocatalytic Methods for (R)-Mandelic Acid Production

Starting Substrate Biocatalyst System Product Titer / Yield Enantiomeric Excess (ee%) Reference
StyreneE. coli expressing a 5-enzyme cascade1.52 g/L> 99%[1]
L-PhenylalanineE. coli expressing a 5-enzyme cascade913 mg/L (46% isolated yield)> 99%[1]
GlycerolCoupled E. coli strains760 mg/LNot specified[1]
GlucoseCoupled E. coli strains455 mg/LNot specified[1]
Racemic MandelonitrileImmobilized Nitrilase> 70% yield98%[4]
Racemic MandelonitrileAlcaligenes faecalis ZJUTB10 (mutant)9.3 mmol h⁻¹ g⁻¹ (rate)> 99%[5]
Benzaldehyde + HCNAlcaligenes sp. BC12-22.6 w/v% (84.7% conversion)High (not quantified)[3]
Phenylglyoxylic AcidImmobilized Alcohol Dehydrogenase (ADH)64% yieldNot specified[8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of (R)-Mandelic Acid from Racemic Mandelonitrile

This protocol is a generalized procedure based on methods using nitrilase-containing microorganisms like Alcaligenes faecalis.[5][6]

  • Cell Culture and Harvest:

    • Inoculate a suitable microbial strain (e.g., Alcaligenes faecalis) in a nutrient-rich medium. If the nitrilase is inducible, add the appropriate inducer (e.g., n-butyronitrile) to the culture medium.[6]

    • Grow the culture at an optimal temperature (e.g., 30-35°C) with shaking for 48-72 hours.[3][14]

    • Harvest the cells by centrifugation. Wash the cell pellet with a buffer (e.g., potassium phosphate buffer, pH 7.5-8.0) to remove residual medium components.[5]

    • Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10-15 g cdw/L).[1] This is your whole-cell biocatalyst suspension.

  • Biotransformation Reaction:

    • Set up the reaction in a temperature-controlled vessel (e.g., 35°C) with stirring.[5]

    • Add the racemic mandelonitrile substrate to the cell suspension. A final concentration of 20-50 mM is a common starting point. The substrate can be added neat or as a solution in a water-miscible solvent.

    • Monitor the reaction progress by periodically taking samples and analyzing them by HPLC for the consumption of mandelonitrile and the formation of (R)-mandelic acid.

    • The reaction is typically complete within 14-24 hours.[3]

  • Product Isolation and Purification:

    • Separate the microbial cells from the reaction mixture by centrifugation or filtration.[3]

    • Transfer the supernatant to a clean vessel. Acidify the solution to pH ~2.0 with a strong acid (e.g., HCl).[3]

    • Extract the (R)-mandelic acid from the acidified aqueous solution using an organic solvent such as ethyl acetate (perform 3 extractions).[3][12]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]

    • Further purify the crude product by recrystallization from hot water or another suitable solvent system.[11]

Visualizations

experimental_workflow cluster_prep Phase 1: Biocatalyst Preparation cluster_reaction Phase 2: Biotransformation cluster_purification Phase 3: Downstream Processing Culture Microbial Culture (e.g., A. faecalis) Harvest Cell Harvest (Centrifugation) Culture->Harvest Wash Cell Washing (Buffer) Harvest->Wash Resuspend Resuspension in Buffer Wash->Resuspend Reaction Reaction Vessel (pH 7.5-8.0, 35°C) Resuspend->Reaction Monitor Monitor via HPLC Reaction->Monitor Separate Separate Cells Reaction->Separate Substrate Add (R,S)-Mandelonitrile Substrate->Reaction Acidify Acidify Supernatant (pH 2.0) Separate->Acidify Extract Solvent Extraction (Ethyl Acetate) Acidify->Extract Concentrate Concentrate & Dry Extract->Concentrate Crystallize Recrystallization Concentrate->Crystallize Final Pure (R)-Mandelic Acid Crystallize->Final

Caption: Experimental workflow for the biocatalytic production of (R)-mandelic acid.

troubleshooting_yield Start Low Product Yield? CheckActivity Is biocatalyst active? (Test with control substrate) Start->CheckActivity Yes CheckConditions Are reaction conditions optimal? (pH, Temp) CheckActivity->CheckConditions Yes Sol_Activity Solution: - Use fresh cells/enzyme - Check storage conditions CheckActivity->Sol_Activity No CheckInhibition Is substrate/product inhibition occurring? CheckConditions->CheckInhibition Yes Sol_Conditions Solution: - Implement pH control - Optimize temperature CheckConditions->Sol_Conditions No Sol_Inhibition Solution: - Use fed-batch feeding - Implement two-phase system CheckInhibition->Sol_Inhibition No End_Fail Consult Specialist CheckInhibition->End_Fail Yes End Yield Improved Sol_Activity->End Sol_Conditions->End Sol_Inhibition->End

Caption: Troubleshooting decision tree for low product yield in biocatalysis.

cascade_pathway Styrene Styrene SO Styrene Oxide Styrene->SO SMO (Epoxidation) PED (R)-Phenylethanediol SO->PED StEH (Hydrolysis) PGA Phenylglyoxylic Acid PED->PGA AldO (Oxidation) RMA (R)-Mandelic Acid PGA->RMA AldO (Oxidation)

Caption: Simplified biocatalytic cascade for (R)-mandelic acid synthesis from styrene.

References

Technical Support Center: Slow-Onset Inhibition of Mandelate Racemase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with slow-onset inhibitors of mandelate racemase.

Frequently Asked Questions (FAQs)

Q1: What is slow-onset inhibition and how does it differ from classical rapid-equilibrium inhibition?

Slow-onset inhibition is a time-dependent process where the final steady-state level of inhibition is not achieved immediately upon addition of the inhibitor.[1][2] Instead, there is a transient phase during which the inhibition increases over seconds to hours.[2] This is in contrast to classical, rapid-equilibrium inhibition where the enzyme, substrate, and inhibitor reach equilibrium almost instantaneously. The hallmark of slow-onset inhibition is that the degree of inhibition at a fixed concentration of the compound will vary over time as the equilibrium between the free and enzyme-bound forms of the inhibitor is slowly established.[1]

Q2: What are the common mechanisms for slow-onset inhibition?

Slow-onset inhibition can occur through several mechanisms[1][3]:

  • Mechanism A (Induced Fit): A rapid initial binding of the inhibitor (I) to the enzyme (E) to form an initial encounter complex (EI), followed by a slow conformational change (isomerization) to a more tightly bound complex (E*I).

  • Mechanism B (Conformational Selection): The free enzyme exists in a slow equilibrium between two conformations (E and E). The inhibitor binds rapidly and preferentially to one of these conformations (E). The observed slow onset of inhibition is due to the slow conversion of the E form to the E* form upon inhibitor binding.

Q3: Why is it important to distinguish between different slow-onset inhibition mechanisms?

Understanding the mechanism of slow-onset inhibition is crucial for accurately determining the inhibitor's true affinity (Ki*) and for making predictions about its efficacy in vivo.[2][3] Different mechanisms will have different dependencies of the observed rate of onset (k_obs) on inhibitor and substrate concentrations. A correct mechanistic model is essential for reliable drug design and development.

Q4: What is the significance of the Ki and Ki values in slow-onset inhibition?*

In a two-step slow-onset inhibition model, Ki represents the dissociation constant for the initial, rapidly formed enzyme-inhibitor complex (EI), while Ki* represents the overall dissociation constant for the final, tight-binding complex (EI) after the slow isomerization step.[4][5] A lower Ki value indicates a more potent inhibitor. For example, 2-formylphenylboronic acid (2-FPBA) is a slow-onset inhibitor of this compound racemase with a Ki of 5.1 µM and a Ki* of 0.26 µM, indicating that the final complex is significantly tighter than the initial encounter complex.[4][5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable inhibition or very weak inhibition. Incorrect inhibitor concentration: The inhibitor concentration may be too low to observe an effect.Verify the inhibitor stock concentration. Perform a wider range of inhibitor dilutions.
Inhibitor instability or insolubility: The inhibitor may have degraded or precipitated out of solution.Prepare fresh inhibitor solutions. Check the solubility of the inhibitor in the assay buffer. The use of a small amount of an organic solvent like DMSO may be necessary, but ensure the final concentration does not affect enzyme activity.[7]
Inactive enzyme: The this compound racemase may have lost activity due to improper storage or handling.Always keep the enzyme on ice before adding it to the reaction mixture.[8] Run a positive control with a known inhibitor or substrate to confirm enzyme activity.
Inappropriate assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.Ensure the assay is performed at the recommended pH (typically around 7.5 for this compound racemase) and temperature (e.g., 25 °C).[9][10] Verify the correct concentration of necessary cofactors like MgCl2.[9][10]
Progress curves do not show a clear time-dependent decrease in reaction rate (i.e., no slow-onset behavior). Inhibition is rapid, not slow-onset: The inhibitor may be a classical, rapid-equilibrium inhibitor.If inhibition is observed but it is not time-dependent, the inhibitor likely does not follow a slow-onset mechanism.
The slow step is too fast to be observed: The rate of isomerization to the final E*I complex may be too rapid to detect with the current assay setup.Consider using a stopped-flow apparatus for more rapid kinetic measurements.
Incorrect experimental design: The reaction may have been initiated in a way that masks the slow-onset phase.To observe the slow onset, the reaction should be initiated by adding the enzyme to a mixture of the substrate and inhibitor.[3] Pre-incubating the enzyme and inhibitor before adding the substrate will allow the tight-binding complex to form, and the slow-onset phase will be missed.[11]
High background signal or noisy data. Interference from assay components: The inhibitor or other buffer components may absorb at the detection wavelength.Run control experiments without the enzyme to measure any background absorbance from the inhibitor.[7]
Instrumental noise: The spectrophotometer or plate reader may not be stable.Allow the instrument to warm up properly. Ensure the correct wavelength and filter settings are used.[12]
Sample preparation issues: Bubbles in the cuvette or wells can scatter light and cause noise.Pipette gently against the wall of the tube or well to avoid introducing bubbles.[12]
Inconsistent or non-reproducible IC50 or Ki values. Variable pre-incubation times: If pre-incubating the enzyme and inhibitor, inconsistent timing will lead to variable results for a slow-onset inhibitor.For determining the final steady-state inhibition (and thus a reliable IC50), ensure a consistent and sufficiently long pre-incubation time for the enzyme and inhibitor to reach equilibrium.
Substrate concentration affects IC50: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration.Maintain a consistent substrate concentration across all experiments when comparing inhibitor potencies.
Pipetting errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to significant variability.Use calibrated pipettes and avoid pipetting very small volumes.[12] Prepare master mixes of reagents where possible to minimize pipetting steps.

Quantitative Data Summary

Table 1: Kinetic Parameters for Slow-Onset Inhibitors of this compound Racemase

InhibitorKi (µM)Ki* (µM)Reference(s)
2-Formylphenylboronic Acid (2-FPBA)5.1 ± 1.80.26 ± 0.08[4][5]
3,4-Dichloro-phenylboronic acidNot reported as slow-onset0.0057 ± 0.0005 (Ki)[13]
BenzilateNot reported as slow-onset700 (Ki)[14]
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP)Not reported as slow-onset27 ± 4 (Ki)[14][15]
TartronateNot reported as slow-onset1800 ± 100 (Ki)[14]

Experimental Protocols

Protocol 1: Continuous Assay for this compound Racemase Activity and Slow-Onset Inhibition

This protocol is based on monitoring the change in circular dichroism (CD) as one enantiomer of this compound is converted to the other.

Materials:

  • This compound Racemase (from Pseudomonas putida)

  • (R)-mandelate or (S)-mandelate substrate

  • Slow-onset inhibitor

  • Assay Buffer: 0.1 M Na+-HEPES, pH 7.5, containing 3.3 mM MgCl2[9][10]

  • Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)

  • CD Spectropolarimeter

Procedure:

  • Preparation:

    • Prepare a stock solution of the substrate ((R)- or (S)-mandelate) in the assay buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or assay buffer).

    • Dilute the this compound racemase in assay buffer containing 0.1% (w/v) BSA immediately before use.[9] Keep the enzyme solution on ice.

  • Assay Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at 262 nm.[10]

    • Equilibrate the instrument and the assay buffer to 25 °C.[9][10]

    • In a cuvette, prepare the reaction mixture containing the assay buffer, substrate (e.g., 0.25 to 15.0 mM), and the desired concentration of the inhibitor.[9] The total volume is typically 2.0 mL.[9]

  • Initiating the Reaction and Data Acquisition:

    • To measure the uninhibited reaction rate (v₀), initiate the reaction by adding a small volume of the enzyme solution (e.g., 100 µL) to the substrate mixture.[9] Mix quickly and immediately start recording the change in ellipticity over time.

    • To observe slow-onset inhibition, prepare a reaction mixture containing both the substrate and the inhibitor. Initiate the reaction by adding the enzyme.[3] Record the progress curve (ellipticity vs. time) for a sufficient duration to observe the transition from the initial rate to the final steady-state inhibited rate.

    • The final concentrations of wild-type this compound racemase are typically in the low nanomolar range (e.g., 3.0 nM).[9]

  • Data Analysis:

    • The initial velocity (v₀) is determined from the initial linear portion of the progress curve in the absence of the inhibitor.

    • For slow-onset inhibition, the progress curves are fitted to the appropriate equation (e.g., for a two-step mechanism) to determine the initial and steady-state velocities, and the observed rate constant for the onset of inhibition (k_obs).

    • The kinetic parameters Ki and Ki* can then be determined by analyzing the dependence of k_obs on the inhibitor concentration.[1]

Visualizations

Slow_Onset_Inhibition_Mechanisms cluster_0 Induced Fit Mechanism cluster_1 Conformational Selection Mechanism E + I E + I EI EI E + I->EI k1 (fast) EI->E + I k2 (fast) EI->EI k3 (slow) EI->EI k4 (slow) E*I E*I E E E->E k5 (slow) E->E k6 (slow) E* + I E* + I EI_cs EI E* + I->EI_cs k7 (fast) EI_cs->E* + I k8 (fast) Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Inhibitor Stocks prep_enzyme Dilute this compound Racemase (Keep on Ice) prep_reagents->prep_enzyme setup Equilibrate Spectropolarimeter and Reagents to 25°C prep_enzyme->setup mix Mix Substrate and Inhibitor in Cuvette setup->mix initiate Initiate Reaction with Enzyme mix->initiate record Record Progress Curve (Ellipticity vs. Time) initiate->record fit_curves Fit Progress Curves to Kinetic Models record->fit_curves determine_params Determine k_obs fit_curves->determine_params plot Plot k_obs vs. [Inhibitor] determine_params->plot calculate_ki Calculate Ki and Ki* plot->calculate_ki

References

Technical Support Center: Enhancing Alcaligenes sp. Nitrilase Thermal Stability for Mandelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal stability of Alcaligenes sp. nitrilase for the synthesis of mandelate.

Frequently Asked Questions (FAQs)

Q1: My Alcaligenes sp. nitrilase loses activity at elevated temperatures. What is the typical thermal stability of this enzyme?

A1: The thermal stability of nitrilases from Alcaligenes species can vary. For instance, the nitrilase from Alcaligenes faecalis MTCC 10757 has been reported to be stable for up to 6 hours at 50°C.[1] However, many mesophilic nitrilases, including some from Alcaligenes, tend to show reduced activity and stability at temperatures above 50°C.[2] A nitrilase from Alcaligenes sp. ECU0401, when purified, exhibited a half-life of 94 hours at 40°C.[3] It is crucial to determine the specific thermal profile of the nitrilase you are working with.

Q2: What are the primary strategies for improving the thermal stability of my Alcaligenes sp. nitrilase?

A2: The main approaches to enhance the thermal stability of nitrilases include:

  • Protein Engineering: This involves modifying the amino acid sequence of the enzyme through techniques like site-directed mutagenesis or directed evolution to introduce stabilizing mutations.[4][5][6][7]

  • Immobilization: Attaching the enzyme to a solid support can provide structural rigidity and protect it from thermal denaturation.[8][9][10][11] Common methods include covalent bonding, adsorption, and entrapment.[8]

  • Use of Additives: Certain chemical additives, such as polyols (e.g., glycerol, sorbitol), salts, or other proteins, can sometimes stabilize the enzyme's structure in solution.

Q3: How can I identify which amino acid residues to target for site-directed mutagenesis to improve thermal stability?

A3: Identifying key residues for mutagenesis can be achieved through several strategies:

  • Homology Modeling and Sequence Alignment: Comparing the sequence of your nitrilase to that of known thermostable nitrilases can reveal conserved residues or regions that contribute to stability.[7] Introducing mutations that mimic the amino acid composition of thermophilic counterparts can be effective.

  • Computational Tools: Software can predict changes in protein stability upon mutation, helping to guide your choices. These tools often analyze factors like changes in Gibbs free energy of unfolding.[12]

  • Rational Design: Based on the 3D structure of the enzyme (if available), you can identify regions of high flexibility (e.g., loops) or opportunities to introduce stabilizing interactions like salt bridges or disulfide bonds.[4][13] For example, introducing proline residues can reduce the conformational flexibility of the polypeptide chain.[13]

Q4: What are the advantages of enzyme immobilization for improving thermal stability?

A4: Immobilization offers several benefits for enhancing nitrilase stability:

  • Increased Rigidity: The attachment to a solid support restricts the enzyme's conformational changes, making it more resistant to unfolding at higher temperatures.[8]

  • Protection from Environment: The support matrix can create a microenvironment that shields the enzyme from harsh conditions, such as extreme pH or organic solvents.[8]

  • Enhanced Reusability: Immobilized enzymes can be easily recovered from the reaction mixture, allowing for multiple reaction cycles and reducing overall process costs.[11]

  • Improved Operational Stability: Immobilized nitrilases often exhibit a longer operational lifespan compared to the free enzyme.[9] For instance, a greater reaction rate was observed for immobilized A. faecalis MTCC 126 nitrilase at 65°C compared to the free enzyme, which was extremely unstable at that temperature.[9]

Troubleshooting Guide

Problem 1: Significant loss of nitrilase activity after a short incubation at a moderately elevated temperature (e.g., 50-60°C).

Possible Cause Troubleshooting Step
Inherent low thermal stability of the wild-type enzyme. 1. Determine the enzyme's half-life (T½): Perform a time-course experiment at the target temperature to quantify the rate of inactivation. 2. Consider protein engineering: Use site-directed mutagenesis or directed evolution to create more thermostable variants.[4][5] 3. Implement enzyme immobilization: Covalently attach the enzyme to a solid support to enhance its structural rigidity.[8][10]
Sub-optimal buffer conditions (pH, ionic strength). 1. Optimize the reaction pH: Nitrilase activity and stability are pH-dependent. The optimal pH for nitrilase activity is generally between 7.0 and 8.0.[9][14] Determine the optimal pH for your specific enzyme at the desired temperature. 2. Adjust ionic strength: The salt concentration of the buffer can influence protein stability. Screen a range of salt concentrations to find the optimal condition.
Presence of denaturing agents or proteases. 1. Ensure high purity of the enzyme preparation: Use appropriate purification methods (e.g., affinity chromatography) to remove proteases. 2. Add protease inhibitors: If protease contamination is suspected, add a cocktail of protease inhibitors to the enzyme solution.

Problem 2: Low yield of mandelic acid in the biotransformation reaction at higher temperatures, even with a seemingly stable nitrilase.

Possible Cause Troubleshooting Step
Substrate (mandelonitrile) instability at elevated temperatures. 1. Assess substrate stability: Incubate mandelonitrile under the reaction conditions (temperature, pH) without the enzyme and measure its concentration over time to check for degradation. 2. Fed-batch substrate addition: Instead of adding all the substrate at the beginning, use a fed-batch strategy to maintain a low but sufficient substrate concentration throughout the reaction.[7]
Product (mandelic acid) or byproduct inhibition. 1. Test for product inhibition: Run the reaction with varying initial concentrations of mandelic acid to see if it inhibits the enzyme. 2. In situ product removal: If product inhibition is significant, consider techniques to remove mandelic acid from the reaction mixture as it is formed.
Shift in optimal pH at higher temperatures. 1. Re-evaluate optimal pH: The optimal pH for enzyme activity can change with temperature. Determine the optimal pH at the higher operating temperature.

Problem 3: Protein engineering efforts (mutagenesis) result in mutants with decreased or no activity.

Possible Cause Troubleshooting Step
Mutation in a critical active site residue. 1. Analyze the enzyme's active site: Based on structural models or homology to other nitrilases, avoid mutating residues known to be part of the catalytic triad (typically Glu-Lys-Cys).[15] 2. Perform conservative mutations: If mutating near the active site, choose amino acid substitutions with similar properties (e.g., size, charge, polarity).
Disruption of protein folding or overall structure. 1. Focus on surface-exposed residues: Mutations on the protein surface are less likely to disrupt the core structure. 2. Use computational prediction tools: Before creating mutants, use software to predict the impact of the mutation on protein stability and structure.[12]
Incorrect experimental procedure for mutagenesis. 1. Verify primer design: Ensure that mutagenic primers are correctly designed and of high purity.[16][17] 2. Confirm the mutation: Sequence the mutated gene to confirm that only the intended mutation has been introduced.

Quantitative Data Summary

Table 1: Thermal Stability of Wild-Type and Engineered Nitrilases

EnzymeSourceTemperature (°C)Half-life (T½)Reference
NitrilaseAlcaligenes faecalis MTCC 1075750Stable for 6 hours[1]
NitrilaseAlcaligenes sp. ECU040130155 hours[3]
NitrilaseAlcaligenes sp. ECU04014094 hours[3]
Nitrilase-GroEL complexBacillus pallidus Dac521508.4 hours[18]
Nitrilase-GroEL complexBacillus pallidus Dac521602.5 hours[18]
Nitrilase-GroEL complexBacillus pallidus Dac5217013 minutes[18]
NitM24D13Pyrococcus sp. M24D1385> 8 hours (retained >50% activity)[2]
Nitrilase (Nitphym)Paraburkholderia phymatum6018 hours[19]

Table 2: Kinetic Parameters of Wild-Type and Mutant Alcaligenes faecalis Nitrilase for Mandelonitrile

Enzyme VariantKm (mM)Vmax (μmol mg-1 min-1)kcat (s-1)Reference
Wild-Type20.6433.7424.45[7]
Mut3 (Gln196Ser/Ala284Ile)9.2447.6834.55[7]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Alcaligenes sp. Nitrilase

This protocol is based on the principles of the QuikChange™ method.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length.[16]
  • The desired mutation should be in the middle of the primers with 10-15 bases of correct sequence on both sides.[16][17]
  • The melting temperature (Tm) of the primers should be ≥ 78°C.[16] Use the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch.[17]

2. PCR Amplification:

  • Set up the PCR reaction in a total volume of 50 µL:
  • 5-50 ng of template plasmid DNA (containing the nitrilase gene)
  • 125 ng of forward primer
  • 125 ng of reverse primer
  • 1 µL of dNTP mix
  • 5 µL of 10x reaction buffer
  • 1 µL of high-fidelity DNA polymerase
  • Nuclease-free water to 50 µL
  • Perform PCR with the following cycling conditions:
  • Initial denaturation: 95°C for 30 seconds
  • 16-18 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55°C for 1 minute
  • Extension: 68°C for 1 minute per kb of plasmid length
  • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.[17]
  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[20]

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated PCR product into highly competent E. coli cells.
  • Plate the transformed cells on a selective agar plate (e.g., LB agar with the appropriate antibiotic).
  • Incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow them in liquid culture.
  • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Covalent Immobilization of Nitrilase on an Amine-Functionalized Support

This protocol describes a general method for covalent immobilization using a crosslinker like glutaraldehyde.

1. Support Activation:

  • Wash the amine-functionalized support (e.g., amino-agarose beads, silica) with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
  • Prepare a 2.5% (v/v) glutaraldehyde solution in the same buffer.
  • Add the glutaraldehyde solution to the support material and incubate for 1-2 hours at room temperature with gentle mixing.
  • Wash the activated support extensively with the buffer to remove excess glutaraldehyde.

2. Enzyme Immobilization:

  • Prepare a solution of the purified nitrilase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0). The optimal pH for immobilization may need to be determined empirically.
  • Add the enzyme solution to the activated support. The enzyme-to-support ratio should be optimized.
  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

3. Blocking and Washing:

  • After immobilization, remove the unbound enzyme solution.
  • To block any remaining reactive groups on the support, add a blocking agent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) and incubate for 1-2 hours.
  • Wash the immobilized enzyme thoroughly with a high-ionic-strength buffer (e.g., phosphate buffer with 1 M NaCl) followed by the storage buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

4. Activity Assay of Immobilized Enzyme:

  • To determine the activity of the immobilized nitrilase, add a known amount of the immobilized preparation to the reaction mixture containing mandelonitrile.
  • Incubate under the desired reaction conditions with agitation.
  • Measure the amount of mandelic acid produced in the supernatant over time using HPLC.

Visualizations

experimental_workflow_mutagenesis cluster_design Phase 1: Design cluster_pcr Phase 2: Mutagenesis cluster_verification Phase 3: Verification cluster_expression Phase 4: Expression & Analysis primer_design Primer Design pcr PCR Amplification primer_design->pcr dpni DpnI Digestion pcr->dpni transformation Transformation dpni->transformation sequencing DNA Sequencing transformation->sequencing expression Protein Expression sequencing->expression analysis Activity & Stability Assay expression->analysis

Caption: Workflow for improving nitrilase thermal stability via site-directed mutagenesis.

logical_relationship_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_activity Low Nitrilase Activity at High Temp enzyme_instability Enzyme Instability low_activity->enzyme_instability substrate_issue Substrate/Product Issue low_activity->substrate_issue condition_issue Suboptimal Conditions low_activity->condition_issue protein_eng Protein Engineering enzyme_instability->protein_eng immobilization Immobilization enzyme_instability->immobilization fed_batch Fed-Batch Reaction substrate_issue->fed_batch optimize_ph Optimize pH/Buffer condition_issue->optimize_ph

Caption: Troubleshooting logic for low nitrilase activity at elevated temperatures.

References

reducing byproduct formation in mandelate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mandelate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and quantitative data to guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis, categorized by the synthetic approach.

Category 1: Esterification of Mandelic Acid

Issue: Low Yield or Incomplete Reaction

  • Question 1: My Fischer-Speier esterification is giving a low yield. What are the common causes and how can I improve it?

    Answer: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction. Here are several factors to consider:

    • Water Removal: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the starting materials.[1]

      • Solution: Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, add molecular sieves or a drying agent like anhydrous sodium sulfate to the reaction mixture.

    • Catalyst: An inadequate amount or inactive catalyst can slow down the reaction.

      • Solution: Ensure you are using a sufficient amount of an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] If using a heterogeneous catalyst, confirm its activity.

    • Reaction Time and Temperature: The reaction may not have reached equilibrium.

      • Solution: Increase the reaction time and ensure the mixture is heated to reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Reagent Stoichiometry: Using equimolar amounts of the alcohol and carboxylic acid can limit the yield.

      • Solution: Use a large excess of the alcohol to shift the equilibrium towards the product. For example, using a 10-fold excess of ethanol in the esterification of acetic acid can increase the yield to 97%.[2]

  • Question 2: My Steglich esterification is inefficient, and I suspect N-acylurea is the main byproduct. How can I minimize its formation?

    Answer: The formation of N-acylurea is a common side reaction in Steglich esterifications, arising from the rearrangement of the O-acylisourea intermediate.

    • Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that acts as an acyl transfer agent, intercepting the O-acylisourea intermediate before it can rearrange.[3]

      • Solution: Ensure you are using a catalytic amount (at least 5 mol%) of DMAP.[4] In some cases, a stoichiometric amount might be necessary.

    • Reagent Purity: Moisture can deactivate the coupling agent (DCC or EDC).

      • Solution: Use fresh, high-purity DCC or EDC and ensure your solvent is anhydrous.

Issue: Product Impurity

  • Question 3: I am observing a significant amount of a byproduct that I suspect is mandelide. How can I prevent this?

    Answer: Mandelide is a cyclic dimer of mandelic acid that can form, especially at higher temperatures.[1]

    • Temperature Control: The rate of mandelide formation increases with temperature.

      • Solution: Lower the reaction temperature. If using a high-temperature method like Fischer-Speier, consider switching to a milder, room-temperature method.

    • Milder Esterification Method:

      • Solution: Employ the Steglich esterification, which is conducted at room temperature and minimizes high-temperature side reactions.[1]

  • Question 4: I am having difficulty removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. What is the best way to get rid of it?

    Answer: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, which can make its removal challenging.

    • Filtration: The most common method is to filter the reaction mixture.

      • Solution: Filter the crude reaction mixture through a pad of celite or a sintered glass funnel.[4] Rinsing the filter cake with a minimal amount of the reaction solvent can help recover any trapped product. Chilling the reaction mixture before filtration can further precipitate the DCU.[4]

    • Solvent Selection: The solubility of DCU varies with the solvent.

      • Solution: Dissolve the crude product in a solvent in which your desired ester is soluble but DCU is not, such as diethyl ether or acetone, and then filter.[5]

    • Alternative Coupling Agent:

      • Solution: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[4]

Category 2: Synthesis from Benzaldehyde

Issue: Low Yield and Side Reactions during Mandelonitrile Formation

  • Question 5: My cyanohydrin reaction with benzaldehyde is slow and gives a low yield of mandelonitrile. What could be the problem?

    Answer: The reaction of benzaldehyde with hydrogen cyanide (HCN) is reversible and slow without a catalyst.

    • Catalysis: The reaction is base-catalyzed.

      • Solution: Add a catalytic amount of a base, such as a cyanide salt (NaCN or KCN), to generate the more nucleophilic cyanide ion (CN⁻), which rapidly attacks the carbonyl carbon.[6]

    • Competing Reactions: With aromatic aldehydes like benzaldehyde, the benzoin condensation can be a competing reaction.[5]

      • Solution: Carefully control the reaction conditions, such as temperature and catalyst concentration, to favor cyanohydrin formation.

  • Question 6: I am observing the formation of an oily byproduct during the synthesis of mandelonitrile. What is it and how can I prevent it?

    Answer: A likely byproduct is the acetal of benzaldehyde and mandelonitrile.

    • Cause: This can happen if the mandelonitrile is allowed to stand for a prolonged period before hydrolysis, especially in the presence of unreacted benzaldehyde.[7]

      • Solution: Proceed with the hydrolysis of the mandelonitrile as soon as it is isolated from the reaction mixture.[7]

Issue: Problems During Mandelonitrile Hydrolysis

  • Question 7: The hydrolysis of mandelonitrile is very slow or incomplete. How can I drive the reaction to completion?

    Answer: The hydrolysis of nitriles requires harsh conditions to proceed at a reasonable rate.

    • Reagent Concentration and Heat:

      • Solution: Use concentrated hydrochloric acid and heat the reaction mixture.[7] Heating on a steam bath is a common procedure.[7] The reaction is often exothermic, so initial heating may be sufficient to sustain it.[8]

  • Question 8: My reaction mixture turns dark or colored during the hydrolysis of mandelonitrile. What is the cause and how can I obtain a pure product?

    Answer: The formation of a deep color is common during the hydrolysis of mandelonitrile with concentrated acid.[7]

    • Cause: The exact cause of the color is often complex and can be due to the formation of polymeric or condensation byproducts under the harsh reaction conditions.

    • Purification:

      • Solution: The crude, colored product, which is a mixture of mandelic acid and ammonium chloride, can be purified by extraction. Washing the crude solid with cold benzene can help remove some colored impurities.[7] The mandelic acid can then be selectively extracted from the ammonium chloride using a hot solvent like benzene or ether, followed by crystallization to yield a pure, white product.[7]

Data Presentation

The following tables summarize quantitative data for various this compound synthesis methods to facilitate comparison.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldKey ByproductsReference
From Benzaldehyde Benzaldehyde, Sodium CyanideHydrochloric Acid50-52%Acetal of benzaldehyde and mandelonitrile, colored impurities[7]
From Benzaldehyde (Phase Transfer) Benzaldehyde, ChloroformTEBA, PEG-800, Ultrasonic Irradiation81%Not specified[9]
From Acetophenone Acetophenone, ChlorineSodium Hydroxide, Hydrochloric Acid76-87%Trichloroacetophenone[10]
Biocatalytic (from Styrene) StyreneEngineered E. coli1.52 g/L product(R)-PED[11]

Table 2: Comparison of Esterification Methods for Mandelic Acid

Esterification MethodAlcoholCatalystTemperatureTypical YieldKey ByproductsReference
Fischer-Speier EthanolSulfuric AcidReflux~65% (equimolar), up to 97% (excess alcohol)Mandelide[1],[2]
Steglich VariousDCC, DMAPRoom Temperature70-90%N-Acylurea, Dicyclohexylurea (DCU)[12]
Nickel-Catalyzed MethanolNi(OTf)₂80 °CNot specifiedNot specified[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of Mandelic Acid from Benzaldehyde

This protocol is adapted from Organic Syntheses.[7]

  • Mandelonitrile Formation:

    • In a well-ventilated hood, dissolve 150 g of sodium cyanide in 500 mL of water in a large beaker equipped with a mechanical stirrer.

    • Add 318 g of benzaldehyde to the solution.

    • While stirring, slowly add 850 mL of a saturated sodium bisulfite solution. During the addition, add 900 g of cracked ice to maintain a low temperature.

    • Separate the resulting oily layer of mandelonitrile using a separatory funnel.

  • Hydrolysis:

    • Immediately add 425 mL of concentrated hydrochloric acid to the crude mandelonitrile in a large evaporating dish.

    • Allow the mixture to stand in the cold for approximately 12 hours.

    • Heat the mixture on a steam bath to evaporate the water and excess HCl. This will result in a solid mixture of mandelic acid and ammonium chloride.

  • Purification:

    • Grind the solid mixture and wash it with cold benzene.

    • Extract the mandelic acid from the solid mixture with hot benzene.

    • Cool the benzene extract to crystallize the mandelic acid.

    • Filter the crystals and dry to obtain pure mandelic acid. The reported yield is 229-235 g (50-52%).[7]

Protocol 2: Steglich Esterification of Mandelic Acid

This protocol is a general procedure based on established methods.[4]

  • Reaction Setup:

    • In a round-bottom flask, dissolve mandelic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).

    • Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent:

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite to remove the DCU precipitate.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be further purified by column chromatography.

Visualizations

The following diagrams illustrate key pathways and troubleshooting workflows in this compound synthesis.

Byproduct_Formation_from_Benzaldehyde benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile + NaCN, NaHSO3 mandelic_acid Mandelic Acid (Product) mandelonitrile->mandelic_acid Hydrolysis (conc. HCl) acetal Acetal Byproduct mandelonitrile->acetal Side Reaction (prolonged standing) colored_impurities Colored Impurities mandelic_acid->colored_impurities Further side reactions (harsh conditions)

Caption: Byproduct formation pathway in this compound synthesis from benzaldehyde.

Steglich_Esterification_Pathway mandelic_acid Mandelic Acid + Alcohol o_acylisourea O-Acylisourea Intermediate mandelic_acid->o_acylisourea + DCC ester This compound Ester (Product) o_acylisourea->ester + Alcohol, DMAP n_acylurea N-Acylurea Byproduct o_acylisourea->n_acylurea Rearrangement (slow) dcu DCU Byproduct ester->dcu (co-product)

Caption: Steglich esterification showing desired product and byproduct formation.

Troubleshooting_Workflow start Start: Synthesis Issue issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield impurity Impurity Detected issue->impurity Purity color Unexpected Color issue->color Observation check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents characterize_impurity Characterize Impurity (NMR, GC-MS) impurity->characterize_impurity color->characterize_impurity optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions end End: Issue Resolved optimize_conditions->end remove_byproducts Implement Byproduct Removal Strategy purification Adjust Purification Method remove_byproducts->purification characterize_impurity->remove_byproducts purification->end

Caption: A general troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Mandelate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of mandelate from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low Yield of Extracted this compound

  • Possible Cause: Incomplete extraction from the aqueous phase.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently acidified. For mandelic acid to be in its less water-soluble protonated form, the pH should be adjusted to be well below its pKa of approximately 3.4.[1][2] An optimal pH of around 2 has been shown to be effective.[1]

    • Solvent Selection: Use a suitable organic solvent. Common choices include ethyl acetate, diethyl ether, and butyl acetate.[3][4] The polarity of the diluent can significantly impact extraction efficiency.[5]

    • Multiple Extractions: Perform multiple extractions with fresh portions of the organic solvent (e.g., 2-3 times) to maximize recovery.[6]

    • Solvent to Aqueous Ratio: Optimize the volume ratio of the organic solvent to the aqueous reaction mixture. Ratios of 1:2 (aqueous to organic) have been used effectively.[4]

  • Possible Cause: Product loss during workup.

  • Solution:

    • Emulsion Formation: Avoid vigorous shaking which can lead to stable emulsions.[3] If an emulsion forms, it can be broken by adding brine (saturated NaCl solution) or by centrifugation.[7]

    • Premature Crystallization: If the product crystallizes prematurely during extraction, ensure all glassware is at a sufficient temperature.[8]

Issue 2: Formation of a Stable Emulsion During Extraction

  • Possible Cause: High concentration of surfactant-like compounds or vigorous shaking.[7]

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel.[7]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7]

    • Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.[7]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[7]

Issue 3: Inefficient Removal of Impurities

  • Possible Cause: Unreacted starting materials or byproducts with similar solubility to this compound.

  • Solution:

    • Aqueous Wash: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acidic starting materials like mandelic acid.[3] This converts the acid into its more water-soluble salt.[3]

    • Brine Wash: After the basic wash, wash the organic layer with brine to remove residual water-soluble components.[3]

    • Chromatography: For impurities with similar polarity to the product, flash column chromatography may be necessary for effective separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting mandelic acid from an aqueous solution?

To ensure mandelic acid is in its protonated and less water-soluble form, the pH of the aqueous phase should be acidic.[6] An optimal pH is typically around 2.0 to 2.5.[1][4]

Q2: Which organic solvent is best for this compound extraction?

The choice of solvent is critical.[6] Ethyl acetate and diethyl ether are commonly used with good results. In reactive extraction studies, dimethyl phthalate (DMP) with tri-n-octylamine has shown very high extraction efficiency.[9] The selection should also consider the solvent's volatility, toxicity, and environmental impact.

Q3: How can I prevent emulsion formation during liquid-liquid extraction?

To prevent emulsions, it is recommended to use gentle swirling or inversions for mixing rather than vigorous shaking.[7] If emulsions do form, they can often be broken by adding brine or by centrifuging the mixture.[7]

Q4: How many extractions are necessary for a good yield?

For higher recovery, it is generally recommended to perform the extraction of the aqueous layer with fresh portions of the organic solvent 2 to 3 times.[6]

Q5: What should I do if my extracted product is still impure?

If impurities remain after extraction, consider washing the organic layer with a basic solution like sodium bicarbonate to remove acidic impurities.[3] A subsequent wash with brine can remove water-soluble impurities.[3] For more challenging separations, purification techniques like flash column chromatography or recrystallization may be required.[3][8]

Data Presentation

Table 1: Effect of pH on this compound Extraction Efficiency

pH of Aqueous PhaseExtraction Efficiency (%)Reference
1.590.12[4]
2.096.36[1]
2.5Optimal for R-MA extraction[4]
8.089.3[10]
10.092.8[10]
12.085.9[10]

Table 2: Comparison of Solvents for this compound Extraction

Solvent SystemExtraction Efficiency (%)Reference
Dimethyl phthalate (with tri-n-octylamine)98.13[9][11]
2-octanone (with tri-n-octylamine)>70[5]
Methyl isobutyl ketone (MIBK) (with tri-n-octylamine)>70[5]
1-octanol (with tri-n-octylamine)>70[5]
Heptane (with ionic liquid)96.36[1]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound

  • Preparation: Cool the reaction mixture to room temperature. If a large excess of a volatile solvent like ethanol was used, remove it under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.[3]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidification: Adjust the pH of the aqueous phase to ~2 by adding a suitable acid (e.g., HCl) to ensure the this compound is in its protonated form.

  • Extraction: Add a portion of the organic solvent to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[3][7]

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to maximize recovery.[6]

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing:

    • Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic components.[3]

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[3]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Visualizations

ExtractionWorkflow reaction_mixture Reaction Mixture cool_concentrate Cool and Concentrate reaction_mixture->cool_concentrate dissolve Dissolve in Organic Solvent cool_concentrate->dissolve separatory_funnel Transfer to Separatory Funnel dissolve->separatory_funnel add_aqueous Add Aqueous Phase (pH adjusted) separatory_funnel->add_aqueous extract Extract with Organic Solvent add_aqueous->extract separate_layers Separate Layers extract->separate_layers aqueous_layer Aqueous Layer (Waste/Re-extract) separate_layers->aqueous_layer organic_layer Organic Layer separate_layers->organic_layer wash_bicarb Wash with NaHCO3 organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous Agent wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude this compound Product filter_concentrate->crude_product

Caption: General workflow for this compound extraction.

TroubleshootingLogic start Extraction Issue? low_yield Low Yield? start->low_yield emulsion Emulsion Formation? start->emulsion impure_product Impure Product? start->impure_product low_yield->emulsion No check_ph Adjust pH to < pKa low_yield->check_ph Yes emulsion->impure_product No gentle_mixing Use Gentle Mixing emulsion->gentle_mixing Yes wash_base Wash with Base (e.g., NaHCO3) impure_product->wash_base Yes multiple_extractions Perform Multiple Extractions check_ph->multiple_extractions add_brine Add Brine gentle_mixing->add_brine chromatography Consider Chromatography wash_base->chromatography

Caption: Troubleshooting decision tree for this compound extraction.

References

Technical Support Center: Enhancing Catalytic Efficiency of Mandelate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the catalytic efficiency of mandelate pathway enzymes.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Protein Expression and Purification

  • Question: I am not seeing any expression of my this compound pathway enzyme. What could be the problem?

    • Answer: There are several factors to consider when optimizing protein expression.[1] First, verify the integrity of your expression vector and the cloned gene sequence to ensure your protein of interest is in the correct reading frame.[1] Point mutations or frameshifts can dramatically affect expression. Another common issue is the presence of rare codons in your gene sequence, which can lead to truncated or non-functional proteins.[1] Additionally, the choice of host strain and growth conditions, such as temperature and inducer concentration, can significantly impact protein expression levels.[1] It is recommended to perform a small-scale expression trial, taking samples at different time points after induction to monitor protein production via SDS-PAGE.[1][2]

  • Question: My enzyme is expressed, but it is insoluble and forms inclusion bodies. What can I do?

    • Answer: Inclusion bodies are often the result of high expression levels of foreign proteins in bacterial hosts.[2] To improve solubility, you can try lowering the expression temperature (e.g., 18°C overnight instead of 37°C for a few hours), reducing the inducer concentration (e.g., IPTG), or decreasing the expression time.[2] Using a different E. coli expression strain, particularly one designed to aid in protein folding, can also be beneficial. Another strategy is to fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP), to your enzyme to enhance its solubility.[2]

  • Question: My purified enzyme has low or no activity. What are the possible causes?

    • Answer: Loss of activity after purification can be due to several factors. Ensure that all purification steps are carried out at a low temperature (e.g., 4°C) to maintain protein stability.[3] The pH and composition of your buffers are also critical; check that they are optimal for your specific enzyme. It is also possible that the purification tag is interfering with the enzyme's active site. If possible, try moving the tag to the other terminus of the protein. Finally, the addition of protease inhibitors during cell lysis can prevent degradation of your target enzyme.

Enzyme Activity Assays

  • Question: I am getting inconsistent or irreproducible results in my this compound dehydrogenase (MDH) assay. What are the common pitfalls?

    • Answer: Consistency is key in enzyme assays.[3] Ensure that all solutions are at room temperature before starting the assay, as a 10°C change can alter kinetics twofold.[3] Proper mixing of the reaction components is crucial; pipetting up and down is often insufficient for effective mixing.[3] Always run positive and negative controls. A positive control with a known active enzyme ensures the assay is working, while a negative control (without enzyme or without NADH) helps establish the baseline absorbance.[3] Also, be mindful of the absorbance range of your spectrophotometer, which is typically between 0.01 and 3.0.[3] If the rate of change in absorbance is too fast, your enzyme may be too concentrated, and you should dilute it.[3] For MDH, a rate of 0.05 to 0.4 ΔOD/min is generally suitable.[3]

  • Question: My enzyme activity is lower than expected. How can I optimize the assay conditions?

    • Answer: To optimize an enzyme activity assay, it is important to systematically evaluate the effect of various parameters.[4] This includes pH, temperature, and the concentrations of the enzyme, substrate, and any necessary cofactors.[4] The Design of Experiments (DOE) approach can be a powerful tool to efficiently explore the relationships between these factors and identify the optimal conditions.[4] For instance, the interaction between substrate concentration and pH can be significant.[4] It is also crucial to ensure that you are measuring the initial velocity of the reaction, which requires substrate concentrations to be appropriately chosen relative to the enzyme's Km value.[5]

  • Question: I am observing a lag phase in my enzyme kinetics data. What could be the cause?

    • Answer: A lag phase in an enzyme assay can sometimes be attributed to the accumulation of an intermediate product that is required for the subsequent reaction being monitored.[6] For example, in a coupled assay, the product of the first enzymatic reaction needs to reach a certain concentration before the second enzyme can act on it. In such cases, increasing the concentration of the second (indicator) enzyme can help reduce or eliminate the lag phase.[6]

Frequently Asked Questions (FAQs)

  • Question: What are the main strategies for enhancing the catalytic efficiency of this compound pathway enzymes?

    • Answer: The two primary strategies are directed evolution and site-directed mutagenesis.[7][8][9] Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties, such as increased activity or stability.[8][9] This involves generating a library of enzyme variants through random mutagenesis and/or gene recombination, followed by high-throughput screening to identify improved variants.[7][9] Site-directed mutagenesis, on the other hand, is a rational design approach where specific amino acid residues in the enzyme's active site or other important regions are intentionally mutated to improve its function.[10] This often relies on prior knowledge of the enzyme's structure and mechanism.[11]

  • Question: How can I identify which amino acid residues to target for site-directed mutagenesis?

    • Answer: Identifying key residues for mutagenesis often involves a combination of structural analysis and computational methods. If the 3D structure of your enzyme is known, you can identify residues in the active site that interact with the substrate and cofactor.[12] Molecular simulations can provide insights into how mutations might affect substrate binding and catalysis.[7] For example, mutations that decrease steric hindrance or increase hydrophobicity in the substrate-binding site have been shown to improve the catalytic performance of this compound racemase.[7]

  • Question: What is a practical approach to screen a large library of enzyme variants in a directed evolution experiment?

    • Answer: High-throughput screening (HTS) is essential for efficiently screening large libraries of enzyme variants.[7] The development of a sensitive and reliable HTS method is a critical step in a directed evolution campaign. This often involves using a colorimetric or fluorometric assay that can be performed in a microplate format. For instance, an enantioselective oxidation system was developed for the high-throughput screening of this compound racemase libraries.[7]

  • Question: Can enhancing enzyme stability also improve its catalytic efficiency?

    • Answer: Yes, improving an enzyme's stability, particularly its thermostability, can lead to a more robust biocatalyst.[8] Increased stability can allow the enzyme to function at higher temperatures, which can increase reaction rates and substrate solubility.[10] Furthermore, a more stable enzyme will have a longer operational lifetime, which is a crucial factor for industrial applications.[10] Strategies to improve enzyme stability include protein engineering and the use of soluble additives or immobilization techniques.[10]

Quantitative Data Summary

Table 1: Improvement of this compound Racemase (MR) Catalytic Efficiency through Directed Evolution

MutantMutationsRelative Activity Increase (fold)Key Finding
MRDE1V22I/V29I/Y54F3.5Enhanced catalytic efficiency was primarily due to an increased kcat.[7][13]

Table 2: Enhancement of D-mandelate Dehydrogenase (DMDH) Activity

EnzymeMutationActivity Increase (fold)Substrate
LbDMDHN253S~29D-o-chloromandelic acid

Experimental Protocols

1. General Enzyme Kinetics Assay (this compound Dehydrogenase)

This protocol is a general guideline for determining the kinetic parameters of this compound dehydrogenase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound substrate in the assay buffer.

    • Prepare a stock solution of the cofactor (e.g., NAD+) in the assay buffer.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Keep the purified enzyme solution on ice.

  • Assay Setup:

    • In a cuvette, add the assay buffer, substrate solution, and cofactor solution to the desired final concentrations. The total volume should be kept constant for all measurements.[3]

    • Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).[3]

  • Initiating the Reaction:

    • Initiate the reaction by adding a small, known amount of the enzyme solution to the cuvette.

    • Quickly and thoroughly mix the contents of the cuvette.[3]

  • Data Acquisition:

    • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time. This corresponds to the reduction of NAD+ to NADH.[3]

    • Record the absorbance values at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Repeat the assay with varying substrate concentrations while keeping the enzyme concentration constant.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software program.[14]

2. Site-Directed Mutagenesis Workflow

This protocol outlines the general steps for introducing a specific mutation into an enzyme-encoding gene.

  • Primer Design:

    • Design a pair of complementary mutagenic primers containing the desired mutation. The mutation should be located in the middle of the primers.[15]

  • PCR Amplification:

    • Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type gene as a template, and the mutagenic primers.[15]

    • The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template DNA Digestion:

    • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, so it will digest the parental template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[15]

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.[16]

  • Selection and Sequencing:

    • Plate the transformed cells on a selective agar plate (containing the appropriate antibiotic).

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA from each culture and send it for sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.[15]

Visualizations

Mandelate_Pathway cluster_pathway This compound Catabolic Pathway This compound This compound Benzoylformate Benzoylformate This compound->Benzoylformate this compound Racemase & S-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase Downstream_Metabolism Downstream Metabolism Benzoate->Downstream_Metabolism

Caption: The this compound catabolic pathway in Pseudomonas putida.[17][18]

Enzyme_Enhancement_Workflow cluster_workflow Workflow for Enhancing Catalytic Efficiency Gene_Isolation Isolate Gene for This compound Pathway Enzyme Library_Creation Create Mutant Library (Directed Evolution or Site-Directed Mutagenesis) Gene_Isolation->Library_Creation Transformation Transform into Expression Host Library_Creation->Transformation Screening High-Throughput Screening of Mutant Library Transformation->Screening Hit_Identification Identify 'Hits' with Improved Activity Screening->Hit_Identification Characterization Purify and Characterize Improved Enzyme Variants Hit_Identification->Characterization Kinetic_Analysis Determine Kinetic Parameters (Km, kcat, Vmax) Characterization->Kinetic_Analysis

Caption: A typical experimental workflow for enhancing enzyme efficiency.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Enzyme Activity rectangle_node rectangle_node Start Low or No Enzyme Activity Check_Expression Is the protein expressed? Start->Check_Expression Check_Solubility Is the protein _soluble? Check_Expression->Check_Solubility Yes Optimize_Expression Optimize expression: - Check sequence - Lower temperature - Change host Check_Expression->Optimize_Expression No Check_Assay Are assay conditions optimal? Check_Solubility->Check_Assay Yes Improve_Solubility Improve solubility: - Lower temperature - Use solubility tags Check_Solubility->Improve_Solubility No Result_Success Activity Improved Check_Assay->Result_Success Yes Optimize_Assay Optimize assay: - Check pH, temp - Verify controls - Titrate enzyme Check_Assay->Optimize_Assay No

References

Validation & Comparative

A Comparative Analysis of Mandelate Analogs as Enzyme Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. This guide provides a comprehensive comparative analysis of mandelate analogs as substrates for key enzymes in microbial metabolic pathways. By presenting quantitative kinetic data, detailed experimental protocols, and visual workflows, this document aims to facilitate the selection and engineering of enzymes for applications in biocatalysis, drug discovery, and synthetic biology.

Mandelic acid and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals. Enzymes that act on these molecules, such as this compound dehydrogenase, this compound racemase, and hydroxythis compound synthase, exhibit a fascinating range of substrate specificities. A systematic comparison of how analogs of this compound are processed by these enzymes offers valuable insights into their catalytic mechanisms and potential for biotechnological exploitation.

Quantitative Comparison of Enzyme Kinetics

The efficiency with which an enzyme converts a substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km generally signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

L-(+)-Mandelate Dehydrogenase (L-MDH) from Rhodotorula graminis

This enzyme catalyzes the oxidation of L-(+)-mandelate to phenylglyoxylate. A detailed kinetic analysis has been performed with a series of mono-substituted this compound analogs.[1]

Substrate (this compound Analog)Km (mM)kcat (s-1)kcat/Km (M-1s-1)
(L)-Mandelate0.251255.0 x 105
4-Methylthis compound0.221105.0 x 105
4-Methoxythis compound0.34952.8 x 105
4-Chlorothis compound0.181508.3 x 105
4-Bromothis compound0.171609.4 x 105
4-Fluorothis compound0.201407.0 x 105
3-Chlorothis compound0.151701.1 x 106
3-Bromothis compound0.141801.3 x 106
4-Hydroxythis compound---
Note: Kinetic parameters were determined at 25°C in pH 7.5 buffer. 4-Hydroxythis compound was found to be a poor substrate, and its kinetic parameters were not determined.[1]
(S)-Mandelate Dehydrogenase (MDH) from Pseudomonas putida

(S)-Mandelate dehydrogenase is a flavin mononucleotide (FMN)-dependent enzyme that oxidizes (S)-mandelate to benzoylformate.[2] Studies have shown that neutral esters of (S)-mandelic acid can also serve as substrates. While the binding affinity for these esters is significantly lower (25-50 fold) compared to the negatively charged (S)-mandelate, they are oxidized with comparable kcat values.[2]

SubstrateRelative Binding AffinityRelative kcat
(S)-Mandelate11
Methyl (S)-mandelate~1/25Comparable
Ethyl (S)-mandelate~1/50Comparable
Note: This table provides a qualitative comparison based on the provided search results. Specific Km and kcat values for the ester analogs were not available in the initial search.
This compound Racemase (MR) from Pseudomonas putida

This compound racemase catalyzes the interconversion of (R)- and (S)-mandelate. The kinetic parameters for the wild-type enzyme have been determined.[3]

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
(R)-Mandelate1.36545.0 x 105
(S)-Mandelate1.38896.8 x 105
Note: Kinetic parameters were determined at 25°C.[3]

Studies on chloro-substituted this compound analogs as substrates for this compound racemase have shown that while chloro-substituents at the meta and para positions of the phenyl ring can significantly increase the binding of inhibitors, they have a minimal effect on the binding and turnover of (R)-mandelate itself.[4]

4-Hydroxythis compound Synthase (HMS)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative analysis of enzyme kinetics. Below are methodologies for key experiments cited in this guide.

Protocol 1: Continuous Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is a general method applicable to both L- and (S)-mandelate dehydrogenases, with specific details adjusted based on the enzyme and its cofactor requirements.

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of an electron acceptor, such as NAD+ or an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), which results in a change in absorbance at a specific wavelength.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

  • Substrate Stock Solution: 100 mM solution of the this compound analog in assay buffer.

  • Cofactor Stock Solution: 10 mM NAD+ (or other appropriate cofactor) in assay buffer.

  • Enzyme Solution: A purified solution of this compound dehydrogenase of known concentration.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette by adding the assay buffer, cofactor solution, and substrate solution (at varying concentrations to determine Km and Vmax).

  • Incubate the cuvette in a temperature-controlled spectrophotometer at 25°C for 5 minutes to ensure temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly by inversion.

  • Immediately begin monitoring the change in absorbance at 340 nm (for NADH formation) or another appropriate wavelength for the chosen electron acceptor.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period during which the reaction rate is linear.

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product (e.g., 6220 M-1cm-1 for NADH at 340 nm).

  • Repeat steps 1-6 for a range of substrate concentrations.

  • Determine Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.

  • Calculate kcat from the Vmax value and the enzyme concentration.

Protocol 2: Coupled Spectrophotometric Assay for 4-Hydroxythis compound Oxidase Activity

This assay is suitable for oxidases that produce hydrogen peroxide as a byproduct.[6]

Principle: The hydrogen peroxide (H2O2) produced by the 4-hydroxythis compound oxidase is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a colored product that can be quantified spectrophotometrically.[6]

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.[6]

  • Substrate Stock Solution: 100 mM solution of (S)-4-hydroxythis compound or analog in assay buffer.[2]

  • Horseradish Peroxidase (HRP) Stock Solution: 10 mg/mL in assay buffer.

  • Chromogenic Substrate Solution: e.g., 10 mM 4-aminoantipyrine and 100 mM phenol in water.

  • Enzyme Solution: A purified solution of 4-hydroxythis compound oxidase of known concentration.

Procedure:

  • In a cuvette, prepare the reaction mixture containing assay buffer, HRP solution, and the chromogenic substrate solution.[7]

  • Add the (S)-4-hydroxythis compound substrate at various concentrations.[2]

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.

  • Initiate the reaction by adding a known amount of the 4-hydroxythis compound oxidase.[7]

  • Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 505 nm for the 4-aminoantipyrine/phenol system) over time.[7]

  • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax.

Protocol 3: Direct Kinetic Assay for this compound Racemase using Circular Dichroism

This method allows for the direct monitoring of the interconversion of the enantiomers of this compound.[8]

Principle: The two enantiomers of mandelic acid have distinct circular dichroism (CD) spectra. The change in the CD signal at a specific wavelength is directly proportional to the change in the concentration of the enantiomers as the reaction proceeds towards equilibrium.[8]

Reagents:

  • Assay Buffer: 50 mM HEPES buffer, pH 7.5, containing 3.3 mM MgCl2.

  • Substrate Stock Solution: A solution of a single enantiomer of this compound (e.g., (R)-mandelate) in the assay buffer.

  • Enzyme Solution: A purified solution of this compound racemase of known concentration.

Procedure:

  • Prepare a solution of the single enantiomer substrate in the assay buffer in a CD cuvette.

  • Place the cuvette in a CD spectropolarimeter thermostatted at 25°C.

  • Record the initial CD signal at a wavelength where the two enantiomers have a significant difference in their molar ellipticity.

  • Initiate the reaction by adding a small volume of the this compound racemase solution and mix quickly.

  • Monitor the change in the CD signal over time until the reaction reaches equilibrium (i.e., the CD signal becomes constant).

  • The initial rate of the reaction can be determined from the initial slope of the plot of CD signal versus time.

  • To determine kinetic parameters, the experiment is repeated at various initial substrate concentrations.

Visualizing Experimental Workflows

Understanding the logical flow of experiments is crucial for their successful execution. The following diagrams, generated using the DOT language, illustrate the workflows for determining enzyme kinetic parameters.

EnzymeKineticsWorkflow P1 Prepare Assay Buffer A1 Equilibrate Reaction Mixture (Buffer, Substrate, Cofactor) P1->A1 P2 Prepare Substrate Stock Solutions (Varying Concentrations) P2->A1 P3 Prepare Cofactor/Coupling Enzyme Stock Solutions P3->A1 P4 Purify and Quantify Enzyme A2 Initiate Reaction with Enzyme P4->A2 A1->A2 A3 Monitor Absorbance/CD Signal Change Over Time A2->A3 A4 Record Data at Regular Intervals A3->A4 D1 Calculate Initial Velocity (v0) A4->D1 D2 Plot v0 vs. [Substrate] D1->D2 D3 Fit Data to Michaelis-Menten Equation D2->D3 D4 Determine Km and Vmax D3->D4 D5 Calculate kcat and kcat/Km D4->D5

Caption: General workflow for determining enzyme kinetic parameters.

CoupledEnzymeAssay S Substrate (e.g., 4-Hydroxythis compound) E1 Primary Enzyme (e.g., Hydroxythis compound Oxidase) S->E1 P1 Product 1 (e.g., 4-Hydroxyphenylglyoxylate) E1->P1 P2 Product 2 (H2O2) E1->P2 E2 Coupling Enzyme (HRP) P2->E2 CS_ox Colored Product E2->CS_ox Spec Spectrophotometer (Measure Absorbance Change) CS_ox->Spec CS_red Chromogenic Substrate CS_red->E2

References

The Gold Standard for Styrene Biomonitoring: A Comparative Guide to Mandelate Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in occupational and environmental toxicology, the accurate assessment of styrene exposure is paramount. This guide provides an in-depth comparison of urinary mandelate (mandelic acid) as a biomarker for styrene exposure, presenting supporting experimental data, detailed analytical protocols, and a clear visualization of the metabolic pathway.

Styrene, a volatile organic compound widely used in the production of plastics, resins, and rubber, poses potential health risks upon exposure. Biomonitoring of its metabolites in urine is the most effective way to quantify the internal dose. Among these metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA) have emerged as the most reliable and widely accepted biomarkers. This guide will focus on the validation of this compound (mandelic acid) and compare its performance with phenylglyoxylic acid.

Performance of Styrene Biomarkers: A Data-Driven Comparison

Numerous studies have established a strong correlation between the concentration of styrene in the air and the levels of its metabolites in the urine of exposed individuals. Mandelic acid and phenylglyoxylic acid are the major end-products of styrene metabolism, accounting for the vast majority of the absorbed dose.[1]

The following table summarizes key quantitative data from various studies, highlighting the correlation and performance of mandelic acid and phenylglyoxylic acid as biomarkers.

Biomarker(s)Correlation with Airborne Styrene (r-value)Key Findings & NotesReference(s)
Mandelic Acid (MA)0.93Urinary MA concentrations immediately after an 8-hour work shift showed a high correlation with the 8-hour time-weighted average (TWA) of styrene exposure. An exposure to 100 ppm of styrene corresponded to approximately 2,300 mg of mandelic acid per gram of creatinine.[2]
Mandelic Acid (MA)0.96Post-shift urinary concentrations of MA demonstrated a very high positive correlation with the 8-hour TWA styrene exposure.[3]
Phenylglyoxylic Acid (PGA)0.85Showed a strong correlation with environmental styrene exposure, though slightly lower than that of mandelic acid.[4]
Mandelic Acid (MA) + Phenylglyoxylic Acid (PGA)0.96The sum of MA and PGA also showed a very high correlation with styrene exposure, identical to that of MA alone in this particular study.[3]
Mandelic Acid (MA)0.841A significant correlation was observed between styrene concentration and urinary mandelic acid.[5]
Mandelic Acid (MA) & Phenylglyoxylic Acid (PGA)MA: r = 0.78, PGA: r = 0.77Strong positive correlations were observed between the levels of styrene in the air and the metabolite levels in urine.[6]

Key Insights from the Data:

  • Mandelic Acid as a Primary Biomarker: The data consistently demonstrates a very strong and significant correlation between urinary mandelic acid levels and airborne styrene concentrations, making it an excellent primary biomarker for assessing exposure.

  • Phenylglyoxylic Acid as a Secondary Biomarker: Phenylglyoxylic acid also shows a strong correlation, though in some studies, it is slightly weaker than that of mandelic acid.

  • Combined Biomarkers for Comprehensive Assessment: The sum of mandelic acid and phenylglyoxylic acid is often used and recommended for a comprehensive assessment of styrene exposure, as it accounts for the majority of the metabolized styrene.[3]

The Metabolic Journey of Styrene

Understanding the metabolic pathway of styrene is crucial for interpreting biomarker data. Upon entering the body, styrene is primarily metabolized in the liver. The following diagram illustrates the major metabolic pathway leading to the formation of mandelic acid and phenylglyoxylic acid.

Styrene_Metabolism Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide CYP450 enzymes Styrene_Glycol Styrene Glycol Styrene_Oxide->Styrene_Glycol Epoxide Hydrolase Mandelic_Acid Mandelic Acid (this compound) Styrene_Glycol->Mandelic_Acid Alcohol/Aldehyde Dehydrogenase Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid Urine_Excretion Urinary Excretion Mandelic_Acid->Urine_Excretion Phenylglyoxylic_Acid->Urine_Excretion

Caption: Major metabolic pathway of styrene in the human body.

Experimental Protocols for Biomarker Quantification

Accurate and reliable quantification of mandelic acid and phenylglyoxylic acid in urine is essential for biomonitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol for Mandelic and Phenylglyoxylic Acid

This protocol is a synthesized example based on common methodologies.[4][7][8]

1. Sample Preparation:

  • Collect a post-shift urine sample in a clean, sterile container.

  • To a 200 µL aliquot of the urine sample, add 60 mg of sodium chloride and an appropriate internal standard (e.g., O-methyl hippuric acid).

  • Acidify the sample by adding 6N hydrochloric acid (HCl).

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 1 minute.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer 0.5 mL of the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 90:10 v/v) with 0.5% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Detection: UV detection at a wavelength of 210-225 nm.

  • Quantification: Create a calibration curve using standard solutions of mandelic acid and phenylglyoxylic acid of known concentrations. The concentration of the metabolites in the urine sample is determined by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Mandelic and Phenylglyoxylic Acid

This protocol provides a general workflow for GC-MS analysis.[9][10]

1. Sample Preparation and Derivatization:

  • Collect a post-shift urine sample.

  • Acidify a 1 mL aliquot of urine with concentrated HCl.

  • Extract the metabolites with an organic solvent such as ethyl acetate.

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step converts the acidic protons to trimethylsilyl (TMS) groups.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or isooctane).

2. GC-MS Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating the derivatized metabolites (e.g., a DB-5MS or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1-2 µL of the derivatized sample.

  • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 280°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the TMS derivatives of mandelic acid and phenylglyoxylic acid for quantification.

  • Quantification: Use an internal standard (e.g., a deuterated analog of mandelic acid) and a calibration curve prepared with derivatized standards to quantify the analytes.

Workflow for Styrene Exposure Assessment

The following diagram outlines the logical workflow from sample collection to the final assessment of styrene exposure using urinary biomarkers.

Styrene_Exposure_Workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_assessment Exposure Assessment Urine_Sample Post-shift Urine Sample Sample_Prep Sample Preparation (Extraction & Derivatization) Urine_Sample->Sample_Prep Quantification Quantification (HPLC or GC-MS) Sample_Prep->Quantification Data_Analysis Data Analysis & Creatinine Correction Quantification->Data_Analysis Comparison Comparison with Biological Exposure Indices (BEIs) Data_Analysis->Comparison Risk_Assessment Risk Assessment Comparison->Risk_Assessment

Caption: Workflow for assessing styrene exposure via urinary biomarkers.

Conclusion

The validation of this compound (mandelic acid) as a primary biomarker for styrene exposure is well-established and supported by extensive scientific literature. Its strong correlation with airborne styrene levels, coupled with reliable and sensitive analytical methods for its detection, makes it an indispensable tool in occupational and environmental health. While phenylglyoxylic acid serves as a valuable complementary biomarker, mandelic acid consistently demonstrates a robust performance. For the most comprehensive assessment, the analysis of both mandelic and phenylglyoxylic acids is recommended. The provided experimental protocols and workflows offer a solid foundation for laboratories to establish and validate their own methods for styrene biomonitoring, ultimately contributing to the protection of worker health.

References

A Comparative Guide to the Synthesis of Mandelic Acid: Biocatalysis vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic route for key chiral intermediates like mandelic acid is a critical decision impacting efficiency, cost, and environmental footprint. This guide provides an objective comparison of biocatalytic and traditional chemical synthesis methods for mandelic acid, supported by experimental data and detailed protocols.

Mandelic acid, an alpha-hydroxy acid with a chiral center, is a valuable building block in the pharmaceutical industry. Its enantiomers, (R)- and (S)-mandelic acid, are crucial for the synthesis of various active pharmaceutical ingredients, including antibiotics and anti-inflammatory drugs.[1] The stereochemistry of mandelic acid significantly influences the pharmacological activity of the final drug product. Consequently, the ability to produce enantiomerically pure mandelic acid is of paramount importance.

This guide will delve into the two primary approaches for mandelic acid synthesis: traditional chemical methods and modern biocatalytic routes. We will compare these methods based on key performance indicators such as yield, enantioselectivity, reaction conditions, and environmental impact.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data for representative biocatalytic and chemical synthesis methods for mandelic acid, offering a clear comparison of their performance.

Table 1: Comparison of Biocatalytic and Chemical Synthesis of Mandelic Acid

ParameterBiocatalytic SynthesisChemical Synthesis
Typical Yield 70% - >90%[1]50% - 90%[2][3]
Enantiomeric Excess (e.e.) >95% - >99%[1][4]Racemic (requires resolution) or variable (asymmetric synthesis)
Reaction Temperature 25 - 55°C[5][6]0 - 65°C (can be higher for certain steps)[3][7]
Reaction Time 1 - 24 hours[6]2 - 24 hours[2][7]
Key Reagents Enzymes (e.g., nitrilase, HNL), buffer, benzaldehyde, cyanide sourceBenzaldehyde, sodium cyanide/HCN, strong acids/bases (e.g., HCl, NaOH), organic solvents
Environmental Impact Generally lower; biodegradable catalysts (enzymes), aqueous reaction media, milder conditionsHigher; use of toxic reagents (cyanide), harsh conditions, generation of inorganic waste

In-Depth Analysis of Synthesis Routes

Biocatalytic Synthesis: The "Green" Approach

Biocatalytic methods employ enzymes or whole microorganisms as catalysts to produce mandelic acid. These methods are lauded for their high selectivity, mild reaction conditions, and reduced environmental impact.[8] The most common biocatalytic strategies involve the use of nitrilases or a cascade system of hydroxynitrile lyase (HNL) and nitrilase.

  • Nitrilase-mediated Synthesis: This approach typically utilizes an (R)- or (S)-selective nitrilase to hydrolyze a racemic mandelonitrile intermediate, producing the corresponding enantiomer of mandelic acid with high enantiomeric excess.[6] The unreacted enantiomer of mandelonitrile can often be racemized in situ, allowing for a theoretical yield of 100%.

  • HNL-Nitrilase Cascade: This elegant one-pot synthesis starts from benzaldehyde. An (S)- or (R)-selective HNL first catalyzes the asymmetric addition of cyanide to benzaldehyde to form the corresponding chiral mandelonitrile. A nitrilase then hydrolyzes this intermediate to the desired mandelic acid enantiomer.[5] This cascade approach avoids the isolation of the cyanohydrin intermediate.

Advantages of Biocatalytic Synthesis:

  • High Enantioselectivity: Enzymes can produce mandelic acid with excellent enantiomeric purity (>99% e.e.), eliminating the need for costly chiral resolution steps.[1]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for specialized equipment.[5]

  • Environmental Friendliness: The use of biodegradable enzymes and water as a solvent minimizes the generation of hazardous waste.[8]

Limitations:

  • Enzyme Stability and Cost: Enzymes can be sensitive to operational conditions, and their initial cost can be higher than that of chemical catalysts. However, enzyme immobilization can enhance stability and allow for catalyst recycling.[6]

  • Substrate/Product Inhibition: High concentrations of substrate or product can sometimes inhibit enzyme activity, requiring strategies like fed-batch reactions to overcome this limitation.[9]

Chemical Synthesis: The Traditional Workhorse

Traditional chemical synthesis of mandelic acid typically starts from benzaldehyde and proceeds through a mandelonitrile intermediate, which is then hydrolyzed to racemic mandelic acid.[2] To obtain a single enantiomer, a subsequent chiral resolution step is required, which adds to the cost and complexity of the process and limits the maximum yield of the desired enantiomer to 50%.

Another common chemical route involves the hydrolysis of phenacyl halides.[8] While various chemical methods exist, they often share common drawbacks.

Advantages of Chemical Synthesis:

  • Well-established Procedures: The chemical synthesis of racemic mandelic acid is a well-documented and widely practiced method.[2][3]

  • Scalability: Chemical processes are often straightforward to scale up for industrial production.

Limitations:

  • Lack of Stereoselectivity: The direct chemical synthesis typically yields a racemic mixture, necessitating a separate and often inefficient resolution step.

  • Harsh Reaction Conditions: These methods often employ strong acids or bases and may require elevated temperatures, leading to higher energy consumption and potential side reactions.[3]

  • Use of Toxic Reagents: The use of hazardous materials like hydrogen cyanide or sodium cyanide is a significant safety and environmental concern.[2]

  • Waste Generation: Chemical synthesis can produce significant amounts of inorganic salts and other byproducts that require disposal.[8]

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis method, the following diagrams, generated using Graphviz, illustrate the key steps involved.

Biocatalytic_Synthesis cluster_0 Biocatalytic Synthesis of (S)-Mandelic Acid benzaldehyde Benzaldehyde mandelonitrile (S)-Mandelonitrile benzaldehyde->mandelonitrile (S)-Hydroxynitrile Lyase (HNL) + HCN mandelic_acid (S)-Mandelic Acid mandelonitrile->mandelic_acid Nitrilase + 2 H₂O

Figure 1: Biocatalytic cascade for (S)-mandelic acid synthesis.

Chemical_Synthesis cluster_1 Chemical Synthesis of Racemic Mandelic Acid benzaldehyde_chem Benzaldehyde mandelonitrile_chem Mandelonitrile benzaldehyde_chem->mandelonitrile_chem + NaCN / H₂SO₄ mandelic_acid_chem Racemic Mandelic Acid mandelonitrile_chem->mandelic_acid_chem H₃O⁺ / Heat resolution Chiral Resolution mandelic_acid_chem->resolution enantiomers (R)- and (S)-Mandelic Acid resolution->enantiomers

Figure 2: Traditional chemical synthesis of mandelic acid.

Detailed Experimental Protocols

For practical application, the following are representative experimental protocols for both a biocatalytic and a chemical synthesis of mandelic acid.

Protocol 1: Biocatalytic Synthesis of (S)-Mandelic Acid using a Bienzymatic Cascade

This protocol describes the one-pot synthesis of (S)-mandelic acid from benzaldehyde using a bienzymatic system of (S)-hydroxynitrile lyase (HNL) and a nitrilase.[10]

Materials:

  • Citrate buffer (50 mM, pH 4.0-5.5)

  • (S)-Hydroxynitrile lyase (e.g., from Manihot esculenta), free or immobilized

  • Nitrilase (e.g., from Pseudomonas fluorescens), as whole cells or purified enzyme

  • Benzaldehyde

  • Potassium cyanide (KCN) or hydrogen cyanide (HCN)

  • Methyl tert-butyl ether (MTBE) for a biphasic system

  • Reaction vessel with stirring capability

  • pH meter and titrator (e.g., with NaOH for pH control)

Methodology:

  • Reaction Setup: Prepare a two-phase system in the reaction vessel by combining the aqueous citrate buffer and MTBE (e.g., 1:1 v/v). Dissolve the benzaldehyde in the MTBE phase.

  • Enzyme Addition: Add the (S)-HNL and nitrilase preparations to the reaction mixture.

  • Initiation: Start the reaction by the controlled addition of the cyanide source. Maintain the pH of the aqueous phase within the optimal range for both enzymes (typically pH 4.0-7.0) using a titrator.

  • Reaction Monitoring: Monitor the conversion of benzaldehyde and the formation of (S)-mandelic acid over time using HPLC analysis.

  • Work-up and Purification: Once the reaction reaches completion, separate the aqueous phase. Acidify the aqueous phase to protonate the mandelic acid and extract it with an appropriate organic solvent (e.g., ethyl acetate). The product can be further purified by crystallization or chromatography.

Protocol 2: Chemical Synthesis of Racemic Mandelic Acid from Benzaldehyde

This protocol is a classic method for the synthesis of racemic mandelic acid via the mandelonitrile intermediate.[2]

Materials:

  • Benzaldehyde

  • Sodium cyanide (NaCN)

  • Saturated sodium bisulfite solution

  • Concentrated hydrochloric acid (HCl)

  • Benzene or ether for extraction

  • Ice

  • Reaction vessel with mechanical stirrer

  • Separatory funnel

  • Evaporating dish

Methodology:

  • Mandelonitrile Formation: In a reaction vessel equipped with a mechanical stirrer, place a solution of sodium cyanide in water and add benzaldehyde. While stirring, slowly add a saturated solution of sodium bisulfite. Add cracked ice to the reaction mixture to maintain a low temperature. A layer of mandelonitrile will form.

  • Isolation of Mandelonitrile: Separate the mandelonitrile layer using a separatory funnel. Extract the aqueous layer with benzene, evaporate the benzene, and combine the residual mandelonitrile with the main portion.

  • Hydrolysis: Place the crude mandelonitrile in an evaporating dish and add concentrated hydrochloric acid. Allow the hydrolysis to proceed in the cold for about 12 hours, then heat the mixture on a steam bath to remove water and excess HCl.

  • Work-up and Purification: A solid mixture of mandelic acid and ammonium chloride will form. After drying, the mandelic acid can be selectively extracted from the solid mixture using a hot organic solvent like benzene or ether, in which ammonium chloride is insoluble. The mandelic acid will crystallize upon cooling the extract.

Conclusion

The choice between biocatalytic and chemical synthesis of mandelic acid depends on the specific requirements of the application.

Chemical synthesis offers a well-established and scalable route to racemic mandelic acid. However, it is hampered by the need for chiral resolution to obtain enantiomerically pure products, the use of hazardous reagents, and a larger environmental footprint.

Biocatalytic synthesis , on the other hand, presents a compelling "green" alternative. It provides direct access to enantiomerically pure mandelic acid with high yields and selectivity under mild, environmentally benign conditions. While challenges related to enzyme stability and cost exist, ongoing advancements in enzyme engineering and process optimization are making biocatalysis an increasingly attractive and economically viable option for the industrial production of chiral compounds like mandelic acid.

For drug development professionals and researchers focused on sustainable and efficient manufacturing, the adoption of biocatalytic methods for mandelic acid synthesis represents a significant step forward. The superior enantioselectivity and favorable environmental profile of biocatalysis are well-aligned with the principles of modern green chemistry and the growing demand for optically pure pharmaceuticals.

References

A Comparative Guide to L-Mandelate Dehydrogenase and Flavocytochrome b2 from Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic engineering, understanding the nuances of enzyme function is paramount. This guide provides a detailed comparison of L-mandelate dehydrogenase and flavocytochrome b2 from the model organism Saccharomyces cerevisiae. While flavocytochrome b2's primary role is L-lactate oxidation, protein engineering has successfully endowed it with significant L-mandelate dehydrogenase activity, making a comparison with naturally occurring L-mandelate dehydrogenases highly relevant.

Executive Summary

Flavocytochrome b2 (L-lactate dehydrogenase) from Saccharomyces cerevisiae is a mitochondrial intermembrane space enzyme that primarily catalyzes the oxidation of L-lactate to pyruvate.[1] In its wild-type form, it exhibits negligible activity towards L-mandelate.[2] However, targeted mutations can dramatically shift its substrate specificity, transforming it into an efficient L-mandelate dehydrogenase.[2] This guide compares the engineered L-mandelate dehydrogenase activity of S. cerevisiae flavocytochrome b2 with that of a well-characterized, naturally occurring L-mandelate dehydrogenase from the yeast Rhodotorula graminis, which is also a flavocytochrome b2.[3][4] This comparison provides valuable insights into the determinants of substrate specificity and the potential for enzyme redesign.

Performance Data

The kinetic parameters presented below highlight the differences in substrate specificity and catalytic efficiency between the wild-type and engineered S. cerevisiae flavocytochrome b2, as well as the natural L-mandelate dehydrogenase from Rhodotorula graminis.

Table 1: Kinetic Parameters of Wild-Type and Engineered S. cerevisiae Flavocytochrome b2
Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Wild-TypeL-Lactate---
Wild-TypeL-Mandelate-<0.02-
A198G/L230A MutantL-Lactate2.51.4560
A198G/L230A MutantL-Mandelate0.38.528,300

Data adapted from Sinclair et al. (1998).[2]

Table 2: Kinetic Parameters of L-Mandelate Dehydrogenase from Rhodotorula graminis
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Electron Acceptor
L-Mandelate DehydrogenaseL-Mandelate0.132251.7 x 106Cytochrome c
L-Mandelate DehydrogenaseL-Mandelate0.115505.0 x 106Ferricyanide

Data adapted from Smekal et al. (1993) and a later study on the recombinant enzyme.[3][5]

Structural and Mechanistic Insights

Flavocytochrome b2 is a homotetramer, with each subunit comprising a flavin-binding domain and a cytochrome b5-like heme domain.[1][6] The flavin-binding domain harbors the active site for 2-hydroxy acid oxidation.[6] The key to re-engineering substrate specificity lies in modifying residues within this active site. In S. cerevisiae flavocytochrome b2, residues Ala-198 and Leu-230 are in close proximity to the substrate's methyl group.[7] The double mutation A198G/L230A expands the active site pocket, accommodating the bulkier phenyl group of mandelate and thereby increasing the enzyme's affinity and catalytic efficiency for this substrate.[2][7]

The catalytic mechanism for both enzymes involves the transfer of a hydride from the C2 carbon of the substrate to the FMN cofactor.[8][9] Subsequently, electrons are transferred from the reduced FMN to the heme b2 domain and then to an external electron acceptor like cytochrome c.[10][11]

Metabolic Pathways

Flavocytochrome b2 in Lactate Metabolism

In Saccharomyces cerevisiae, flavocytochrome b2 is a key enzyme in the utilization of lactate as a carbon source. It is located in the mitochondrial intermembrane space and funnels electrons from lactate oxidation directly into the electron transport chain via cytochrome c.[1]

L_Lactate L-Lactate Fcb2 Flavocytochrome b2 (L-Lactate Dehydrogenase) L_Lactate->Fcb2 Pyruvate Pyruvate Fcb2->Pyruvate Oxidation ETC Electron Transport Chain (Cytochrome c) Fcb2->ETC Electron Transfer L_this compound L-Mandelate MDH L-Mandelate Dehydrogenase L_this compound->MDH Phenylglyoxylate Phenylglyoxylate Downstream Downstream Metabolism Phenylglyoxylate->Downstream MDH->Phenylglyoxylate Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Mix Prepare Reaction Mixture (Buffer, Electron Acceptor) Equilibrate Equilibrate to 25°C in Spectrophotometer Mix->Equilibrate Add_Enzyme Add Enzyme Solution Equilibrate->Add_Enzyme Monitor Monitor Absorbance Change Add_Enzyme->Monitor Calculate Calculate Initial Rate Monitor->Calculate Determine_Kinetics Determine Kinetic Parameters (Vary [Substrate]) Calculate->Determine_Kinetics

References

A Comparative Guide to Nitrilase Variants for Mandelonitrile Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic conversion of mandelonitrile to mandelic acid and its derivatives is a cornerstone of many pharmaceutical syntheses, offering a greener and more specific alternative to traditional chemical methods. Nitrilases (EC 3.5.5.1) are at the forefront of this biocatalytic approach. This guide provides an objective comparison of various nitrilase variants, supported by experimental data, to aid researchers in selecting the optimal biocatalyst for their specific needs.

Performance Comparison of Nitrilase Variants

The efficiency of nitrilase variants in converting mandelonitrile is determined by several key parameters, including specific activity, enantioselectivity for the production of (R)- or (S)-mandelic acid, and the formation of byproducts such as mandelamide. The following table summarizes the performance of several notable nitrilase variants based on published experimental data.

Enzyme VariantSource OrganismSubstrateProduct(s)Specific Activity (U/mg or U/g)Enantiomeric Excess (ee)Amide Formation (%)Reference
Wild-TypePseudomonas fluorescens EBC191(R,S)-Mandelonitrile(R)-Mandelic Acid, (S)-Mandelamide33 U/mgLow enantioselectivity for (R)-MASignificant[1]
Mutant VariantsPseudomonas fluorescens EBC191(R,S)-Mandelonitrile(R)-Mandelic AcidNot specifiedup to 91% for (R)-MA2% - 94%[1][2]
Mutant VariantsPseudomonas fluorescens EBC191(R,S)-Mandelonitrile(S)-Mandelic AcidNot specifiedup to 47% for (S)-MA2% - 94%[1][2]
Wild-Type (WT10)Alcaligenes faecalis(R,S)-Mandelonitrile(R)-Mandelic Acid53.09 U/gExcellentNot specified[3]
Mutant (ZJUTB10)Alcaligenes faecalis(R,S)-Mandelonitrile(R)-Mandelic Acid350.8 U/gExcellentNot specified[3]
Wild-TypeAlcaligenes faecalis ATCC8750(R,S)-Mandelonitrile(R)-Mandelic AcidNot specifiedHighAlmost none[1]
Immobilized NitrilaseAlcaligenes faecalis ATCC8750Mandelonitrile(R)-(-)-Mandelic AcidNot specifiedStereoselectiveNot specified[4][5]
Immobilized Recombinant E. coliExpressing Alcaligenes faecalis nitrilase(R,S)-Mandelonitrile(R)-Mandelic Acid135.95% relative activity vs free cellsEnantioselectiveNot specified[6]

Experimental Workflow

The general workflow for comparing nitrilase variants for mandelonitrile conversion involves several key stages, from enzyme preparation to product analysis.

G cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis gene Nitrilase Gene (Wild-Type or Mutant) cloning Cloning into Expression Vector gene->cloning expression Expression in Host (e.g., E. coli) cloning->expression purification Cell Lysis & Purification expression->purification reaction Incubation with Nitrilase Variant purification->reaction substrate Mandelonitrile (Substrate) substrate->reaction extraction Product Extraction reaction->extraction conditions Controlled Conditions (pH, Temp, Time) conditions->reaction hplc HPLC Analysis extraction->hplc quantification Quantification of Mandelic Acid & Mandelamide hplc->quantification ee_determination Enantiomeric Excess (ee) Determination hplc->ee_determination

Caption: Experimental workflow for comparing nitrilase variants.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments in the evaluation of nitrilase variants.

Enzyme Expression and Preparation
  • Gene Synthesis and Cloning: The gene encoding the nitrilase variant is synthesized and cloned into a suitable expression vector (e.g., pET series) for transformation into an expression host such as E. coli BL21(DE3).

  • Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating at a lower temperature (e.g., 16-25°C) for several hours.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, pH 7.5-8.0), and lysed by sonication or high-pressure homogenization.

  • Enzyme Preparation: The crude cell lysate can be used directly, or the nitrilase can be purified using techniques like affinity chromatography (e.g., Ni-NTA if His-tagged) for more precise kinetic studies. For industrial applications, whole recombinant cells are often used as the biocatalyst, sometimes in an immobilized form to improve stability and reusability.[6]

Enzymatic Conversion of Mandelonitrile
  • Reaction Setup: The reaction mixture typically contains the nitrilase preparation (purified enzyme or whole cells), the substrate (R,S)-mandelonitrile, and a buffer solution to maintain the optimal pH (often between 7.0 and 8.5).[3] The reaction is carried out in a temperature-controlled shaker or reactor (e.g., 30-40°C).[3]

  • Substrate and Enzyme Concentration: The concentrations of the substrate and enzyme are optimized to achieve a desirable conversion rate. Mandelonitrile concentration can range from millimolar to molar levels, depending on the enzyme's tolerance and the desired product concentration.[3][6]

  • Reaction Monitoring: Aliquots of the reaction mixture are taken at different time intervals to monitor the progress of the reaction. The reaction is typically stopped by adding an acid (e.g., HCl) or a solvent to denature the enzyme.

Product Analysis
  • Sample Preparation: The reaction samples are centrifuged to remove the enzyme/cells. The supernatant is then filtered and may require extraction with an organic solvent (e.g., ethyl acetate) to isolate the products.

  • Quantification of Products: The concentrations of mandelonitrile, mandelic acid, and any byproduct like mandelamide are determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 reverse-phase column is commonly used.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the mandelic acid produced is determined using chiral HPLC. This allows for the separation and quantification of the (R) and (S) enantiomers.

Signaling Pathways and Logical Relationships

The conversion of racemic mandelonitrile by an enantioselective nitrilase often involves a dynamic kinetic resolution process. This is particularly effective when the unreacted substrate can racemize under the reaction conditions.

G cluster_reaction Dynamic Kinetic Resolution of Mandelonitrile racemic_mn (R,S)-Mandelonitrile r_mn (R)-Mandelonitrile racemic_mn->r_mn s_mn (S)-Mandelonitrile racemic_mn->s_mn r_ma (R)-Mandelic Acid r_mn->r_ma Nitrilase (Enantioselective) s_mn->r_mn Racemization

Caption: Dynamic kinetic resolution of mandelonitrile.

This diagram illustrates that the nitrilase selectively converts one enantiomer (in this case, (R)-mandelonitrile) to the corresponding acid. The remaining (S)-mandelonitrile undergoes racemization back to the racemic mixture, allowing for a theoretical yield of the desired (R)-mandelic acid to approach 100%.[7]

Conclusion

The choice of a nitrilase variant for mandelonitrile conversion depends heavily on the desired outcome. For the production of (R)-mandelic acid with high enantiopurity, engineered variants of nitrilases from organisms like Alcaligenes faecalis and Pseudomonas fluorescens have shown significant promise.[2][3] Specifically, the mutant strain A. faecalis ZJUTB10 exhibits a substantially higher specific activity compared to its wild-type counterpart, making it a strong candidate for industrial applications.[3] Furthermore, single point mutations in the nitrilase from P. fluorescens EBC191 have been demonstrated to dramatically alter both the enantioselectivity and the extent of amide formation, highlighting the power of protein engineering to tailor enzyme function.[1][2] Immobilization of these enzymes can further enhance their operational stability, a critical factor for cost-effective industrial processes.[6] Researchers should consider these factors and the provided experimental framework when selecting and optimizing a nitrilase for their specific application.

References

A Comparative Guide to Chiral Resolving Agents: Mandelic Acid Derivatives vs. Other Common Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The choice of a chiral resolving agent is a critical decision that significantly impacts the efficiency, yield, and economic viability of this process. This guide provides an objective, data-driven comparison of mandelic acid derivatives against other widely used chiral resolving agents, with a focus on the classical method of diastereomeric salt formation.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most established method for separating enantiomers on a preparative scale is the formation of diastereomeric salts. Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid), a pair of diastereomers is formed. These diastereomers are not mirror images and thus exhibit different physical properties, most notably solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is isolated, and then the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily assessed by the yield of the diastereomeric salt and the enantiomeric excess (% ee) of the desired enantiomer after liberation. The choice of resolving agent and the optimization of reaction conditions, such as the solvent system and temperature, are crucial for a successful resolution.

Below is a comparative summary of the performance of mandelic acid and its derivatives against other common chiral resolving agents for the resolution of racemic 1-phenylethylamine, a standard substrate for evaluating resolving agents.

Racemic CompoundChiral Resolving AgentSolvent SystemYield of Diastereomeric SaltEnantiomeric Excess (% ee) of Recovered Amine
(±)-1-Phenylethylamine(S)-Mandelic AcidEthanol/WaterHigh>95% (in a single crystallization)[1]
(±)-1-PhenylethylamineL-Tartaric AcidMethanol80-90%>85%[1]
(±)-1-Phenylethylamine(1S)-(+)-10-Camphorsulfonic AcidDichloromethane25% (for (±)-2,3-diphenylpiperazine)98% (for (R,R)-enantiomer of (±)-2,3-diphenylpiperazine)[1]
(±)-Phenylalanine methyl esterPEGylated-(R)-Mandelic AcidMethanol90%85% (first cycle), 95% (second cycle)
(±)-2-Amino-1-butanolPEGylated-(R)-Mandelic AcidMethanol86%81% (first cycle), 87% (second cycle)
(±)-1-PhenylethylaminePEGylated-(R)-Mandelic AcidMethanol82%83% (first cycle), 91% (second cycle)

Note: Direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources to provide a representative comparison. The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution.

Protocol 1: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid

This protocol outlines the resolution of racemic 1-phenylethylamine using (S)-mandelic acid to yield the (R)-amine.[1]

Materials:

  • (±)-1-Phenylethylamine

  • (S)-Mandelic acid

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To the hot solution, add an equimolar amount of (±)-1-phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a 10% sodium hydroxide solution until the solution is basic to litmus paper.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with an appropriate organic solvent, such as diethyl ether.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (R)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its optical rotation.

Protocol 2: Resolution of Halogenated Mandelic Acids via Co-crystallization with Levetiracetam

This protocol describes a co-crystal resolution method for halogenated mandelic acid derivatives.[2]

Materials:

  • Racemic halogenated mandelic acid (e.g., 3-chloromandelic acid)

  • Levetiracetam (LEV)

  • Acetonitrile

Procedure:

  • Solution Preparation: Dissolve the racemic halogenated mandelic acid and a specific molar ratio of levetiracetam in acetonitrile with heating and stirring to obtain a homogeneous solution.

  • Crystallization: Slowly cool the solution to room temperature and then further cool to a lower temperature (e.g., -18 °C) to induce crystallization. Seeding with a small amount of the desired co-crystal can be beneficial.

  • Equilibration: Allow the mixture to stand for an extended period (e.g., 12 days) to reach solid-liquid equilibrium.

  • Isolation: Collect the precipitated co-crystals by vacuum filtration and wash with cold acetonitrile.

  • Analysis: Determine the enantiomeric excess of the mandelic acid derivative in both the solid and liquid phases using chiral HPLC.

Visualization of Experimental Workflow

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomers ((R)-Amine-(S)-Acid & (S)-Amine-(S)-Acid) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble Precipitation more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble isolation Isolation (Filtration) less_soluble->isolation liberation Liberation of Amine (Base Treatment) isolation->liberation resolved_enantiomer Resolved Enantiomer (e.g., (R)-Amine) liberation->resolved_enantiomer analysis Analysis (% ee Determination) resolved_enantiomer->analysis

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Concluding Remarks

Mandelic acid and its derivatives are highly effective chiral resolving agents, particularly for racemic amines, often providing high enantiomeric excess in a single crystallization step.[1] They offer a significant advantage in terms of efficiency and yield. Other classical resolving agents like tartaric acid are cost-effective and widely used alternatives that also demonstrate good performance.[1] Stronger acids, such as (1S)-(+)-10-camphorsulfonic acid, are valuable for resolving amines that are difficult to separate with carboxylic acid-based agents and can lead to very high enantiomeric purities.[1]

The selection of an optimal resolving agent is often an empirical process that requires screening of different agents, solvent systems, and conditions to achieve the desired separation efficiency. This guide provides a foundational comparison and detailed protocols to assist researchers in making informed decisions for the development of robust and efficient chiral resolution processes.

References

assessing the competitiveness of biocatalytic processes for mandelate production

Author: BenchChem Technical Support Team. Date: December 2025

A detailed assessment of biocatalytic versus traditional chemical methods for the synthesis of mandelic acid reveals a paradigm shift towards greener, more efficient, and highly selective manufacturing processes. While conventional chemical synthesis has long been the industry standard, emerging biocatalytic routes offer significant advantages in sustainability, safety, and the production of enantiomerically pure mandelate, a crucial chiral building block in the pharmaceutical industry.

Mandelic acid and its derivatives are vital precursors for a range of pharmaceuticals, including antibiotics and anti-cancer drugs. The imperative for enantiomerically pure forms of these compounds has driven innovation beyond traditional chemical synthesis, which is often beset by the use of hazardous materials, harsh reaction conditions, and the formation of racemic mixtures that necessitate costly and inefficient resolution steps. This guide provides a comprehensive comparison of the leading biocatalytic processes against the conventional chemical approach, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

A Head-to-Head Comparison: Performance Metrics

The competitiveness of any production process hinges on key performance indicators such as titer, yield, productivity, and enantiomeric excess (e.e.). The following tables summarize the performance of various biocatalytic methods in comparison to the traditional chemical synthesis of mandelic acid.

Production Method Starting Material Product Titer (g/L) Yield (%) Productivity (g/L/h) Enantiomeric Excess (e.e., %) Key Biocatalyst(s)
Chemical Synthesis Benzaldehyde, HCNRacemic Mandelic AcidHigh (Industrial Scale)~50-81%Not Publicly Available0% (Racemic)Basic Catalyst
De Novo Biosynthesis Glucose(S)-Mandelic Acid0.74Not Reported~0.03>99%Engineered E. coli (HmaS)
De Novo Biosynthesis Glucose(R)-Mandelic Acid0.68Not Reported~0.028>99%Engineered E. coli (HmaS, Hmo, DMD)
De Novo Biosynthesis GlucoseMandelic Acid9.58Not ReportedNot ReportedNot ReportedEngineered E. coli
Enzymatic Cascade Styrene(R)-Mandelic Acid1.52~50% (from Styrene)0.107>99%Epoxidase, Epoxide Hydrolase, Dehydrogenases
Enzymatic Cascade L-Phenylalanine(R)-Mandelic Acid0.913~60% (from L-Phe)0.108>99%PAL, PAD, SMO, StEH, AldO
HNL/Nitrilase Cascade Benzaldehyde(S)-Mandelic AcidHigh (up to 90% yield)90%Not Reported>99%Hydroxynitrile Lyase, Nitrilase
Dynamic Kinetic Resolution Racemic Mandelonitrile(R)-Mandelic Acid64.8585.2%8.1>99%Nitrilase

Table 1: Comparison of key performance metrics for this compound production via chemical and various biocatalytic routes.

Unpacking the Production Pathways

The choice of production route significantly impacts the process's efficiency, sustainability, and final product characteristics. Below, we delve into the specifics of the primary chemical and biocatalytic pathways.

The Conventional Chemical Route: Benzaldehyde Cyanohydrin Hydrolysis

The traditional and most widely used chemical method for synthesizing mandelic acid is the cyanohydrin route. This process involves the reaction of benzaldehyde with hydrogen cyanide (HCN) or an alkali metal cyanide to form mandelonitrile, which is subsequently hydrolyzed using a strong acid, such as hydrochloric acid, to yield racemic mandelic acid[1][2]. While this method is well-established, it is fraught with significant drawbacks, including the high toxicity of cyanide, the use of corrosive acids, and the generation of substantial waste streams[2][3]. Furthermore, the process yields a racemic mixture, necessitating a separate, often inefficient, resolution step to obtain the desired enantiomer, with a theoretical maximum yield of only 50% for the target enantiomer[3].

benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile + HCN (Basic Catalyst) mandelic_acid Racemic Mandelic Acid mandelonitrile->mandelic_acid + 2H₂O, H⁺ (Hydrolysis)

Chemical Synthesis of Racemic Mandelic Acid
Biocatalytic Pathways: A Greener Horizon

Biocatalytic methods offer a compelling alternative to chemical synthesis, characterized by milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Metabolic engineering has enabled the de novo production of mandelic acid from simple, renewable carbon sources like glucose in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae[4]. These engineered microorganisms are equipped with heterologous enzymes that divert intermediates from their native metabolic pathways towards the synthesis of this compound.

For the production of (S)-mandelic acid, hydroxythis compound synthase (HmaS) from Amycolatopsis orientalis can be introduced to convert the endogenous metabolite phenylpyruvate to (S)-mandelate[4]. To produce (R)-mandelic acid, a multi-enzyme pathway can be constructed, involving HmaS, hydroxythis compound oxidase (Hmo), and D-mandelate dehydrogenase (DMD)[4].

glucose Glucose phenylpyruvate Phenylpyruvate glucose->phenylpyruvate Glycolysis & Aromatic Amino Acid Pathway s_this compound (S)-Mandelic Acid phenylpyruvate->s_this compound HmaS phenylglyoxylate Phenylglyoxylate s_this compound->phenylglyoxylate Hmo r_this compound (R)-Mandelic Acid phenylglyoxylate->r_this compound DMD

De Novo Biosynthesis of (R)- and (S)-Mandelic Acid

Multi-enzyme cascade reactions in a one-pot setup offer a streamlined approach to this compound synthesis, minimizing intermediate purification steps and improving process efficiency.

A prominent example is the bienzymatic cascade employing a hydroxynitrile lyase (HNL) and a nitrilase. An (S)-selective HNL first catalyzes the asymmetric addition of cyanide to benzaldehyde to produce (S)-mandelonitrile with high enantioselectivity. Subsequently, a nitrilase hydrolyzes the nitrile group to a carboxylic acid, yielding (S)-mandelic acid. This method circumvents the formation of a racemic intermediate.

benzaldehyde Benzaldehyde s_mandelonitrile (S)-Mandelonitrile benzaldehyde->s_mandelonitrile + HCN ((S)-HNL) s_mandelic_acid (S)-Mandelic Acid s_mandelonitrile->s_mandelic_acid + 2H₂O (Nitrilase)

HNL/Nitrilase Cascade for (S)-Mandelic Acid Synthesis

Another innovative cascade biotransformation utilizes styrene as a starting material to produce (R)-mandelic acid. This multi-step enzymatic process involves an epoxidation, hydrolysis, and a double oxidation, achieving high enantiomeric excess[3].

Experimental Protocols

To facilitate the adoption and further development of these biocatalytic methods, this section provides detailed experimental protocols for key processes.

Protocol 1: De Novo Production of (S)-Mandelic Acid in Engineered E. coli

1. Strain and Plasmid Construction:

  • An appropriate E. coli strain (e.g., a derivative of W3110) is engineered by deleting genes involved in competing pathways to enhance the flux towards phenylpyruvate.

  • The gene encoding hydroxythis compound synthase (HmaS) from Amycolatopsis orientalis is codon-optimized for E. coli and cloned into a suitable expression vector (e.g., pTrc99A) under the control of an inducible promoter.

2. Fermentation:

  • A seed culture of the engineered E. coli strain is grown overnight in Luria-Bertani (LB) medium at 37°C.

  • The seed culture is used to inoculate a fermenter containing a defined mineral medium with glucose as the primary carbon source.

  • The fermentation is carried out at 37°C with controlled pH (e.g., 7.0) and aeration.

  • When the optical density at 600 nm (OD600) reaches a mid-log phase, protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The fermentation is continued at a lower temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).

3. Product Analysis:

  • Culture samples are periodically withdrawn, and the supernatant is analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentration and enantiomeric excess of mandelic acid.

Protocol 2: HNL/Nitrilase Cascade for (S)-Mandelic Acid Synthesis

1. Biocatalyst Preparation:

  • An (S)-selective hydroxynitrile lyase (e.g., from Manihot esculenta) and a nitrilase (e.g., from Pseudomonas fluorescens) can be used as purified enzymes, immobilized enzymes, or whole-cell biocatalysts. For whole-cell catalysis, E. coli can be engineered to co-express both enzymes.

2. Reaction Setup:

  • The reaction is typically performed in a two-phase system to overcome substrate and product inhibition. An aqueous buffer phase (e.g., citrate buffer, pH 4.0-5.5) contains the biocatalysts, while an organic phase (e.g., methyl tert-butyl ether, MTBE) serves as a reservoir for the benzaldehyde substrate.

  • Benzaldehyde is dissolved in the organic phase.

  • The reaction is initiated by the controlled addition of a cyanide source (e.g., KCN or HCN) to the aqueous phase. Extreme caution and appropriate safety measures must be taken when handling cyanides.

3. Reaction Conditions:

  • The reaction is carried out at a controlled temperature (e.g., 25-30°C) with gentle agitation to ensure adequate mixing of the two phases.

  • The pH of the aqueous phase is maintained within the optimal range for both enzymes.

4. Product Extraction and Analysis:

  • The reaction progress is monitored by taking samples from the aqueous phase and analyzing them by chiral HPLC.

  • Upon completion, the aqueous phase is separated, acidified, and the (S)-mandelic acid is extracted with an organic solvent (e.g., ethyl acetate). The product can be further purified by crystallization.

Experimental Workflow for Assessing Competitiveness

A systematic approach is crucial for evaluating the competitiveness of a new biocatalytic process against an established chemical method. The following workflow outlines the key steps in such an assessment.

cluster_0 Process Development & Optimization cluster_1 Performance Assessment cluster_2 Economic & Environmental Analysis p1 Biocatalyst Development p2 Reaction Optimization p1->p2 p3 Downstream Processing p2->p3 a1 Determine Titer, Yield, Productivity p3->a1 a2 Analyze Enantiomeric Excess a1->a2 e1 Techno-Economic Analysis a2->e1 a3 Quantify Waste Generation e2 Life Cycle Assessment a3->e2

Workflow for Competitiveness Assessment

Conclusion: The Verdict on Biocatalysis

The evidence strongly suggests that biocatalytic processes are not only viable but also superior alternatives to traditional chemical synthesis for this compound production, particularly for chiral applications. The advantages of biocatalysis are multi-faceted:

  • Sustainability: Biocatalytic routes often utilize renewable feedstocks, operate under mild conditions (lower temperature and pressure), and generate less hazardous waste, aligning with the principles of green chemistry[2][3].

  • Safety: The avoidance of highly toxic reagents like hydrogen cyanide significantly improves the safety profile of the manufacturing process[2][3].

  • Selectivity: Enzymes offer unparalleled stereoselectivity, enabling the direct production of enantiomerically pure mandelic acid with e.e. values often exceeding 99%. This eliminates the need for costly and inefficient chiral resolution steps inherent in the chemical synthesis of chiral compounds.

  • Process Intensification: One-pot, multi-enzyme cascade reactions streamline the production process, reducing the number of unit operations and potentially lowering capital and operational costs.

While challenges remain in optimizing biocatalyst stability, activity, and the overall economics of some biocatalytic processes, the rapid advancements in metabolic engineering, protein engineering, and process optimization are continuously enhancing their competitiveness. For researchers, scientists, and drug development professionals, the adoption of biocatalysis for this compound production represents a strategic move towards more sustainable, efficient, and economically viable manufacturing of this critical pharmaceutical intermediate. The data and protocols presented in this guide provide a solid foundation for the evaluation and implementation of these promising technologies.

References

A Comparative Guide to Mandelate Metabolism in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mandelate metabolism in three bacterial strains: Pseudomonas putida, a well-studied model for aromatic compound degradation; Acinetobacter calcoaceticus, another bacterium capable of utilizing this compound; and Escherichia coli, a common host for metabolic engineering which does not naturally degrade this compound. This comparison focuses on the enzymatic pathways, kinetic parameters of key enzymes, and the genetic organization of the this compound catabolic genes.

Overview of this compound Metabolism

This compound, a substituted aromatic α-hydroxy acid, serves as a carbon and energy source for various microorganisms. The catabolic pathway typically involves the conversion of this compound to benzoate, which then enters central metabolism through the β-ketoadipate pathway. The initial steps, which are the focus of this guide, involve a series of enzymatic reactions that convert both enantiomers of this compound to benzoylformate, followed by decarboxylation to benzaldehyde, and subsequent oxidation to benzoate.

Comparative Analysis of Key Enzymes

The table below summarizes the available quantitative data for the key enzymes involved in the initial stages of this compound metabolism in Pseudomonas putida and Acinetobacter calcoaceticus. Escherichia coli is included to highlight its lack of a native this compound degradation pathway and its use in synthetic biology applications.

EnzymeOrganismGeneSubstrateK_m_ (mM)k_cat_ (s⁻¹)V_max_ (μmol/min/mg)CofactorNotes
This compound Racemase Pseudomonas putidamdlA(R)-Mandelate0.9 ± 0.2[1]670 ± 40[1]-Mg²⁺Catalyzes the interconversion of (R)- and (S)-mandelate.[1]
(S)-Mandelate0.7 ± 0.1[1]590 ± 30[1]-
Acinetobacter calcoaceticus--Not availableNot available--Activity has been detected, but kinetic parameters are not well characterized in the literature.
(S)-Mandelate Dehydrogenase Pseudomonas putidamdlB(S)-Mandelate0.24 ± 0.0219.5 ± 0.5-FMNA membrane-bound flavoprotein.[2][3]
L(+)-Mandelate Dehydrogenase Acinetobacter calcoaceticus-L(+)-MandelateNot availableNot available-FMNMembrane-bound and NAD(P)⁺-independent.[4][5]
D(-)-Mandelate Dehydrogenase Acinetobacter calcoaceticus-D(-)-MandelateNot availableNot available-FADMembrane-bound and NAD(P)⁺-independent.[5][6]
Benzoylformate Decarboxylase Pseudomonas putidamdlCBenzoylformate0.76 ± 0.09[7]320 - 400[8]-Thiamine pyrophosphate (TPP), Mg²⁺Catalyzes the non-oxidative decarboxylation of benzoylformate.[7][8]
Acinetobacter calcoaceticus-BenzoylformateNot availableNot available--Enzyme activity is present, but kinetic data is not readily available.
Benzaldehyde Dehydrogenase Pseudomonas putidamdlDBenzaldehyde0.007 (with NAD⁺)[9]--NAD⁺, NADP⁺Shows broad substrate specificity.[2][9]
Benzaldehyde0.110 (with NAD⁺)[9]--Km for NAD⁺ is ~3-fold lower than for NADP⁺.[9]
Benzaldehyde Dehydrogenase I Acinetobacter calcoaceticus-Benzaldehyde0.00069-~110NAD⁺Activated by K⁺, Rb⁺, and NH₄⁺.[9]

Signaling Pathways and Genetic Organization

The arrangement of genes encoding the this compound pathway enzymes often reflects their coordinated regulation. In Pseudomonas putida, the this compound genes (mdlA, mdlB, mdlC, mdlD) are typically clustered in an operon, allowing for their co-transcription upon induction by this compound or its metabolites. In contrast, the genetic organization in Acinetobacter calcoaceticus is less defined but the genes appear to be clustered.

Mandelate_Pathway_Pseudomonas cluster_operon This compound Operon (mdlABCD) This compound (R,S)-Mandelate S_this compound (S)-Mandelate This compound->S_this compound This compound Racemase (MdlA) Benzoylformate Benzoylformate S_this compound->Benzoylformate (S)-Mandelate Dehydrogenase (MdlB) Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase (MdlC) Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase (MdlD) Central Metabolism Central Metabolism Benzoate->Central Metabolism β-Ketoadipate Pathway MdlA_gene mdlA MdlB_gene mdlB MdlC_gene mdlC MdlD_gene mdlD

Mandelate_Pathway_Acinetobacter R_this compound (R)-Mandelate Benzoylformate Benzoylformate R_this compound->Benzoylformate D(-)-Mandelate Dehydrogenase L_this compound (L)-Mandelate L_this compound->Benzoylformate L(+)-Mandelate Dehydrogenase Benzaldehyde Benzaldehyde Benzoylformate->Benzaldehyde Benzoylformate Decarboxylase Benzoate Benzoate Benzaldehyde->Benzoate Benzaldehyde Dehydrogenase I Central Metabolism Central Metabolism Benzoate->Central Metabolism β-Ketoadipate Pathway

Escherichia coli: A Host for Synthetic this compound Metabolism

E. coli does not possess a native catabolic pathway for this compound. However, its well-characterized genetics and rapid growth make it an ideal chassis for metabolic engineering. Researchers have successfully engineered E. coli to produce mandelic acid from glucose by introducing heterologous genes. This typically involves expressing a hydroxythis compound synthase to convert an intermediate of the shikimate pathway, 4-hydroxyphenylpyruvate, to (S)-mandelate. This highlights a key difference: while Pseudomonas and Acinetobacter degrade this compound, engineered E. coli is used for its synthesis.

Ecoli_Mandelate_Synthesis Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Glycolysis HPP 4-Hydroxyphenylpyruvate Shikimate->HPP This compound (S)-Mandelate HPP->this compound Hydroxythis compound Synthase (Heterologous)

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for assaying the key enzymes in the this compound pathway.

This compound Racemase Assay

Principle: The activity of this compound racemase is determined by coupling the formation of (S)-mandelate from (R)-mandelate to the (S)-mandelate dehydrogenase reaction. The reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), by the dehydrogenase is monitored spectrophotometrically.

Reagents:

  • Phosphate buffer (100 mM, pH 7.0)

  • (R)-Mandelate solution (10 mM)

  • (S)-Mandelate dehydrogenase (purified or as cell-free extract)

  • DCPIP solution (1 mM)

  • Cell-free extract containing this compound racemase

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, (R)-mandelate, and an excess of (S)-mandelate dehydrogenase.

  • Add the cell-free extract containing this compound racemase to initiate the reaction.

  • Immediately add DCPIP and monitor the decrease in absorbance at 600 nm.

  • One unit of this compound racemase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of (S)-mandelate per minute under the assay conditions.

Mandelate_Racemase_Assay cluster_reaction Coupled Assay cluster_detection Spectrophotometric Detection R_this compound (R)-Mandelate S_this compound (S)-Mandelate R_this compound->S_this compound This compound Racemase Benzoylformate Benzoylformate S_this compound->Benzoylformate (S)-Mandelate Dehydrogenase DCPIP_red DCPIP (reduced) (Colorless) Benzoylformate->DCPIP_red e⁻ transfer DCPIP_ox DCPIP (oxidized) (Blue)

(S)-Mandelate Dehydrogenase Assay

Principle: The activity is measured by monitoring the reduction of an artificial electron acceptor, such as DCPIP or ferricyanide, coupled to the oxidation of (S)-mandelate.

Reagents:

  • Phosphate buffer (100 mM, pH 7.5)

  • (S)-Mandelate solution (10 mM)

  • DCPIP solution (1 mM) or Potassium ferricyanide solution (1 mM)

  • Cell-free extract or purified enzyme

Procedure:

  • In a cuvette, mix the phosphate buffer and (S)-mandelate solution.

  • Add the enzyme preparation.

  • Initiate the reaction by adding DCPIP or ferricyanide.

  • Monitor the decrease in absorbance at 600 nm for DCPIP or 420 nm for ferricyanide.

  • Calculate the enzyme activity based on the molar extinction coefficient of the electron acceptor.

Benzoylformate Decarboxylase Assay

Principle: The decarboxylation of benzoylformate to benzaldehyde is monitored by coupling the reaction to the oxidation of benzaldehyde by benzaldehyde dehydrogenase, which reduces NAD⁺ to NADH. The increase in NADH concentration is measured spectrophotometrically at 340 nm.

Reagents:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Benzoylformate solution (5 mM)

  • NAD⁺ solution (2 mM)

  • Benzaldehyde dehydrogenase (purified or as cell-free extract)

  • Cell-free extract containing benzoylformate decarboxylase

Procedure:

  • Combine Tris-HCl buffer, benzoylformate, NAD⁺, and an excess of benzaldehyde dehydrogenase in a cuvette.

  • Start the reaction by adding the cell-free extract containing benzoylformate decarboxylase.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Benzaldehyde Dehydrogenase Assay

Principle: The activity is determined by directly measuring the rate of NAD⁺ or NADP⁺ reduction to NADH or NADPH, respectively, as benzaldehyde is oxidized to benzoate.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Benzaldehyde solution (1 mM)

  • NAD⁺ or NADP⁺ solution (2 mM)

  • Cell-free extract or purified enzyme

Procedure:

  • In a cuvette, mix the phosphate buffer and NAD⁺ or NADP⁺ solution.

  • Add the enzyme preparation.

  • Initiate the reaction by adding the benzaldehyde solution.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH or NADPH.

Conclusion

The comparative analysis of this compound metabolism reveals distinct strategies among different bacterial strains. Pseudomonas putida possesses a well-characterized and efficient, inducible pathway for this compound degradation, with its genes organized in a single operon. Acinetobacter calcoaceticus also utilizes this compound, employing separate dehydrogenases for the L(+) and D(-) enantiomers, although the kinetic details of its full pathway are less understood. In stark contrast, Escherichia coli lacks a natural this compound catabolic pathway but serves as a powerful host for the engineered production of mandelic acid. This guide provides a foundation for researchers to understand the nuances of this compound metabolism and to inform strategies for bioremediation, biocatalysis, and metabolic engineering.

References

A Structural Showdown: Comparing Inhibitors of Mandelate Racemase

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional nuances of mandelate racemase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.

This compound racemase (MR) is a crucial enzyme in the this compound metabolic pathway in bacteria like Pseudomonas putida. It catalyzes the Mg²⁺-dependent interconversion of (R)- and (S)-mandelate.[1][2] This catalytic prowess, which involves stabilizing a high-energy aci-carboxylate intermediate, has made it a key target for inhibitor design and a paradigm for understanding enzyme-catalyzed proton abstraction from carbon acids.[2][3] This guide provides a detailed structural and quantitative comparison of various classes of this compound racemase inhibitors, supported by experimental data and methodologies.

The Active Site: A Stage for Inhibition

The active site of this compound racemase, located at the C-terminal end of a TIM-barrel structure, is a finely tuned environment for catalysis.[3] Key to its function is a divalent metal ion (typically Mg²⁺) and two catalytic residues, Lys 166 and His 297, which act as general base/acid catalysts to abstract a proton from (S)- and (R)-mandelate, respectively.[2][3] The active site also features a hydrophobic pocket that accommodates the phenyl group of the substrate.[4] This intricate architecture provides multiple opportunities for inhibitor binding and action.

Classes of Inhibitors: A Structural Overview

This compound racemase inhibitors can be broadly categorized based on their mechanism of action and structural similarity to the substrate, intermediate, or transition state.

  • Intermediate/Transition State Analogues: These inhibitors mimic the planar, negatively charged aci-carboxylate intermediate formed during the reaction.[3][5] By binding tightly to the active site, they block the catalytic cycle. Examples include benzohydroxamate, cupferron, and various phosphonate and boronic acid derivatives.[2][3][5]

  • Substrate-Product Analogues: These molecules resemble both the substrate and the product simultaneously, often featuring two functional groups that occupy the binding sites of both enantiomers.[6][7] This class includes compounds like 1,1-diphenyl-1-hydroxymethylphosphonate and benzilate.[6][7]

  • Covalent Inhibitors: A smaller class of inhibitors that form a covalent bond with active site residues, leading to irreversible or slow-onset inhibition.[8][9] An example is 3-hydroxypyruvate, which forms a Schiff base with Lys 166.[9]

Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors is typically quantified by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available data for various this compound racemase inhibitors.

Inhibitor ClassInhibitorKᵢ (μM)IC₅₀ (μM)Inhibition TypeReference
Intermediate/Transition State Analogues Benzohydroxamate--Competitive[3]
Cupferron--Competitive[3]
Phenylboronic Acid (PBA)--Competitive[2]
2-Formylphenylboronic Acid (2-FPBA)-3.12 ± 0.30Slow-onset[8]
4-Cl-2-FPBA-1.65 ± 0.08-[8]
2-Acetylphenylboronic Acid (2-APBA)-392 ± 30-[8]
2-Carboxyphenylboronic Acid (2-CPBA)-~19000-[8]
(R,S)-1-Naphthylglycolate1900 ± 100-Competitive[4][10]
(R,S)-2-Naphthylglycolate520 ± 30-Competitive[4][10]
Substrate-Product Analogues 1,1-Diphenyl-1-hydroxymethylphosphonate1410 ± 90-Competitive[6]
3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP)27 ± 4-Competitive[7]
Benzilate700-Competitive[7]
Tartronate1800 ± 100-Competitive[7]
Covalent Inhibitors 3-Hydroxypyruvate--Irreversible, time-dependent[9]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies, primarily focused on enzyme kinetics and structural biology.

Enzyme Purification

Recombinant this compound racemase from Pseudomonas putida is typically overproduced in Escherichia coli BL21(DE3) cells.[3] The purification protocol generally involves cell lysis followed by a series of chromatography steps to obtain a pure enzyme preparation.[3]

Enzyme Assays

The activity of this compound racemase is commonly measured using a circular dichroism (CD)-based assay.[3][8][11] This continuous assay monitors the change in ellipticity at 262 nm as the chiral this compound substrate is converted to its enantiomer.[3] All assays are conducted at 25 °C in a buffered solution (e.g., 0.1 M Na⁺-HEPES, pH 7.5) containing MgCl₂ (typically 3.3 mM) and bovine serum albumin (BSA) to prevent enzyme denaturation.[3][11]

An alternative method is a fixed-time assay using high-performance liquid chromatography (HPLC).[12] This method involves stopping the enzymatic reaction at a specific time point and then separating and quantifying the substrate and product using a chiral HPLC column.[12]

Inhibition Studies

For competitive inhibitors, the inhibition constant (Kᵢ) is determined by measuring initial reaction velocities at various substrate and inhibitor concentrations.[3] The data are then fitted to the Michaelis-Menten equation for competitive inhibition.[3] For slow-onset or irreversible inhibitors, the time-dependent inactivation of the enzyme is monitored to determine the kinetic parameters.[8]

X-ray Crystallography

To elucidate the binding mode of inhibitors, X-ray crystallography is employed.[3][13][14] This involves growing single crystals of this compound racemase in the presence of the inhibitor.[13] The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the enzyme-inhibitor complex.[3][14]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the catalytic mechanism of this compound racemase and the binding modes of different inhibitor classes.

Mandelate_Racemase_Mechanism cluster_Enzyme This compound Racemase Active Site K166 Lys166 H297 His297 Mg Mg²⁺ R_this compound (R)-Mandelate R_this compound->Mg Intermediate Aci-carboxylate Intermediate R_this compound->Intermediate H⁺ abstraction by His297 Intermediate->Mg Intermediate->R_this compound H⁺ donation by His297 S_this compound (S)-Mandelate Intermediate->S_this compound H⁺ donation by Lys166 S_this compound->Mg S_this compound->Intermediate H⁺ abstraction by Lys166

Caption: Catalytic mechanism of this compound racemase.

Inhibitor_Binding_Modes cluster_ActiveSite MR Active Site cluster_TS_Analogue Transition State Analogue cluster_SP_Analogue Substrate-Product Analogue cluster_Covalent_Inhibitor Covalent Inhibitor K166 Lys166 H297 His297 Mg Mg²⁺ HydrophobicPocket Hydrophobic Pocket TS_Inhibitor e.g., Benzohydroxamate (Planar, negatively charged) TS_Inhibitor->Mg Chelates TS_Inhibitor->HydrophobicPocket Phenyl group interaction SP_Inhibitor e.g., Benzilate (Two phenyl groups) SP_Inhibitor->HydrophobicPocket Occupies R & S pockets Covalent_Inhibitor e.g., 3-Hydroxypyruvate Covalent_Inhibitor->K166 Forms Schiff base

Caption: Binding modes of different inhibitor classes.

Conclusion

The structural and functional diversity of this compound racemase inhibitors provides a rich landscape for further research and drug development. Transition state analogues, particularly those incorporating boronic acids, have shown high potency. The detailed understanding of the enzyme's active site and catalytic mechanism continues to guide the rational design of novel and more effective inhibitors. The experimental protocols outlined here provide a solid foundation for the consistent and comparable evaluation of new inhibitor candidates.

References

Mandelate Pathway: A Viable Alternative to the Phenylalanine Ammonia Lyase (PAL) Pathway for Aromatic Compound Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of aromatic compounds, including non-canonical amino acids and specialty chemicals, is a cornerstone of modern biotechnology and pharmaceutical development. For decades, the Phenylalanine Ammonia Lyase (PAL) pathway has been the principal route for the production of phenylpropanoids. However, the discovery and elucidation of the mandelate pathway in certain yeasts and bacteria present a promising alternative. This guide provides an objective comparison of the this compound and PAL pathways, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the optimal biosynthetic route for their specific applications.

Introduction to the Pathways

The Phenylalanine Ammonia Lyase (PAL) pathway is the well-established route for the biosynthesis of a vast array of phenylpropanoids in plants and some fungi.[1][2][3] This pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia lyase (PAL). Subsequent enzymatic modifications, such as hydroxylation and ligation to Coenzyme A, generate key intermediates like p-coumaric acid and p-coumaroyl-CoA, which serve as precursors for flavonoids, lignins, and other valuable compounds.[1][2][3] The PAL pathway has been extensively studied and engineered in various microbial hosts, including Escherichia coli and Saccharomyces cerevisiae, for the production of these valuable molecules.[1][4]

The This compound pathway has been identified as an alternative route for the synthesis of benzenoids in ascomycete yeasts, such as Hanseniaspora vineae, and some bacteria that lack the PAL pathway.[5][6][7] This pathway starts from phenylpyruvate, a keto acid derived from L-phenylalanine. A key step in this pathway is the decarboxylation of benzoylformate, a downstream intermediate, to produce benzaldehyde, which can then be converted to benzyl alcohol or other benzenoids.[5][6] This pathway offers a more direct route to certain benzenoids and has shown high native productivity in select organisms.[5][8][9]

Comparative Performance Analysis

Direct comparative studies of the this compound and PAL pathways for the production of the same target compound in the same host organism under identical conditions are limited in the current scientific literature. However, by examining the performance of each pathway in its respective optimized host, we can infer a qualitative and quantitative comparison.

The following tables summarize the production of representative aromatic compounds via each pathway, highlighting the producing organism, key genetic modifications, and reported titers.

Table 1: Performance of the this compound Pathway for Benzenoid Production

Target CompoundProducing OrganismKey Genetic InformationTiter (mg/L)Reference
Benzyl AlcoholHanseniaspora vineaeWild-type (native pathway)>1000 (in low nitrogen grape must)[8]
Benzyl Alcohol & 4-HydroxybenzaldehydeSaccharomyces cerevisiaeWild-type (native pathway, low nitrogen medium)Benzyl Alcohol: ~0.5, 4-Hydroxybenzaldehyde: ~0.1[5]

Table 2: Performance of the Engineered PAL Pathway for Aromatic Compound Production

Target CompoundProducing OrganismKey Genetic ModificationsTiter (mg/L)Reference
NaringeninSaccharomyces cerevisiaeOverexpression of PAL (Rhodosporidium toruloides), 4CL (Arabidopsis thaliana), and CHS (Hypericum androsaemum)~7[1][2][3]
PinocembrinSaccharomyces cerevisiaeOverexpression of PAL (R. toruloides), 4CL (A. thaliana), and CHS (H. androsaemum)~0.8[1][3]
p-Coumaric AcidEscherichia coliOverexpression of TAL (Rhodobacter sphaeroides)>1000[10]
KaempferolSaccharomyces cerevisiaeMulti-gene pathway engineering (8 heterologous genes)~26.6[11][12]
QuercetinSaccharomyces cerevisiaeMulti-gene pathway engineering (8 heterologous genes)~20.4[11][12]

Key Observations:

  • The native this compound pathway in H. vineae demonstrates remarkably high production of benzyl alcohol, significantly exceeding the titers achieved for more complex phenylpropanoids through the engineered PAL pathway in S. cerevisiae.[5][8]

  • The PAL pathway, through extensive metabolic engineering, has been successfully utilized to produce a diverse range of flavonoids and other phenylpropanoids in both yeast and bacteria.

  • The choice of pathway may depend on the desired product. The this compound pathway appears to be a more direct and potentially higher-yielding route for simple benzenoids like benzyl alcohol, while the PAL pathway is the established and versatile route for a wider range of complex phenylpropanoids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the cultivation and induction of both the this compound and PAL pathways.

This compound Pathway Induction in Hanseniaspora vineae (for Benzyl Alcohol Production)

This protocol is based on the study of benzenoid production in H. vineae.[5][9]

1. Media and Culture Conditions:

  • Yeast Strain: Hanseniaspora vineae

  • Inoculum Preparation: Inoculate a single colony into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) and grow overnight at 28°C with shaking.

  • Fermentation Medium: A synthetic grape must medium with low yeast assimilable nitrogen (YAN) is used to maximize benzenoid production. A typical composition per liter is: 100 g glucose, 100 g fructose, 6 g citric acid, 6 g L-malic acid, 0.5 g MgSO₄·7H₂O, 0.2 g CaCl₂·2H₂O, 1 g KH₂PO₄, and a vitamin solution. The YAN content is adjusted to approximately 100 mg N/L using ammonium chloride.

  • Fermentation: Inoculate the fermentation medium with the overnight culture to an initial OD₆₀₀ of ~0.1. Ferment at 25°C with gentle agitation for up to 12 days.

2. Product Analysis:

  • Sample Preparation: Centrifuge the culture sample to separate the supernatant.

  • Extraction: Extract the supernatant with a suitable organic solvent (e.g., dichloromethane).

  • Quantification: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of benzyl alcohol and other benzenoids. Use an internal standard for accurate quantification.

PAL Pathway Engineering and Induction in Saccharomyces cerevisiae (for Naringenin Production)

This protocol is a generalized procedure based on the metabolic engineering of the phenylpropanoid pathway in yeast.[1][2][3]

1. Strain Construction:

  • Host Strain: Saccharomyces cerevisiae (e.g., AH22).

  • Gene Expression: Clone the genes for Phenylalanine Ammonia Lyase (PAL) from Rhodosporidium toruloides, 4-Coumarate:CoA Ligase (4CL) from Arabidopsis thaliana, and Chalcone Synthase (CHS) from Hypericum androsaemum into a yeast expression vector (e.g., a high-copy 2µ plasmid) under the control of a strong, inducible promoter (e.g., GAL10).

  • Transformation: Transform the expression vector into the host S. cerevisiae strain using the lithium acetate method.

2. Cultivation and Induction:

  • Pre-culture: Grow the transformed yeast strain in a selective synthetic defined (SD) medium lacking the appropriate auxotrophic supplement (e.g., uracil) and containing 2% glucose at 30°C overnight.

  • Main Culture: Inoculate a fresh volume of the selective SD medium containing 2% raffinose (as a non-repressing carbon source) with the pre-culture and grow to mid-log phase (OD₆₀₀ ≈ 1.0).

  • Induction: Induce gene expression by adding galactose to a final concentration of 2%.

  • Fermentation: Continue cultivation at 30°C with shaking for 48-72 hours.

3. Product Analysis:

  • Sample Preparation: Pellet the yeast cells by centrifugation.

  • Extraction: Extract the cell pellet and the supernatant separately with ethyl acetate.

  • Quantification: Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) for the identification and quantification of naringenin. Use a standard curve for accurate quantification.

Mandatory Visualizations

Signaling Pathways

PAL_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Naringenin Naringenin CouCoA->Naringenin CHS, CHI Mandelate_Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Aminotransferase BF Benzoylformate PP->BF Oxidoreductase BA Benzaldehyde BF->BA Benzoylformate Decarboxylase BOH Benzyl Alcohol BA->BOH Alcohol Dehydrogenase Experimental_Workflow cluster_this compound This compound Pathway cluster_pal PAL Pathway M_Culture 1. Culture H. vineae in low N medium M_Ferm 2. Fermentation (up to 12 days) M_Culture->M_Ferm M_Extract 3. Supernatant Extraction M_Ferm->M_Extract M_Analyze 4. GC-MS Analysis M_Extract->M_Analyze P_Construct 1. Construct Expression Vector (PAL, 4CL, CHS) P_Transform 2. Transform S. cerevisiae P_Construct->P_Transform P_Induce 3. Induce with Galactose P_Transform->P_Induce P_Ferm 4. Fermentation (48-72 hours) P_Induce->P_Ferm P_Extract 5. Cell & Supernatant Extraction P_Ferm->P_Extract P_Analyze 6. HPLC/LC-MS Analysis P_Extract->P_Analyze

References

Safety Operating Guide

Navigating the Safe Disposal of Mandelate Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with mandelate and its derivatives, understanding the correct disposal procedures is not just a matter of compliance, but a critical component of a safe and efficient workflow. This guide provides essential, step-by-step information for the proper disposal of this compound compounds.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound waste with appropriate safety measures. This compound compounds, including ethyl this compound, are known to cause serious eye irritation.[1] Therefore, wearing personal protective equipment (PPE), specifically eye and face protection, is mandatory when handling these chemicals.[1]

In the event of a spill, prompt and safe cleanup is necessary to contain the material. For minor spills, it is recommended to use dry clean-up procedures and avoid generating dust.[2][3] For major spills, the area should be evacuated, and emergency responders should be alerted.[2][4] All personal contact, including inhalation of dust, should be avoided.[2][4] The spill area must be thoroughly decontaminated with a suitable solvent.[5]

Waste Minimization and Segregation: A Proactive Approach

Federal and state regulations often mandate waste minimization strategies.[1] Laboratories can significantly reduce this compound waste by implementing the following practices:

  • Source Reduction: Order only the necessary quantities of this compound compounds for your research needs.[1]

  • Inventory Management: Maintain a clear and updated inventory of chemicals to prevent redundant orders.[1]

  • Surplus Sharing: Share any excess, unadulterated this compound with other research groups.[1]

  • Scale Reduction: When feasible, reduce the scale of experiments to minimize the volume of waste generated.[1]

Proper segregation of waste is a cornerstone of safe chemical management.[1] this compound waste should be collected and segregated as a non-halogenated organic solvent.[1] It is critical to avoid mixing it with incompatible waste streams such as acids, bases, or oxidizers.[1] All waste containing this compound must be clearly identified and stored in designated, leak-proof containers that are chemically compatible with the substance.[1][5]

Quantitative Data and Hazard Profile

For quick reference, the following table summarizes key safety and handling information for mandelic acid.

ParameterValue/InstructionSource
Primary Hazard Causes serious eye damage/irritation.[1][6]
Personal Protective Equipment (PPE) Eye/face protection, protective gloves, protective clothing.[1][6][7]
pH 2.3 at 10 g/l
Biodegradability Readily biodegradable (90 - 100%).[8]
Toxicity to Daphnia magna (Water flea) EC50: > 100 mg/l - 48 h[8]
Storage Temperature Store in a cool, dry, and well-ventilated place.[3][8]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[3][9]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound waste is through a licensed chemical waste disposal service.[1][8] Disposal down the sewer system or in regular trash is generally prohibited.[1]

1. Waste Identification and Collection:

  • Clearly identify the waste as hazardous chemical waste containing this compound.[5]
  • Collect this compound waste in a designated, properly labeled, and leak-proof container.[1] The container must be chemically compatible with mandelic acid and its derivatives.[1]

2. Labeling:

  • Label the waste container with "Hazardous Waste," the chemical name (e.g., "Mandelic Acid Waste"), and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][8]

4. Professional Disposal:

  • Arrange for pickup and disposal by a licensed chemical waste disposal company.[1][8] Common disposal methods include:
  • Incineration: Controlled incineration in a chemical waste facility, often equipped with an afterburner and scrubber to manage emissions.[1][8]
  • Solvent Dissolution and Incineration: Dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator.[8]
  • Landfill: Burial in an authorized landfill. In this case, containers should be punctured to prevent reuse.[2]

It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2][9]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

MandelateDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_segregation Segregation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Eye/Face Protection) start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes collect Collect Waste in Designated Container spill->collect No cleanup->collect identify Identify as Non-Halogenated Organic Solvent Waste collect->identify segregate Segregate from Incompatible Waste (Acids, Bases, Oxidizers) identify->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name) segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal_service Licensed Chemical Waste Disposal Service contact_ehs->disposal_service incineration Incineration disposal_service->incineration Primary Method landfill Authorized Landfill disposal_service->landfill Alternative Method end End: Disposal Complete incineration->end landfill->end

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Mandelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Mandelate in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE based on various laboratory safety resources.

Protection Type Equipment Specification and Use
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be used in situations with a high potential for splashing.[1][2]
Hand Protection Chemical-Resistant GlovesWear surgical or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[3]
Body Protection Laboratory Coat or ApronA standard laboratory coat or a chemical-resistant apron should be worn to protect against minor spills and contamination. For larger quantities or higher risk procedures, impervious clothing may be necessary.[1]
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask (e.g., N95) may be sufficient to protect against nuisance dust. In cases of poor ventilation, potential for aerosol generation, or when handling large quantities, a self-contained breathing apparatus or a full-face respirator with appropriate cartridges should be used.[1][3][4]

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing by consistently wearing the recommended PPE.

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed to prevent contamination and accidental spills.

Disposal Plan: this compound waste is considered chemical waste and must be disposed of according to institutional and local regulations. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation: Collect this compound waste in a designated, properly labeled, and sealed container. It should be treated as a non-halogenated organic solvent.[3]

  • Container Labeling: Clearly label the waste container with "this compound Waste" and any other required hazard information.

  • Licensed Disposal: Arrange for the disposal of this compound waste through a licensed chemical waste disposal company. The primary method of disposal is typically incineration in a permitted hazardous waste incinerator.[3][4]

  • Waste Minimization: Employ waste minimization strategies such as purchasing only the required amounts, avoiding unnecessary experiments, and checking for shared resources within your institution.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, and if properly trained and equipped, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Large Spills: For large spills, evacuate the area, and contact your institution's emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Firefighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Quantitative Data

Parameter Value
Occupational Exposure Limit (OEL) Not Established

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Mandelate_Safety_Workflow This compound Handling Safety Workflow cluster_planning Planning & Preparation cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_this compound Handle this compound in Fume Hood Don_PPE->Handle_this compound Monitor_For_Spills Monitor for Spills or Exposure Handle_this compound->Monitor_For_Spills Fire Fire Handle_this compound->Fire Fire Clean_Work_Area Clean and Decontaminate Work Area Monitor_For_Spills->Clean_Work_Area No Incident Spill Spill Occurs Monitor_For_Spills->Spill Spill Exposure Personal Exposure Monitor_For_Spills->Exposure Exposure Segregate_Waste Segregate this compound Waste Clean_Work_Area->Segregate_Waste Dispose_Waste Arrange for Licensed Disposal Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Follow_Spill_Protocol Follow Spill Protocol Spill->Follow_Spill_Protocol Administer_First_Aid Administer First Aid Exposure->Administer_First_Aid Follow_Fire_Protocol Follow Fire Protocol Fire->Follow_Fire_Protocol

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mandelate
Reactant of Route 2
Reactant of Route 2
Mandelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.